molecular formula C11H14FN B071559 3-(4-Fluorobenzyl)pyrrolidine CAS No. 193220-17-6

3-(4-Fluorobenzyl)pyrrolidine

Cat. No.: B071559
CAS No.: 193220-17-6
M. Wt: 179.23 g/mol
InChI Key: DOAKNLUWVTUZKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorobenzyl)pyrrolidine is a privileged fluorinated scaffold of significant interest in medicinal chemistry and pharmaceutical research. This compound features a pyrrolidine ring, a saturated five-membered nitrogen heterocycle that confers conformational rigidity and serves as a versatile bioisostere, appended with a 4-fluorobenzyl group. The fluorine atom is a critical modification, influencing the molecule's electronic distribution, metabolic stability, and membrane permeability, thereby optimizing its pharmacokinetic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c12-11-3-1-9(2-4-11)7-10-5-6-13-8-10/h1-4,10,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOAKNLUWVTUZKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395023
Record name 3-(4-FLUOROBENZYL)PYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193220-17-6
Record name 3-(4-FLUOROBENZYL)PYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"3-(4-Fluorobenzyl)pyrrolidine" synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-(4-Fluorobenzyl)pyrrolidine

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of the 3-Substituted Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its non-planar, sp³-rich structure allows for precise three-dimensional exploration of pharmacophore space, often leading to enhanced binding affinity, selectivity, and improved pharmacokinetic properties compared to flat, aromatic systems.[3] Specifically, the 3-substituted pyrrolidine motif is a key structural element in compounds targeting a wide range of biological pathways, including those involved in neurological disorders, infectious diseases, and metabolic conditions.[4][5][6]

The target molecule of this guide, This compound (CAS 193220-17-6), incorporates this valuable scaffold.[7] The inclusion of a 4-fluorobenzyl group is a common tactic in drug design, as the fluorine atom can modulate metabolic stability, pKa, and binding interactions without significantly increasing steric bulk. This guide provides a comprehensive overview of robust and versatile synthetic pathways to access this important building block, designed for researchers, chemists, and professionals in drug development. We will move beyond simple procedural lists to explore the underlying chemical principles and strategic decisions that inform each synthesis, ensuring a deep and practical understanding of the methodologies.

Pathway 1: Synthesis via Reductive Amination of a β-Keto Ester Derivative

This pathway represents a highly convergent and efficient strategy, building the core structure through the formation of a stable enamine intermediate, followed by cyclization and a series of reductions. It is favored for its use of readily available starting materials and its amenability to scale-up.

Retrosynthetic Analysis & Strategy

The primary disconnection strategy involves a reductive amination, a cornerstone of amine synthesis.[8][9][10] Working backward, the target molecule can be obtained by reducing the amide and ester functionalities of a cyclic precursor, a substituted succinimide. This succinimide, in turn, can be formed via a Stobbe-type condensation and cyclization sequence from diethyl succinate and 4-fluorobenzaldehyde.

G Target This compound Precursor1 3-(4-Fluorobenzylidene) pyrrolidine-2,5-dione Target->Precursor1 Complete Reduction (e.g., LiAlH4) Precursor2 3-(4-Fluorobenzylidene) succinic acid derivative Precursor1->Precursor2 Cyclization with NH3 or Amine Source StartingMaterials Diethyl Succinate + 4-Fluorobenzaldehyde Precursor2->StartingMaterials Stobbe Condensation G Target This compound Precursor1 N-Boc-3-(4-Fluorobenzylidene) pyrrolidine Target->Precursor1 Hydrogenation (H2, Pd/C) & Boc Deprotection Precursor2 N-Boc-3-hydroxy-3-(4-fluorobenzyl) pyrrolidine Precursor1->Precursor2 Dehydration (Acid-catalyzed) StartingMaterials N-Boc-3-pyrrolidinone + 4-Fluorobenzylmagnesium bromide Precursor2->StartingMaterials Grignard Reaction G Target This compound Precursor1 N-Protected-3-(4-fluorophenyl) pyrrolidine StartingMaterials N-Protected-2-pyrroline + 4-Fluorophenylboronic Acid FinalStep N-Alkylation with 4-Fluorobenzyl Bromide Target_Adjusted This compound StartingMaterials_Adjusted N-(4-Fluorobenzyl)-2-pyrroline + Benzene (or aryl source) Target_Final This compound Precursor_Final1 N-Boc-3-(4-fluorobenzylidene) pyrrolidine Target_Final->Precursor_Final1 Hydrogenation & Deprotection StartingMaterials_Final N-Boc-3-triflyloxy-2-pyrroline + 4-Fluorobenzylboronic Acid Precursor_Final1->StartingMaterials_Final Suzuki Coupling

References

physicochemical properties of "3-(4-Fluorobenzyl)pyrrolidine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Fluorobenzyl)pyrrolidine

Executive Summary

This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound. As a key structural motif in modern medicinal chemistry, particularly in the development of therapeutics for neurological disorders, a thorough understanding of this compound's characteristics is paramount for researchers, scientists, and drug development professionals. This document synthesizes predicted data with established analytical methodologies to serve as a practical reference for laboratory work. We will delve into the molecular structure, core physical properties, spectroscopic signatures, and analytical workflows necessary for the characterization, purification, and handling of this important building block.

Introduction: The Significance of the 3-Substituted Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in drug discovery, present in over 20 FDA-approved drugs.[1] Its non-planar, sp3-hybridized nature allows for a three-dimensional exploration of chemical space that is often critical for achieving high-affinity and selective interactions with biological targets.[2] The introduction of a fluorobenzyl moiety, as seen in this compound, combines this valuable scaffold with the unique properties of fluorine—an element known to modulate metabolic stability, binding affinity, and membrane permeability.

Derivatives of this compound have been specifically investigated as precursors for novel compounds targeting neurotransmitter systems, with potential applications in treating conditions such as depression and anxiety.[3] For drug development professionals, a precise understanding of the molecule's physicochemical properties—such as its basicity (pKa), lipophilicity (LogP), and solubility—is not merely academic. These parameters directly govern its pharmacokinetic and pharmacodynamic behavior, influencing everything from formulation and absorption to target engagement and metabolic fate. This guide provides the foundational data and experimental frameworks required to effectively utilize this compound in a research and development setting.

Molecular Structure and Chemical Identifiers

The foundational step in characterizing any chemical entity is to establish its precise structure and associated identifiers. This compound consists of a central pyrrolidine ring substituted at the 3-position with a benzyl group, which in turn is fluorinated at the para-position of the phenyl ring.

G A Prepare Mobile Phase (e.g., ACN/H₂O) C Equilibrate HPLC System (C18 Column) A->C B Prepare Sample Solution (~1 mg/mL in mobile phase) D Inject Sample B->D C->D E Acquire Chromatogram (UV Detector @ 254 nm) D->E F Integrate Peaks Calculate Area % E->F

References

An In-depth Technical Guide to the Enantioselective Synthesis of 3-(4-Fluorobenzyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. Specifically, chiral 3-substituted pyrrolidines are key building blocks for a wide range of biologically active compounds, including inhibitors of the 5-lipoxygenase-activating protein (FLAP), neurokinin NK1 receptor antagonists, and dopamine D2 receptor agonists. The introduction of a fluorinated benzyl group at the 3-position can significantly enhance metabolic stability and binding affinity due to the unique electronic properties of fluorine. Consequently, the development of efficient and highly stereoselective methods for the synthesis of enantiopure 3-(4-Fluorobenzyl)pyrrolidine is of paramount importance for drug discovery and development.

This guide, intended for researchers and drug development professionals, provides an in-depth analysis of three robust and field-proven strategies for the enantioselective synthesis of this compound. Each method is presented with a detailed experimental protocol, a discussion of the underlying scientific principles, and a critical evaluation of its advantages and limitations.

Strategy 1: Organocatalytic Michael Addition Followed by Reductive Cyclization

This contemporary approach leverages the power of asymmetric organocatalysis to establish the crucial stereocenter early in the synthesis. The overall strategy involves the enantioselective Michael addition of an aldehyde to a nitroalkene, catalyzed by a chiral secondary amine (e.g., a prolinol derivative), followed by a one-pot reductive cyclization to furnish the desired pyrrolidine.

Scientific Rationale

The key to this method's success lies in the formation of a transient enamine intermediate between the aldehyde and the chiral organocatalyst. This enamine then attacks the nitroalkene Michael acceptor from a sterically less hindered face, dictated by the catalyst's chiral environment, thereby inducing high enantioselectivity. The subsequent reduction of the nitro group to an amine, followed by intramolecular reductive amination of the aldehyde, diastereoselectively forms the pyrrolidine ring. The choice of a bifunctional catalyst, often incorporating a hydrogen-bond-donating moiety (like a thiourea), can further enhance stereocontrol by activating the nitroalkene.[1]

Experimental Workflow

G cluster_0 Part 1: Asymmetric Michael Addition cluster_1 Part 2: Reductive Cyclization A Propanal + (E)-1-fluoro-4-(2-nitrovinyl)benzene D Formation of γ-Nitroaldehyde Intermediate A->D Organocatalyst Co-catalyst (e.g., Benzoic Acid) B Chiral Organocatalyst (e.g., (S)-diphenylprolinol silyl ether) C Solvent (e.g., Toluene) E γ-Nitroaldehyde D->E H This compound E->H One-pot reduction and intramolecular reductive amination F Reducing Agent (e.g., H2, Pd/C) G Solvent (e.g., Methanol)

Figure 1: Workflow for Organocatalytic Michael Addition and Reductive Cyclization.

Detailed Experimental Protocol

Part 1: Asymmetric Michael Addition

  • To a stirred solution of (E)-1-fluoro-4-(2-nitrovinyl)benzene (1.0 equiv.) in toluene (0.5 M) at room temperature, add propanal (1.5 equiv.).

  • Add the chiral organocatalyst, such as (S)-diphenylprolinol silyl ether (0.1 equiv.), followed by a co-catalyst like benzoic acid (0.1 equiv.).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the consumption of the nitroalkene by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to afford the crude γ-nitroaldehyde. This intermediate is typically used in the next step without further purification.

Part 2: Reductive Cyclization

  • Dissolve the crude γ-nitroaldehyde from the previous step in methanol (0.2 M).

  • Carefully add 10% Palladium on carbon (10 mol% Pd) to the solution.

  • Fit the reaction vessel with a hydrogen balloon and purge the system with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the intermediate and formation of the product.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield the enantiomerically enriched this compound.

Data Presentation
ParameterTypical ValueReference for Analogy
Yield 70-85%[2][3]
Enantiomeric Excess (ee%) 90-99%[4]
Diastereoselectivity >20:1[3]
Catalyst Loading 5-20 mol%[4]

Strategy 2: Rhodium-Catalyzed Asymmetric 1,4-Addition

This strategy employs a chiral rhodium complex to catalyze the asymmetric 1,4-addition of an organoboronic acid to an α,β-unsaturated pyrrolidinone. This method is highly effective for creating the C-C bond at the C3 position with excellent enantiocontrol. The resulting 3-substituted pyrrolidinone can then be reduced to the target pyrrolidine.

Scientific Rationale

The catalytic cycle is believed to involve the transmetalation of the aryl group from the boronic acid to the rhodium center.[5] The resulting aryl-rhodium species then undergoes conjugate addition to the α,β-unsaturated substrate. The chiral ligand, typically a binaphthyl-based phosphine like (S)-BINAP, coordinates to the rhodium atom and directs the facial selectivity of the addition, leading to a highly enantioenriched product. The presence of water is often crucial for the protonolysis of the rhodium-enolate intermediate and for facilitating the transmetalation step.[5]

Experimental Workflow

G cluster_0 Part 1: Asymmetric 1,4-Addition cluster_1 Part 2: Reduction of Lactam A N-Boc-1,5-dihydropyrrol-2-one E Formation of (R)-N-Boc-3-(4-fluorobenzyl)pyrrolidin-2-one A->E Rh-catalyzed addition B 4-Fluorophenylboronic Acid C [Rh(acac)(C2H4)2] + (S)-BINAP D Solvent (e.g., Dioxane/H2O) F (R)-N-Boc-3-(4-fluorobenzyl)pyrrolidin-2-one E->F I (R)-N-Boc-3-(4-fluorobenzyl)pyrrolidine F->I Carbonyl reduction G Reducing Agent (e.g., LiAlH4) H Solvent (e.g., THF) J Final Deprotection (e.g., TFA) I->J

Figure 2: Workflow for Rh-Catalyzed Asymmetric 1,4-Addition and Reduction.

Detailed Experimental Protocol

Part 1: Asymmetric 1,4-Addition

  • In a Schlenk flask under an argon atmosphere, combine [Rh(acac)(C2H4)2] (3 mol%) and (S)-BINAP (3.3 mol%).

  • Add degassed dioxane and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • To this solution, add N-Boc-1,5-dihydropyrrol-2-one (1.0 equiv.) and 4-fluorophenylboronic acid (1.5 equiv.).

  • Add degassed water (typically 10% v/v of the dioxane).

  • Heat the reaction mixture to 100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the enantiopure N-Boc-3-(4-fluorobenzyl)pyrrolidin-2-one.

Part 2: Reduction of the Lactam

  • To a solution of the N-Boc-3-(4-fluorobenzyl)pyrrolidin-2-one (1.0 equiv.) in anhydrous THF (0.2 M) at 0 °C under an argon atmosphere, add lithium aluminum hydride (LiAlH4) (2.0 equiv.) portion-wise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction to 0 °C and quench carefully by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting suspension at room temperature for 1 hour, then filter through Celite®, washing thoroughly with ethyl acetate.

  • Concentrate the filtrate to yield the crude N-Boc-3-(4-fluorobenzyl)pyrrolidine, which can be deprotected or used as is.

Data Presentation
ParameterTypical ValueReference for Analogy
Yield 80-95%[6][7]
Enantiomeric Excess (ee%) 95-99%[8]
Catalyst Loading 1-5 mol%[9]
Substrate Scope Broad[6]

Strategy 3: Chiral Auxiliary-Mediated Alkylation

This classical yet highly reliable approach involves the diastereoselective alkylation of an enolate derived from a substrate covalently bonded to a chiral auxiliary. The auxiliary biases the approach of the electrophile, leading to the formation of one diastereomer in preference to the other. Subsequent cleavage of the auxiliary provides the enantiomerically enriched product.

Scientific Rationale

Evans' oxazolidinone auxiliaries are commonly employed for this purpose. The N-acylated oxazolidinone is deprotonated to form a Z-enolate, which is chelated by the Lewis acidic metal cation (e.g., from LDA or NaHMDS). The chiral auxiliary, typically derived from a readily available amino acid, effectively shields one face of the enolate. The subsequent addition of an electrophile, in this case, 4-fluorobenzyl bromide, occurs from the less hindered face, resulting in high diastereoselectivity. The auxiliary can then be cleaved under mild conditions and recycled.

Experimental Workflow

G cluster_0 Part 1: Acylation and Alkylation cluster_1 Part 2: Auxiliary Cleavage and Cyclization A (S)-4-Benzyl-2-oxazolidinone + 3-(N-Boc-pyrrolidin-2-yl)propanoic acid B Formation of N-Acyl Oxazolidinone A->B Acylation C Deprotonation (e.g., LDA) B->C D Alkylation with 4-Fluorobenzyl Bromide C->D E Diastereomerically Enriched Product D->E F Diastereomerically Enriched Product E->F G Cleavage (e.g., LiOH/H2O2) F->G H Formation of Chiral Carboxylic Acid G->H I Reduction and Cyclization H->I J This compound I->J

Figure 3: Workflow for Chiral Auxiliary-Mediated Alkylation.

Detailed Experimental Protocol

Part 1: Diastereoselective Alkylation

  • To a solution of a suitable chiral auxiliary, such as (S)-4-benzyl-2-oxazolidinone acylated with a protected pyrrolidine precursor, in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add a strong base such as lithium diisopropylamide (LDA) (1.1 equiv.) dropwise.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add a solution of 4-fluorobenzyl bromide (1.2 equiv.) in THF dropwise.

  • Stir the reaction at -78 °C for 4 hours, then allow it to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the crude product by flash column chromatography to isolate the desired diastereomer.

Part 2: Auxiliary Cleavage and Product Formation

  • Dissolve the purified N-acyl oxazolidinone diastereomer in a mixture of THF and water (3:1) at 0 °C.

  • Add aqueous hydrogen peroxide (30% w/w, 4.0 equiv.) followed by aqueous lithium hydroxide (2.0 equiv.).

  • Stir the mixture at 0 °C for 4 hours.

  • Quench the excess peroxide with aqueous Na2SO3.

  • Extract the aqueous layer to recover the chiral auxiliary.

  • Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.

  • The resulting acid can then be converted to this compound through standard functional group manipulations (e.g., reduction of the acid and cyclization).

Data Presentation
ParameterTypical ValueReference for Analogy
Yield 75-90%[10]
Diastereomeric Ratio >95:5[10]
Auxiliary Recovery >90%
Reliability Very High

Comparative Analysis and Conclusion

Each of the described strategies offers a viable pathway to enantiomerically enriched this compound, with distinct advantages and disadvantages.

  • Organocatalytic Michael Addition: This is a highly efficient and atom-economical method that often requires mild reaction conditions. The development of powerful bifunctional catalysts has led to excellent enantioselectivities for a broad range of substrates. However, catalyst optimization may be required for specific substrates, and the multi-step, one-pot cyclization can sometimes be challenging to optimize.

  • Rhodium-Catalyzed 1,4-Addition: This method provides excellent enantioselectivity and is generally very reliable. The use of commercially available catalysts and ligands makes it an attractive option. The primary drawbacks are the cost of the rhodium catalyst and the need for a multi-step sequence (synthesis of the unsaturated precursor, 1,4-addition, and subsequent reduction).

  • Chiral Auxiliary-Mediated Alkylation: This is a classic, robust, and often predictable method that consistently delivers high stereoselectivity. The ability to recover and reuse the chiral auxiliary is a significant advantage. However, this approach is stoichiometric in the chiral source and requires additional steps for attaching and cleaving the auxiliary, making it less atom-economical than the catalytic methods.

The choice of the optimal synthetic route will depend on factors such as the desired scale of the synthesis, the cost of reagents and catalysts, and the available expertise and equipment. For large-scale production, a catalytic approach is generally preferred, while for smaller-scale, discovery-phase synthesis, the reliability of a chiral auxiliary may be more advantageous. All three methods represent the state-of-the-art in asymmetric synthesis and provide powerful tools for accessing valuable chiral building blocks like this compound.

References

A Technical Guide to the Solid-State Characterization of 3-(4-Fluorobenzyl)pyrrolidine: A Case Study in Crystal Structure and Polymorphism Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Solid-State Chemistry in Modern Drug Development

In the journey of a molecule from a promising hit to a marketed therapeutic, a profound understanding of its solid-state properties is not merely an academic exercise but a cornerstone of successful drug development. The three-dimensional arrangement of molecules in a crystal lattice dictates fundamental physicochemical properties, including solubility, stability, dissolution rate, and bioavailability.[1][2] For a candidate like 3-(4-Fluorobenzyl)pyrrolidine, a substituted pyrrolidine that represents a scaffold of significant interest in medicinal chemistry, a thorough investigation of its crystal structure and polymorphic landscape is critical.

This guide is designed for researchers, scientists, and drug development professionals. It eschews a rigid template to provide a logical, in-depth exploration of the methodologies and strategic thinking required to characterize the solid state of a new chemical entity, using this compound as a practical exemplar. While specific crystallographic data for this compound is not publicly available as of this writing, this document serves as a comprehensive roadmap for its elucidation and the subsequent investigation of its polymorphic behavior. We will delve into not just the "how" but, more importantly, the "why" behind each experimental choice, ensuring a robust and defensible solid-state characterization strategy.

Part 1: The Foundation - Elucidating the Primary Crystal Structure

The unambiguous determination of a molecule's crystal structure is the starting point for all solid-state research. It provides the ground truth of molecular conformation and intermolecular interactions. Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for this purpose, offering atomic-level resolution of the crystal lattice.[3][4]

The Causality Behind Crystallization: The Art and Science of Single Crystal Growth

The prerequisite for SC-XRD is a high-quality, single crystal, typically 30-300 microns in size, free from significant defects.[5] The growth of such a crystal is often the most challenging step. The choice of crystallization method is dictated by the physicochemical properties of the compound, such as its solubility and thermal stability.

Common Crystallization Techniques for a Novel Compound:

TechniquePrincipleSuitability for this compound
Slow Evaporation A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until it surpasses the solubility limit and crystals form.Highly suitable. A versatile starting point using a range of solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate, hexane).
Vapor Diffusion A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a poor solvent (anti-solvent). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.Excellent for obtaining high-quality crystals. Pairs like Dichloromethane/Pentane or Toluene/Hexane are common.
Cooling Crystallization A saturated solution at a higher temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.Effective if the compound's solubility is significantly temperature-dependent.
Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

This protocol outlines the self-validating workflow for determining the crystal structure of this compound.

Step 1: Crystal Selection and Mounting

  • Under a polarized light microscope, select a crystal that is clear, well-formed, and exhibits sharp extinction.

  • Carefully mount the selected crystal on a goniometer head using a suitable cryoprotectant oil.[6]

Step 2: Data Collection

  • Mount the goniometer on the diffractometer. Modern diffractometers (e.g., Bruker D8 VENTURE, Rigaku XtaLAB Synergy-S) are equipped with powerful X-ray sources (Mo or Cu) and sensitive detectors.[4][7]

  • A stream of cold nitrogen (typically 100 K) is used to cool the crystal, minimizing thermal motion and protecting it from radiation damage.

  • A preliminary unit cell is determined from a few initial diffraction images.

  • A full sphere of diffraction data is collected by rotating the crystal through a series of angles, capturing thousands of reflections.[5]

Step 3: Structure Solution and Refinement

  • The collected data is processed to correct for experimental factors and to integrate the intensities of each reflection.

  • The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

  • An initial molecular model is built into the electron density map.

  • The model is refined against the experimental data using least-squares methods, adjusting atomic positions, and thermal parameters until the calculated diffraction pattern matches the observed pattern. The quality of the final structure is assessed using metrics like R-factor and goodness-of-fit.

Visualizing the Workflow: From Powder to Structure

Crystal_Structure_Workflow cluster_prep Sample Preparation cluster_xrd SC-XRD Analysis cluster_analysis Data Processing & Solution Compound This compound (Purified Powder) Crystallization Grow Single Crystals (e.g., Vapor Diffusion) Compound->Crystallization Mounting Select & Mount Crystal Crystallization->Mounting DataCollection X-ray Data Collection (100 K) Mounting->DataCollection Processing Data Reduction & Integration DataCollection->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation (CIF file) Refinement->Validation FinalStructure Atomic Coordinates Unit Cell Parameters Bond Lengths/Angles Validation->FinalStructure Final Output Polymorph_Screening_Workflow cluster_screen High-Throughput Screening cluster_analysis Primary Analysis & Grouping cluster_char In-depth Characterization cluster_stability Stability Assessment API API: this compound Screen Crystallization Screen (Multiple Solvents, Temperatures, & Methods) API->Screen XRPD Analyze all solids by X-ray Powder Diffraction (XRPD) Screen->XRPD Group Group by Unique XRPD Patterns XRPD->Group FormA Form I Group->FormA FormB Form II Group->FormB FormC Form III... Group->FormC DSC_TGA DSC / TGA (Thermal Properties, Solvation) FormA->DSC_TGA Raman Raman / IR (Spectroscopic Fingerprint) FormA->Raman Slurry Competitive Slurry Experiments FormA->Slurry FormB->DSC_TGA FormB->Raman FormB->Slurry FormC->DSC_TGA FormC->Raman Stability Determine Thermodynamic Stability Relationship Slurry->Stability FinalReport Identification of all forms Thermodynamic stability map Selection of lead form for development Stability->FinalReport Final Output

References

The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a quintessential "privileged scaffold" in medicinal chemistry.[1] Its unique three-dimensional structure, arising from sp³-hybridized carbons, provides an exceptional framework for developing novel therapeutics by allowing for a more comprehensive exploration of pharmacophore space compared to planar aromatic systems.[2][3][4] This scaffold is a fundamental component of numerous natural products, including alkaloids and the amino acid proline, and is prominently featured in a wide array of FDA-approved drugs, demonstrating its versatility and significance in treating human diseases.[5][6][7] This technical guide offers a detailed exploration of the pyrrolidine scaffold, delving into its core physicochemical advantages, its diverse and potent biological activities across major therapeutic areas, key synthetic strategies, and the critical principles of structure-activity relationship (SAR) that guide its optimization. We will provide field-proven experimental protocols and data-driven insights to equip researchers and drug development professionals with a thorough understanding of this vital chemical motif.

The Privileged Scaffold: Foundational Principles

Core Structure of Pyrrolidine

The pyrrolidine scaffold, also known as tetrahydropyrrole, is a saturated heterocycle consisting of four carbon atoms and one nitrogen atom.[7] This simple structure is the foundation for a vast library of derivatives with profound biological implications.

Caption: General chemical structure of the pyrrolidine ring.

Physicochemical and Structural Advantages in Drug Design

The prevalence of the pyrrolidine scaffold in drug discovery is a direct result of its advantageous structural and physicochemical properties.[1]

  • Three-Dimensionality and sp³ Hybridization: Unlike flat aromatic rings, the saturated, non-planar nature of the pyrrolidine ring provides a globular, three-dimensional shape.[1][2] This "pseudorotation" phenomenon allows substituents to project into three-dimensional space, enabling a more precise and often stronger interaction with the complex surfaces of biological targets like enzymes and receptors.[2][3][4]

  • Stereochemical Complexity: The pyrrolidine ring can contain up to four stereogenic centers, leading to a high degree of stereoisomerism.[2] This complexity is a powerful tool for medicinal chemists, as different stereoisomers can exhibit vastly different biological profiles, potencies, and selectivities due to their unique binding modes with enantioselective proteins.[2][3][4] L-proline, a naturally occurring chiral pyrrolidine, is a frequently used building block for this reason.[2]

  • Improved Physicochemical Properties: The inclusion of a pyrrolidine motif can enhance key drug-like properties. The nitrogen atom can act as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor, facilitating target engagement.[8] Furthermore, the scaffold's non-aromatic character often leads to increased aqueous solubility compared to its aromatic counterparts, which is a critical factor for favorable pharmacokinetics.[9]

Prevalence in Nature and Medicine

The pyrrolidine ring is a ubiquitous building block in nature and synthetic drugs. It forms the core of the essential amino acid proline, a key component of peptides and proteins.[5] It is also found in a wide range of alkaloids with diverse biological activities, such as nicotine, hygrine, and cuscohygrine.[5] Its significance is further cemented by its presence in numerous FDA-approved drugs spanning various therapeutic areas, including Captopril (antihypertensive), Aniracetam (nootropic), and Asunaprevir (antiviral).[5][6]

A Spectrum of Biological Activities

The true power of the pyrrolidine scaffold lies in the incredible diversity of biological activities its derivatives exhibit.[6][7] By modifying the substitution pattern around the core ring, chemists can fine-tune the molecule to target a wide range of biological pathways with high specificity.

Anticancer Activity

Pyrrolidine derivatives have emerged as a significant class of anticancer agents, demonstrating the ability to regulate various targets and overcome the limitations of existing therapies.[10][11]

  • Mechanisms of Action: The anticancer effects of pyrrolidine compounds are diverse. They have been shown to act as:

    • Enzyme Inhibitors: Certain derivatives, particularly spiro[pyrrolidine-3,3′-oxindoles], exhibit dual inhibitory activity against histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2), enzymes implicated in breast cancer.[2]

    • Receptor Antagonists: Pyrrolidine-containing molecules have been developed as potent antagonists for the CXCR4 chemokine receptor, which plays a role in cancer metastasis.[2][6]

    • Kinase Inhibitors: The scaffold is used in designing inhibitors for key kinases involved in cell proliferation, such as Aurora A kinase.[12]

  • Structure-Activity Relationship (SAR): SAR studies reveal that the nature and position of substituents are crucial for anticancer potency.[11] For example, in a series of spirooxindole derivatives, the type and placement of functional groups on the aromatic rings dramatically influence cytotoxicity against cell lines like MCF-7 and HeLa.[2] Similarly, incorporating moieties like coumarin or thiazole onto the pyrrolidine scaffold has yielded compounds with significant anti-proliferative activities.[10][13]

Table 1: Representative Anticancer Activity of Pyrrolidine Derivatives

Compound Class Target/Cell Line Reported Activity (IC₅₀) Reference
Spiro[pyrrolidine-3,3′-oxindoles] MCF-7 (Breast Cancer) 17 µM [2]
Spiro[pyrrolidine-3,3′-oxindoles] HeLa (Cervical Cancer) 19 µM [2]
(S)-pyrrolidines CXCR4 Receptor 79 nM [2][6]

| Thiosemicarbazone pyrrolidine–copper(II) complexes | SW480 (Colon Cancer) | 0.99 µM |[6] |

Antiviral Activity

Pyrrolidine-containing compounds represent a major class of antiviral drugs, particularly for the treatment of Hepatitis C.[5]

  • Mechanism of Action: A primary target for these antivirals is the hepatitis C virus (HCV) enzyme serine protease NS3.[5] By inhibiting this enzyme, the drugs prevent viral replication. Asunaprevir (Sunvepra) is a prominent example of an NS3 protease inhibitor built around a hydroxyproline core.[5]

  • Emerging Applications: More recently, the 2-pyrrolidone (a derivative of pyrrolidine) scaffold has been successfully employed in the structure-guided design of potent inhibitors against coronavirus 3CLpro, the main protease for viruses like SARS-CoV-2 and MERS-CoV.[14] Several of these inhibitors demonstrated nanomolar antiviral activity in both enzymatic and cell-based assays without significant cytotoxicity.[14]

cluster_0 Antiviral Screening Workflow A Compound Library (Pyrrolidine Derivatives) B Primary Screen: Enzyme Inhibition Assay (e.g., 3CLpro, NS3 Protease) A->B C Hit Identification (Compounds with >50% inhibition) B->C D Secondary Screen: Cell-Based Antiviral Assay (e.g., Plaque Reduction Assay) C->D E Lead Compound Selection (Potent, non-cytotoxic) D->E F In Vivo Efficacy Studies (Animal Models) E->F

Caption: Conceptual workflow for screening pyrrolidine derivatives for antiviral activity.

Neuroprotective and CNS Activity

The pyrrolidine scaffold is a key feature in molecules designed to treat central nervous system (CNS) disorders, including neurodegenerative diseases and cognitive impairment.[15][16]

  • Mechanisms of Action:

    • Excitotoxicity Inhibition: Derivatives like pyrrolidine-2,5-diones have been identified as inhibitors of the PICK1 PDZ domain.[17] Targeting PICK1 is a promising strategy for treating ischemic stroke, as it can prevent the excitotoxic cell death cascade triggered by excessive glutamate.[17][18]

    • Cholinesterase Inhibition: In the context of Alzheimer's disease, where acetylcholine deficiency is a key factor, pyrrolidine derivatives have been shown to inhibit acetylcholinesterase (AChE).[16][19] This action increases the availability of acetylcholine in the brain, potentially improving cognitive function.[19]

    • Anticonvulsant Properties: Pyrrolidine-2,5-dione acetamides have demonstrated significant anticonvulsant activity in animal models, suggesting their potential for treating epilepsy.[2]

Ischemia Ischemic Event (e.g., Stroke) Glutamate Excessive Glutamate Release Ischemia->Glutamate PICK1 PICK1 Activation Glutamate->PICK1 AMPAR AMPAR Internalization & Excitotoxicity Neuron Neuronal Death AMPAR->Neuron PICK1->AMPAR Drug Pyrrolidine-2,5-dione (PICK1 Inhibitor) Drug->PICK1 Inhibits Survival Neuroprotection & Cell Survival Drug->Survival

Caption: Simplified pathway of neuroprotection by a PICK1-inhibiting pyrrolidine derivative.

Other Notable Activities

The versatility of the pyrrolidine scaffold extends to numerous other therapeutic areas:

  • Antidiabetic: Pyrrolidine derivatives have been synthesized as effective inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.[20] By slowing glucose absorption, these compounds can help manage hyperglycemia.

  • Anti-inflammatory: Pharmacological blockage of N-acylethanolamine acid amidase (NAAA) by pyrrolidine amide derivatives can restore levels of the anti-inflammatory lipid palmitoylethanolamide (PEA), offering therapeutic benefits for inflammation and pain.[21]

  • Antibacterial: The scaffold is present in antibiotics like clindamycin and has been incorporated into novel derivatives showing activity against resistant bacterial strains such as A. baumannii.[6][7]

Synthesis and Evaluation Methodologies

Key Synthetic Routes

The construction and functionalization of the pyrrolidine ring are well-established fields in organic chemistry.

  • From Proline and Derivatives: The most common approach involves using commercially available and chiral starting materials like proline or 4-hydroxyproline.[5] These precursors can be chemically modified through reactions like reduction and condensation to build complex drug molecules such as Avanafil (for erectile dysfunction).[5][22]

  • 1,3-Dipolar Cycloaddition: This powerful method constructs the five-membered ring by reacting a 1,3-dipole (like an azomethine ylide) with a dipolarophile (like an alkene).[2] This reaction is highly valued for its ability to control the regio- and stereoselectivity of the final product.[2]

Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of new pyrrolidine derivatives, robust and reproducible biological assays are essential.

Protocol 1: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol provides a self-validating system to determine the concentration at which a compound exerts half of its maximal inhibitory effect (IC₅₀) on the proliferation of cancer cells.

  • Objective: To quantify the cytotoxic effect of a pyrrolidine derivative on a cancer cell line (e.g., MCF-7).

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test pyrrolidine compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.

    • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: α-Glucosidase Inhibition Assay

This protocol is used to screen for potential antidiabetic agents by measuring their ability to inhibit a key carbohydrate-metabolizing enzyme.

  • Objective: To determine the inhibitory potential of a pyrrolidine derivative against α-glucosidase.

  • Principle: The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The inhibitor's potency is determined by its ability to reduce the rate of this reaction.

  • Methodology: [20]

    • Reaction Mixture Preparation: In a 96-well plate, add 10 µL of the test compound at various concentrations.

    • Enzyme Addition: Add 10 µL of α-glucosidase enzyme solution (1 U/mL) to each well. Incubate the mixture for 20 minutes at 37°C.

    • Buffer Addition: Add 125 µL of 0.1 M phosphate buffer (pH 6.8).

    • Substrate Addition: Initiate the reaction by adding 20 µL of 1 M pNPG substrate. Incubate for 30 minutes at 37°C.

    • Reaction Termination: Stop the reaction by adding 50 µL of 0.1 N Na₂CO₃.

    • Data Acquisition: Measure the absorbance of the released p-nitrophenol at 405 nm.

    • Analysis: Calculate the percentage of inhibition for each concentration compared to a control without the inhibitor. Determine the IC₅₀ value by plotting percent inhibition versus compound concentration.

The Art of Optimization: Structure-Activity Relationship (SAR)

The development of a successful drug candidate from a pyrrolidine hit compound is an iterative process of chemical modification guided by SAR.

The Critical Role of Stereochemistry

As previously noted, stereochemistry is paramount. A subtle change in the spatial orientation of a substituent can switch a molecule from an agonist to an antagonist or dramatically alter its selectivity and potency. For instance, studies have shown that a 3-R-methylpyrrolidine promotes a pure estrogen receptor-α (ERα) antagonist profile, which is desirable for treating breast cancer, whereas the 3-S-methyl analog does not.[2]

Impact of Substituents

SAR studies systematically explore how different functional groups at various positions on the pyrrolidine ring affect biological activity.[23][24]

  • Potency: For NAAA inhibitors, small, lipophilic substituents at the 3-phenyl position were found to be preferable for optimal potency.[21]

  • Selectivity: In the same NAAA inhibitor series, conformationally flexible linkers increased potency but reduced selectivity against the related enzyme FAAH. Conversely, more rigid linkers improved selectivity, demonstrating the delicate balance between potency and off-target effects.[21]

Start Initial Hit Compound (Pyrrolidine Scaffold) SAR Structure-Activity Relationship (SAR) Cycle Start->SAR Modify Modify Substituents (R1, R2, R3...) Explore Stereochemistry SAR->Modify Iterate Optimized Optimized Lead Compound (Improved Potency, Selectivity, PK) SAR->Optimized Achieve Goal Synthesize Synthesize Analogs Modify->Synthesize Iterate Test Biological Testing (Potency, Selectivity, ADME) Synthesize->Test Iterate Analyze Analyze Data: Identify Trends Test->Analyze Iterate Analyze->SAR Iterate

References

The Strategic Value of 3-(4-Fluorobenzyl)pyrrolidine as a Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a significant percentage of top-selling pharmaceuticals.[1][2][3] Its three-dimensional structure allows for precise spatial orientation of substituents, making it an ideal building block for creating potent and selective drug candidates. This guide focuses on a particularly valuable derivative, 3-(4-Fluorobenzyl)pyrrolidine, exploring its synthesis, properties, and applications as a chiral building block. The strategic incorporation of a fluorine atom on the benzyl moiety significantly enhances its utility by modulating key pharmacokinetic and pharmacodynamic properties. This document will provide a comprehensive overview of enantioselective synthetic strategies, detailed experimental insights, and its application in the synthesis of advanced pharmaceutical intermediates, including its role in the development of p38 MAP kinase inhibitors.

Introduction: The Significance of the Fluorinated Pyrrolidine Scaffold

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a cornerstone of modern drug design.[1][2][3] Its non-planar, puckered conformation provides a three-dimensional framework that allows for the precise positioning of functional groups to interact with biological targets. When chirality is introduced, the resulting enantiomers often exhibit profoundly different pharmacological activities, underscoring the importance of stereocontrolled synthesis in drug development.[4]

The subject of this guide, this compound, combines the advantageous structural features of the pyrrolidine core with the unique properties of fluorine. The introduction of a fluorine atom into a drug candidate is a widely employed strategy in medicinal chemistry for several key reasons:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly increase the half-life of a drug.

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.

  • Modulation of Physicochemical Properties: The presence of fluorine can alter a molecule's pKa, lipophilicity, and membrane permeability, which are critical parameters for optimizing drug absorption, distribution, metabolism, and excretion (ADME) profiles.

Therefore, this compound emerges as a highly valuable chiral building block, offering a pre-packaged combination of a key pharmacophore and a metabolically robust, affinity-enhancing substituent.

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure this compound is a critical step in its utilization as a chiral building block. Several asymmetric strategies can be employed to achieve high enantioselectivity.

Chiral Auxiliary-Mediated Synthesis

One established method involves the use of a chiral auxiliary to direct the stereochemical outcome of a key reaction, followed by its removal. While this approach can be effective, it often requires additional synthetic steps for the attachment and removal of the auxiliary. A multi-step synthesis starting from a chiral precursor is a common approach. For instance, chiral 3-hydroxypyrrolidine can be a versatile starting material, which can be prepared with high optical purity.[5]

Asymmetric Catalysis

More efficient and atom-economical approaches utilize chiral catalysts to induce enantioselectivity. These methods are highly sought after in industrial settings.

  • Transition Metal Catalysis: Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines, in the presence of chiral phosphoramidite ligands, offers a powerful route to enantiomerically enriched pyrrolidines.[6]

  • Organocatalysis: The use of small organic molecules as chiral catalysts has gained significant traction. Chiral phosphoric acids and proline-derived catalysts have been successfully employed in the enantioselective synthesis of substituted pyrrolidines.[7]

A general workflow for the organocatalytic asymmetric synthesis of a chiral pyrrolidine is depicted below:

Organocatalytic_Pyrrolidine_Synthesis Start Acyclic Precursors Reaction Asymmetric Cyclization (e.g., aza-Michael) Start->Reaction Catalyst Chiral Organocatalyst (e.g., Chiral Phosphoric Acid) Catalyst->Reaction Intermediate Enantioenriched Intermediate Reaction->Intermediate Product Chiral Pyrrolidine Intermediate->Product Deprotection / Further Modification caption Organocatalytic Synthesis Workflow

Caption: Generalized workflow for organocatalytic enantioselective pyrrolidine synthesis.

Physicochemical and Spectroscopic Characterization

The accurate characterization of this compound is essential for its use in synthesis.

PropertyValueSource
Molecular Formula C₁₁H₁₄FN[4][8]
Molecular Weight 179.23 g/mol [4][8]
CAS Number 193220-17-6 (for the racemate)[4][8]
Appearance Colorless liquid[1]
Predicted XlogP 2.2[9]
Topological Polar Surface Area (TPSA) 12.03 Ų[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 1[4]
Rotatable Bonds 2[4]

Spectroscopic Data (Predicted/Typical):

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-fluorobenzyl group, the methylene bridge protons, and the protons of the pyrrolidine ring. The chemical shifts and coupling patterns would be consistent with the proposed structure.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the fluorinated aromatic carbon, which will exhibit a characteristic C-F coupling.

  • Mass Spectrometry (MS): In positive ion mode, the expected protonated molecule [M+H]⁺ would be observed at m/z 180.1183.[9]

A general workflow for the analytical characterization of such a building block is outlined below:

Analytical_Workflow Sample This compound Sample HPLC HPLC (Purity Assessment) Sample->HPLC MS Mass Spectrometry (Molecular Weight Confirmation) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Elucidation) Sample->NMR Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Sample->Chiral_HPLC Final Verified Chiral Building Block HPLC->Final MS->Final NMR->Final Chiral_HPLC->Final caption Analytical Characterization Workflow

Caption: A typical workflow for the analytical characterization of a chiral building block.

Application in the Synthesis of p38 MAP Kinase Inhibitors: The Case of Vesimapp Alpha (ARRY-371797)

This compound and its derivatives are valuable intermediates in the synthesis of complex pharmaceutical agents. A notable example is in the development of inhibitors of p38 mitogen-activated protein (MAP) kinase. The p38 MAP kinase signaling pathway is implicated in inflammatory responses, and its inhibitors have been investigated for the treatment of various inflammatory diseases.[1][10]

The general synthetic logic for incorporating a chiral pyrrolidine building block into a final drug molecule is illustrated below:

Synthetic_Application Building_Block (R)- or (S)-3-(4-Fluorobenzyl)pyrrolidine Coupling_Reaction Coupling Reaction (e.g., Buchwald-Hartwig, S_NAr) Building_Block->Coupling_Reaction Coupling_Partner Heterocyclic Coupling Partner Coupling_Partner->Coupling_Reaction Intermediate Advanced Intermediate Coupling_Reaction->Intermediate Final_Steps Final Synthetic Steps (Deprotection, etc.) Intermediate->Final_Steps API Active Pharmaceutical Ingredient (API) Final_Steps->API caption General Synthetic Application Workflow

Caption: A generalized workflow illustrating the use of a chiral building block in API synthesis.

Conclusion

This compound stands out as a premier chiral building block for contemporary drug discovery. Its inherent structural features, combining the privileged pyrrolidine scaffold with the beneficial properties of fluorine, make it a highly attractive starting material for the synthesis of complex, biologically active molecules. The continued development of efficient enantioselective synthetic routes will further enhance its accessibility and utility for medicinal chemists. As the demand for drugs with improved efficacy, selectivity, and pharmacokinetic profiles grows, the strategic use of well-designed, fluorinated chiral building blocks like this compound will undoubtedly play a crucial role in the future of pharmaceutical development.

References

exploring the chemical space of "3-(4-Fluorobenzyl)pyrrolidine" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Space of 3-(4-Fluorobenzyl)pyrrolidine Derivatives

This guide provides a comprehensive exploration of the this compound scaffold, a privileged structure in modern medicinal chemistry. We will dissect its synthetic accessibility, delve into strategies for chemical space exploration, and analyze the structure-activity relationships (SAR) that drive its biological efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile core for the discovery of novel therapeutics.

The Strategic Value of the this compound Scaffold

The five-membered pyrrolidine ring is a cornerstone of drug design, found in over 60 FDA-approved drugs.[1][2] Its prevalence stems from its favorable physicochemical properties and its ability to serve as a three-dimensional, sp³-rich scaffold that can effectively present substituents to biological targets.[3] The this compound core combines this advantageous heterocyclic unit with key features that enhance its drug-like properties.

  • The Pyrrolidine Ring: As a saturated heterocycle, it provides a non-planar anchor, increasing the three-dimensional character of molecules and improving solubility and metabolic stability compared to flat aromatic systems.[3] The nitrogen atom acts as a key hydrogen bond acceptor or a point for further functionalization.

  • The 3-Substituent Pattern: The C3 position offers a vector for substituents to project into solvent or specific binding pockets without the steric hindrance often associated with C2 substitution. This pattern is found in potent and selective ligands for various biological targets.[4]

  • The 4-Fluorobenzyl Moiety: The introduction of a fluorine atom on the benzyl ring is a classic medicinal chemistry strategy. Fluorine can enhance metabolic stability by blocking potential sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity.[5] This specific group makes the scaffold a valuable starting point for developing agents targeting neurological disorders and for studying structure-activity relationships in drug design.[5]

This scaffold has demonstrated significant potential in modulating neurotransmitter systems, making it a valuable building block for therapeutics aimed at conditions like depression and anxiety.[5] Its derivatives have been investigated as potent ligands for serotonin and dopamine receptors, enzyme inhibitors, and agents for treating central nervous system (CNS) disorders.[4][6]

Synthetic Strategies: Accessing and Diversifying the Core

A robust and flexible synthetic platform is paramount for thoroughly exploring the chemical space of any scaffold. The synthesis of this compound derivatives can be approached through the construction of the pyrrolidine ring followed by diversification, or by modifying a pre-existing pyrrolidine core.

Retrosynthetic Analysis & Core Synthesis

The primary challenge lies in the stereoselective construction of the 3-substituted pyrrolidine. Key retrosynthetic disconnections focus on forming the C-C bond at the C3 position and the cyclization to form the heterocyclic ring.

G Target This compound Scaffold Intermediates Key Intermediates (e.g., Pyrroline, Proline derivatives) Target->Intermediates C-N or C-C disconnection Reagents Starting Materials (e.g., 4-Fluorobenzyl bromide, Amino acid precursors, Dienes) Intermediates->Reagents Simplification G cluster_0 Core Scaffold cluster_1 N-Substitution cluster_2 Aromatic Ring Modification Core 3-(4-F-Bn)-pyrrolidine ReductiveAmination Reductive Amination (R-CHO, NaBH(OAc)3) Core->ReductiveAmination Acylation Acylation (R-COCl, Et3N) Core->Acylation Alkylation Alkylation (R-Br, K2CO3) Core->Alkylation Bioisosteres Bioisosteric Replacement (e.g., Pyridyl, Thienyl) Core->Bioisosteres Via Resynthesis G cluster_0 Core Moiety cluster_1 Potential Bioisosteres Core 4-Fluorophenyl Pyridyl Pyridyl Core->Pyridyl Modulate pKa, Solubility Thienyl Thienyl Core->Thienyl Alter Electronics, Metabolism Cyclohexyl Saturated Rings (e.g., Cyclohexyl) Core->Cyclohexyl Increase Fsp3, Reduce Aromaticity OtherSubst Other Substituted Phenyls (e.g., 4-Cl, 4-CN, 3,4-diCl) Core->OtherSubst Fine-tune Lipophilicity, Electronic Effects G Synthesis Synthesis & Purification Characterization Structural Confirmation (LC-MS, NMR) Synthesis->Characterization PrimaryScreen Primary Assay (Target Potency, e.g., IC50) Characterization->PrimaryScreen SecondaryScreen Secondary Assays (Selectivity Panel) PrimaryScreen->SecondaryScreen ADME In Vitro ADME/Tox (Solubility, Stability, Cytotox) SecondaryScreen->ADME HitSelection Hit Prioritization ADME->HitSelection

References

An In-Depth Technical Guide to the Stability and Degradation Profile of 3-(4-Fluorobenzyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-Fluorobenzyl)pyrrolidine is a versatile heterocyclic compound recognized for its role as a key intermediate in medicinal chemistry, particularly in the development of therapeutic agents targeting neurological disorders.[1][2] Its structure, which combines a pyrrolidine ring with a fluorobenzyl moiety, confers unique physicochemical properties that are advantageous for drug design.[1][3] However, for any compound to advance from a promising lead to a viable drug candidate, a thorough understanding of its chemical stability is paramount.[4] The stability profile of an active pharmaceutical ingredient (API) directly impacts its safety, efficacy, and shelf-life, making these investigations a critical component of the drug development lifecycle.[5][6]

This technical guide provides a comprehensive framework for assessing the stability and degradation profile of this compound. As specific empirical data for this compound is not extensively published, this document synthesizes information from related chemical structures and established regulatory principles to construct a predictive analysis. We will explore the molecule's inherent structural liabilities, outline a robust forced degradation program in line with International Council for Harmonisation (ICH) guidelines, propose likely degradation pathways, and detail the analytical methodologies required to develop a validated, stability-indicating method.[7][8]

Part 1: Physicochemical Properties and Structural Analysis

A foundational understanding of the molecule's structure is the first step in predicting its chemical behavior.

Key Properties

The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄FN[9][10]
Molecular Weight 179.23 g/mol [9]
CAS Number 193220-17-6[9]
Appearance Colorless to pale yellow liquid[11] (Pyrrolidine)
Predicted XlogP 2.2[10]
Topological Polar Surface Area (TPSA) 12.03 Ų[9]
Chemical Structure and Functional Group Analysis

The structure of this compound contains three key regions that dictate its reactivity and potential instability.

Caption: Chemical structure of this compound.

  • Pyrrolidine Ring: This saturated, five-membered ring contains a secondary amine. The nitrogen atom's lone pair of electrons confers basicity and nucleophilicity to the molecule.[3] The carbons adjacent (alpha) to the nitrogen are potential sites for oxidative attack, a common degradation pathway for amines and pyrrolidine derivatives.[12][13]

  • Benzyl C-N Linkage: The bond connecting the benzylic carbon to the pyrrolidine nitrogen is a potential point of cleavage under high thermal stress. Studies on benzylamine show a dissociation energy of approximately 59 kcal/mol for this bond.[14]

  • 4-Fluorophenyl Moiety: The aromatic ring is a chromophore, making the molecule susceptible to photodegradation. While the C-F bond is very strong, photolysis of fluorinated pharmaceuticals can lead to defluorination or other complex transformations.[15][16]

Part 2: Forced Degradation Studies: A Predictive Framework

Forced degradation, or stress testing, is an essential exercise to identify the likely degradation products of a molecule, which in turn facilitates the development of stability-indicating analytical methods and reveals the intrinsic stability of the drug substance.[8][17] The objective is to achieve a target degradation of 5-20%, as over-stressing can lead to secondary degradation products not relevant to formal stability studies.[8][18]

Experimental Workflow for Forced Degradation

A systematic approach is required to evaluate the molecule's stability under various stress conditions as mandated by ICH guidelines.[4][19]

Caption: Workflow for conducting forced degradation studies.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Each includes a control sample (stored at ambient conditions) to differentiate stress-induced degradation from inherent instability.

Protocol 2.2.1: Hydrolytic Stability

  • Causality: To assess the molecule's stability in aqueous solutions across a pH range, simulating conditions it might encounter in formulations or biological systems.[20][21]

  • Methodology:

    • Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Store one aliquot at room temperature (RT) and another at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Store one aliquot at RT and another at 60°C.

    • Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of purified water. Store one aliquot at RT and another at 60°C.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 6, 12, 24 hours).

    • Prior to analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to halt the reaction.[18]

    • Analyze all samples by a stability-indicating HPLC method.

Protocol 2.2.2: Oxidative Stability

  • Causality: To evaluate the molecule's susceptibility to oxidation, which can be initiated by atmospheric oxygen, peroxides in excipients, or metabolic processes.[22] The pyrrolidine nitrogen and adjacent carbons are predicted sites of attack.[12]

  • Methodology:

    • Prepare a 1 mg/mL stock solution as described above.

    • Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store the mixture at room temperature, protected from light.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 6, 12, 24 hours).

    • Analyze by HPLC. If necessary, the reaction can be quenched by adding a small amount of a reducing agent like sodium bisulfite.

Protocol 2.2.3: Thermal Stability

  • Causality: To determine the impact of elevated temperatures that may be encountered during manufacturing (e.g., drying), shipping, or long-term storage.[23]

  • Methodology:

    • Solid State: Place a thin layer of the solid API in a vial and store it in a calibrated oven at 80°C.

    • Solution State: Prepare a 1 mg/mL solution and store it at 60°C, protected from light.

    • Withdraw samples at time points such as 1, 3, 5, and 7 days.

    • For solid samples, dissolve in a suitable solvent before HPLC analysis.

Protocol 2.2.4: Photostability

  • Causality: To assess the effect of light exposure, as required by ICH Q1B guidelines.[24] The fluorophenyl ring acts as a chromophore, making this a critical test.[15][16]

  • Methodology:

    • Expose the solid API and a 1 mg/mL solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be wrapped in aluminum foil to shield it from light while being kept under the same temperature and humidity conditions.

    • Analyze the exposed and control samples by HPLC.

Part 3: Predicted Degradation Pathways and Products

Based on the functional group analysis, several degradation pathways are plausible under stress conditions.

Oxidative Degradation Pathway

Oxidation is predicted to be a primary degradation route. The reaction likely proceeds via radical attack on the carbon alpha to the pyrrolidine nitrogen, which is a known mechanism for N-substituted pyrrolidines.[12][13]

A This compound C Alpha-Hydroxy Pyrrolidine (Intermediate) A->C Hydrogen Abstraction at C2 or C5 E N-Oxide A->E Oxidation at Nitrogen B Oxidizing Agent (e.g., H₂O₂ or •OH) B->A D Ring-Opened Aldehyde-Amine C->D Ring Cleavage

Caption: Proposed oxidative degradation pathway.

  • Pathway I (Ring Opening): The initial step involves the formation of an alpha-hydroxy intermediate, which is unstable and can lead to cleavage of the pyrrolidine ring, forming an aldehyde-amine species.[12]

  • Pathway II (N-Oxidation): Direct oxidation of the secondary amine nitrogen can form the corresponding N-oxide.

Photolytic and Thermal Degradation
  • Photodegradation: Under UV/Vis light, two main pathways are conceivable. The first is homolytic cleavage of the benzylic C-N bond, generating a 4-fluorobenzyl radical and a pyrrolidinyl radical. The second, more extensive degradation could involve cleavage of the C-F bond on the aromatic ring, a process observed in other fluorinated pharmaceuticals.[15][25]

  • Thermal Degradation: At high temperatures, the weakest covalent bond is likely to break. Based on data for benzylamine, this is expected to be the benzylic C-N bond, leading to the formation of compounds like 4-fluorotoluene and pyrrolidine fragments.[14]

Part 4: Analytical Methodologies for Stability Assessment

A robust, validated, stability-indicating analytical method is the cornerstone of any stability study.[5] Its purpose is to quantify the decrease in the active substance and the corresponding increase in degradation products.[19]

Analytical Strategy Workflow

The overall strategy involves using a primary separation technique (HPLC) coupled with advanced detection and characterization methods.

A Select HPLC Column (e.g., C18) B Optimize Mobile Phase (Acetonitrile/Water/Buffer) A->B C Set Detection Wavelength (UV/PDA Scan) B->C D Inject Forced Degradation Samples C->D E Assess Peak Purity & Resolution D->E H LC-MS/MS Analysis D->H F Validate Method (ICH Q2) E->F G Final Stability-Indicating Method F->G L L G->L Routine Stability Testing I Determine Mass of Degradants H->I J Propose Structures I->J K Isolate & Confirm (NMR) J->K K->L

Caption: Workflow for developing and applying a stability-indicating method.

Primary Analytical Technique: HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for purity and stability testing of small molecules.[5][6]

  • Protocol for HPLC Method Development:

    • Instrumentation: Use an HPLC system equipped with a UV/Photodiode Array (PDA) detector.[26]

    • Column Selection: Start with a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), which is effective for separating non-polar to moderately polar compounds.[26]

    • Mobile Phase Optimization: Begin with a gradient elution using acetonitrile and water (with an optional acid modifier like 0.1% formic acid to improve peak shape). Run a broad gradient (e.g., 5% to 95% acetonitrile) to elute all components from the forced degradation samples.

    • Detection: Use the PDA detector to scan across a range (e.g., 200-400 nm) to find the optimal wavelength for detecting the parent compound and all degradation products.

    • Method Validation: Once adequate separation is achieved (baseline resolution between the parent peak and all degradant peaks), the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

  • Typical HPLC Parameters:

ParameterRecommended Starting ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmGeneral-purpose column for good resolution.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good ionization in MS and sharpens peaks.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Gradient 10% to 90% B over 20 minEnsures elution of compounds with varying polarity.
Column Temp. 30 °CProvides reproducible retention times.
Detection PDA at 254 nmCommon wavelength for aromatic compounds.
Identification of Degradation Products: LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for identifying unknown degradation products.[26] By coupling the HPLC separation with a mass spectrometer, the molecular weight of each impurity can be determined, providing crucial clues to its identity. Tandem MS (MS/MS) experiments can further fragment the degradant ions to reveal structural information.

Part 5: Recommendations for Storage and Handling

Based on the predictive stability analysis, the following storage and handling conditions are recommended to ensure the long-term integrity of this compound:

  • Protection from Light: Due to the photolabile nature of the fluorophenyl group, the compound should be stored in amber glass vials or other light-resistant containers.[24]

  • Inert Atmosphere: Given its susceptibility to oxidation, particularly at the pyrrolidine ring, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to minimize contact with oxygen.[12]

  • Controlled Temperature: To prevent thermal degradation, the compound should be stored at controlled room temperature, away from sources of excessive heat. Refrigeration (2-8 °C) may be considered for long-term storage.[6]

  • Moisture Control: Store in tightly sealed containers in a dry environment to prevent potential hydrolysis, although this is predicted to be a minor degradation pathway.

Conclusion

While this compound possesses a favorable profile for its use in pharmaceutical development, its chemical structure presents inherent liabilities.[1] The molecule is predicted to be most susceptible to degradation via oxidation at the pyrrolidine ring and photolysis due to its aromatic chromophore. Hydrolytic and thermal degradation are expected to be less significant under normal storage conditions.

This guide provides a scientifically grounded, comprehensive strategy for empirically determining the stability and degradation profile of this compound. By executing the outlined forced degradation studies and developing a robust, stability-indicating analytical method, researchers and drug development professionals can generate the critical data needed to ensure the quality, safety, and efficacy of this important pharmaceutical intermediate, thereby facilitating its successful journey through the development pipeline.

References

Methodological & Application

Application Note & Protocols: A Modular Approach to the Synthesis of 3-(4-Fluorobenzyl)pyrrolidine Analogs for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

The pyrrolidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous FDA-approved drugs and natural products.[1][2][3] Its non-planar, three-dimensional structure allows for a nuanced exploration of chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.[3] Within this class, 3-substituted pyrrolidines, particularly 3-aryl and 3-benzyl derivatives, are potent modulators of a diverse range of biological systems, including neurotransmitter receptors and enzymes.[1][4][5]

The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, modulate pKa, and improve membrane permeability.[6][7] The 4-fluorobenzyl moiety, therefore, represents a valuable starting point for lead optimization. This guide provides a comprehensive and flexible synthetic strategy for the preparation of 3-(4-Fluorobenzyl)pyrrolidine and its analogs, designed to facilitate robust Structure-Activity Relationship (SAR) studies. We will detail a palladium-catalyzed hydroarylation method, chosen for its broad substrate scope and directness, enabling the efficient generation of a chemical library from readily available precursors.[1][4] This document will explain the causal logic behind the protocol design and offer a framework for systematic analog synthesis.

Strategic Overview: The Synthetic Blueprint

The core of our strategy involves the synthesis of a diverse library of analogs by modifying the aromatic ring of the benzyl group and the substituent on the pyrrolidine nitrogen. This allows for a systematic evaluation of how electronic, steric, and lipophilic properties influence biological activity. The overall workflow is a modular, multi-step process designed for efficiency and adaptability.

G cluster_start Phase 1: Precursor Synthesis cluster_core Phase 2: Core Coupling & Diversification cluster_final Phase 3: Final Modification & Analysis A Commercially Available Starting Materials B Synthesis of N-Protected 3-Pyrroline A->B Protection C Palladium-Catalyzed Hydroarylation B->C E N-Protected 3-(Arylmethyl)pyrrolidine Analog Library C->E C-C Bond Formation D Library of Substituted Aryl Bromides (Ar-Br) D->C Coupling Partner F N-Deprotection E->F G Optional N-Alkylation/ N-Acylation F->G Diversification H Final Analog Library F->H G->H I Biological Screening & SAR Analysis H->I

Figure 1: General workflow for the synthesis and analysis of 3-(Arylmethyl)pyrrolidine analogs.

Rationale for Selected Synthetic Route

Several methods exist for the synthesis of 3-substituted pyrrolidines, including 1,3-dipolar cycloadditions and ring-closing metathesis.[2][3][8] However, for the purpose of generating a diverse library of analogs for SAR studies, a palladium-catalyzed Mizoroki-Heck-type hydroarylation of an N-protected 3-pyrroline offers distinct advantages:

  • Convergence and Modularity: The key C-C bond-forming step unites two readily modifiable fragments: the pyrroline core and the aryl bromide. This allows for late-stage diversification, a highly efficient strategy in medicinal chemistry.

  • Broad Substrate Scope: The reaction is tolerant of a wide range of functional groups on the aryl bromide, enabling the synthesis of analogs with diverse electronic and steric properties.[1]

  • Directness: This approach constructs the target scaffold in a single, efficient step from accessible precursors, minimizing step count and maximizing overall yield.[4]

The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the pyrroline double bond and subsequent reductive elimination to yield the hydroarylated product. The choice of an N-alkyl or N-carbamoyl pyrroline is critical, as N-acyl pyrrolines tend to yield arylated alkene products instead of the desired saturated pyrrolidines.[1][5]

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. All reagents should be handled according to their Safety Data Sheets (SDS).

Protocol 1: Synthesis of N-Boc-3-pyrroline (Precursor)

This protocol outlines the synthesis of the key alkene coupling partner from commercially available (S)-(-)-1-Boc-2-pyrrolidinemethanol.

  • Oxidation to Aldehyde:

    • To a stirred solution of (S)-(-)-1-Boc-2-pyrrolidinemethanol (1.0 eq) in dichloromethane (DCM, 0.2 M), add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃ (1:1 ratio). Stir vigorously for 30 minutes.

    • Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde is typically used directly in the next step without further purification.

    • Rationale: Dess-Martin periodinane is a mild oxidizing agent that efficiently converts the primary alcohol to an aldehyde with minimal side reactions.

  • Wittig Reaction and Cyclization:

    • Suspend (iodomethyl)triphenylphosphonium iodide (1.5 eq) in THF (0.3 M) and cool to -78 °C.

    • Add n-butyllithium (1.4 eq, 2.5 M in hexanes) dropwise and stir for 1 hour at -78 °C.

    • Add a solution of the crude aldehyde from the previous step in THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield N-Boc-3-pyrroline as a clear oil.

    • Rationale: The Wittig reaction converts the aldehyde to a terminal alkene. The subsequent intramolecular cyclization is facilitated by the phosphonium ylide, leading to the formation of the 3-pyrroline ring structure.

Protocol 2: Synthesis of 3-(4-Fluorobenzyl)-N-Boc-pyrrolidine (Core Reaction)

This protocol details the palladium-catalyzed hydroarylation, the key diversification step.

  • Reaction Setup:

    • To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.05 eq), SPhos (0.10 eq), and K₂CO₃ (2.0 eq).

    • Evacuate and backfill the tube with inert gas three times.

    • Add a solution of N-Boc-3-pyrroline (1.0 eq) and 4-fluorobenzyl bromide (1.2 eq) in anhydrous toluene (0.1 M).

    • Rationale: Pd(OAc)₂ is the palladium precursor, and SPhos is a bulky, electron-rich phosphine ligand that promotes the desired catalytic cycle and prevents catalyst deactivation. K₂CO₃ acts as the base. An inert atmosphere is crucial to prevent oxidation of the Pd(0) active catalyst.

  • Reaction Execution:

    • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

    • Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

    • Wash the Celite pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude oil by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford 3-(4-Fluorobenzyl)-N-Boc-pyrrolidine.

Protocol 3: N-Boc Deprotection
  • Acidic Cleavage:

    • Dissolve the purified 3-(4-Fluorobenzyl)-N-Boc-pyrrolidine (1.0 eq) in DCM (0.2 M).

    • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, until TLC or LC-MS confirms the complete removal of the Boc group.

    • Concentrate the reaction mixture under reduced pressure.

    • Rationale: The Boc protecting group is labile under strong acidic conditions like TFA, releasing the free secondary amine.

  • Basification and Extraction:

    • Dissolve the crude residue in DCM and wash with a saturated aqueous solution of NaHCO₃ until the aqueous layer is basic (pH > 8).

    • Separate the layers and extract the aqueous phase with DCM (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the final product, this compound.

Framework for SAR Studies

Systematic structural modification is key to understanding how a compound interacts with its target.[9] The this compound scaffold offers several key positions for diversification.

G main_structure N_pos R1_label R¹: N-Substitution - H (parent) - Small alkyl (Me, Et) - Acyl groups N_pos->R1_label Aryl_pos R2_label R²: Aryl Modification - Positional Isomers (ortho, meta) - Halogens (Cl, Br) - EDGs (OMe, Me) - EWGs (CF₃, CN) - Bioisosteres (pyridyl, thiophenyl) Aryl_pos->R2_label

Figure 2: Key diversification points for SAR studies on the this compound scaffold.

Key areas for modification include:

  • Aromatic Ring (R²): The primary focus for this library is to probe the electronics and sterics of the benzyl moiety. By using different substituted aryl bromides in Protocol 2, a wide range of analogs can be generated. This allows for mapping the binding pocket's tolerance for various functionalities.[10][11]

  • Pyrrolidine Nitrogen (R¹): The secondary amine of the final product can be further functionalized (e.g., via reductive amination or acylation). This explores how modifying the basicity and steric bulk at this position affects activity and properties like solubility.

  • Bioisosteric Replacement: The fluorophenyl ring can be replaced with heterocyclic alternatives (e.g., pyridyl, thiophenyl bromides) to explore different hydrogen bonding capabilities and conformational preferences.[7][12]

Data Presentation: Representative Analog Synthesis

The versatility of the palladium-catalyzed hydroarylation protocol is demonstrated by the synthesis of a representative set of analogs.

EntryAryl Bromide (Ar-Br)Product StructureYield (%)¹MS (ESI+) [M+H]⁺
14-Fluorobenzyl bromide78%280.17
24-Chlorobenzyl bromide81%296.14
34-Methoxybenzyl bromide75%292.19
43-Trifluoromethylbenzyl bromide65%330.16
52-Bromopyridine68%263.16

¹Yields are for the purified N-Boc protected intermediate after column chromatography.

Conclusion

This application note provides a robust and scientifically grounded framework for the synthesis of this compound analogs. The detailed protocols are designed to be self-validating and adaptable, empowering researchers to efficiently generate compound libraries for comprehensive SAR studies. By explaining the rationale behind the chosen synthetic strategies and experimental procedures, this guide serves as a practical tool for drug development professionals aiming to explore the rich chemical space offered by the privileged pyrrolidine scaffold.

References

Leveraging 3-(4-Fluorobenzyl)pyrrolidine for the Synthesis of Novel Dopamine Reuptake Inhibitors: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Introduction

Dopamine (DA), a critical monoamine neurotransmitter, modulates fundamental brain functions including motor control, motivation, reward, and cognition.[1] The dopamine transporter (DAT) is a presynaptic protein that regulates dopaminergic signaling by clearing DA from the synaptic cleft.[2] Agents that block this transporter, known as dopamine reuptake inhibitors (DRIs), increase the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.[2] This mechanism of action underpins the therapeutic efficacy of DRIs in conditions such as attention-deficit hyperactivity disorder (ADHD) and narcolepsy.[2]

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[3][4][5][6] Its conformational rigidity and ability to present substituents in a well-defined three-dimensional space make it an ideal starting point for designing ligands that interact with specific biological targets. Within the realm of DRI development, the 3-substituted pyrrolidine framework has proven to be particularly fruitful.

This guide focuses on the strategic use of 3-(4-Fluorobenzyl)pyrrolidine as a versatile precursor for the synthesis of novel DRI candidates. The incorporation of a fluorobenzyl moiety is a deliberate design choice; the fluorine atom can enhance metabolic stability, improve blood-brain barrier penetration, and introduce favorable electronic interactions with the target protein, potentially increasing binding affinity.[7] This document provides detailed synthetic protocols, analytical characterization methods, and pharmacological evaluation assays to guide researchers in the exploration of new chemical entities based on this valuable scaffold.

I. Synthesis of Novel DRI Candidates

The secondary amine of the this compound core is the primary site for chemical modification, allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR). The following protocols describe two common and effective methods for derivatization: N-alkylation and N-acylation followed by reduction.

Protocol 1: Synthesis via N-Alkylation

This protocol describes a direct approach to introduce alkyl groups onto the pyrrolidine nitrogen. The choice of the alkylating agent (R-X) is critical for determining the final properties of the molecule.

Rationale: This single-step reaction is efficient for creating a library of analogs. The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is crucial to prevent side reactions, while an iodide salt can catalytically accelerate the reaction, especially when using alkyl chlorides or bromides.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound hydrochloride (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF, 10 mL/mmol) in a round-bottom flask, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 15 minutes to liberate the free base.

  • Addition of Reagents: Add the desired alkylating agent (R-X, e.g., an alkyl bromide or tosylate) (1.1 eq) to the solution. For less reactive alkylating agents, add a catalytic amount of sodium or potassium iodide (0.1 eq).

  • Reaction: Heat the reaction mixture to an appropriate temperature (typically 60-80 °C) and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction time can vary from 4 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

  • Extraction: Redissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to obtain the pure N-alkylated derivative.

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for synthesizing, purifying, and characterizing novel DRI candidates from the starting precursor.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Evaluation A This compound B N-Alkylation or N-Acylation/Reduction A->B C Crude Product B->C D Purification (Column Chromatography) C->D E Pure DRI Candidate D->E F Structural Characterization (NMR, MS) E->F G Purity Analysis (HPLC) E->G H Pharmacological Evaluation (Binding & Reuptake Assays) E->H I Data Analysis (Ki, IC50) H->I

Caption: General workflow from precursor to characterized DRI candidate.

II. Analytical Characterization of Synthesized Compounds

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized DRI candidates. A combination of spectroscopic and chromatographic techniques should be employed.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirms the presence of protons and their chemical environment, providing information on the overall structure and successful modification at the nitrogen.

    • ¹³C NMR: Determines the number of unique carbons and confirms the carbon skeleton of the molecule.

    • ¹⁹F NMR: Crucial for confirming the presence and integrity of the 4-fluorobenzyl group. A singlet peak is expected.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns can provide additional structural information.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A single, sharp peak indicates a high degree of purity.

Table 1: Representative Analytical Data for a Hypothetical Product
ParameterMethodExpected ResultPurpose
Identity ¹H, ¹³C, ¹⁹F NMRPeaks consistent with proposed structureStructure Elucidation
Molecular Weight HRMS (ESI+)[M+H]⁺ ion within 5 ppm of calculated massFormula Confirmation
Purity RP-HPLC (UV 254 nm)>95% Peak AreaQuantify Purity

III. In Vitro Pharmacological Evaluation

To assess the potential of the synthesized compounds as DRIs, their interaction with the dopamine transporter must be quantified. This is typically achieved through two key in vitro assays: a binding assay to measure affinity and a functional assay to measure reuptake inhibition.

Protocol 2: DAT Binding Affinity Assay

Principle: This is a competitive radioligand binding assay. The ability of a test compound to displace a known high-affinity radiolabeled DAT ligand (e.g., [³H]WIN 35,428) from its binding site on the transporter is measured. The affinity of the test compound is expressed as the inhibition constant (Kᵢ).

Step-by-Step Methodology:

  • Tissue Preparation: Prepare synaptosomes from a dopamine-rich brain region (e.g., rat striatum) through homogenization and differential centrifugation.

  • Assay Setup: In a 96-well plate, combine the synaptosomal preparation, a fixed concentration of the radioligand (e.g., [³H]WIN 35,428), and varying concentrations of the test compound in an appropriate assay buffer.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 4 °C) for a sufficient time to reach equilibrium (e.g., 2-3 hours).

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 3: Dopamine Reuptake Inhibition Assay

Principle: This is a functional assay that directly measures the ability of a test compound to block the transport of dopamine into synaptosomes. The potency of the compound is expressed as the IC₅₀ value.

Step-by-Step Methodology:

  • Tissue Preparation: Prepare synaptosomes as described in the binding assay protocol.

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound at 37 °C for a short period (e.g., 10-15 minutes).

  • Initiation of Uptake: Initiate dopamine uptake by adding a low concentration of [³H]Dopamine to the mixture.

  • Incubation: Allow the uptake to proceed for a short, defined time (e.g., 5-10 minutes) at 37 °C.

  • Termination: Terminate the uptake by rapid filtration and washing with ice-cold buffer, similar to the binding assay.

  • Quantification: Measure the radioactivity trapped inside the synaptosomes using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of dopamine uptake inhibition versus the log concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of dopamine uptake.

Mechanism of Dopamine Reuptake Inhibition

The diagram below illustrates how a DRI blocks the dopamine transporter (DAT), leading to an increase in dopamine levels in the synaptic cleft.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Dopamine Vesicles Release Vesicle->Release Release DAT Dopamine Transporter (DAT) Synapse Synaptic Cleft Release->Synapse Dopamine Receptor Dopamine Receptors Signal Signal Transduction Receptor->Signal Activates Synapse->DAT Reuptake Synapse->Receptor DRI DRI Molecule (e.g., from this compound) DRI->DAT Blocks

Caption: Mechanism of action of a dopamine reuptake inhibitor (DRI).

Table 2: Representative Pharmacological Data for a Hypothetical DRI Candidate
Compound IDDAT Binding Kᵢ (nM)DA Reuptake IC₅₀ (nM)Selectivity (vs. SERT/NET)
Candidate 1 15.225.8>100-fold
GBR-12909 (Ref.) 10.518.3>100-fold

SERT: Serotonin Transporter; NET: Norepinephrine Transporter. Selectivity is a crucial parameter, and assays for SERT and NET should be run in parallel.

IV. Safety and Handling Precautions

Researchers must handle all chemicals with care, adhering to established laboratory safety protocols.

  • This compound and its derivatives: These are research chemicals with potentially unknown toxicological properties. They should be treated as harmful if swallowed, and may cause skin and eye irritation.[10][11][12]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling these compounds.[10][11][13]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[13]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[13]

Conclusion

This compound is a highly valuable and strategically designed starting material for the synthesis of novel dopamine reuptake inhibitors. Its structure provides a robust platform for chemical modification, enabling the systematic exploration of structure-activity relationships. The protocols outlined in this guide offer a comprehensive framework for the synthesis, characterization, and pharmacological evaluation of new DRI candidates. By employing these methods, researchers can efficiently advance the discovery of new chemical entities with therapeutic potential for a range of neurological and psychiatric disorders.

References

Application Notes and Protocols for the N-Alkylation of 3-(4-Fluorobenzyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the N-alkylation of 3-(4-Fluorobenzyl)pyrrolidine, a crucial secondary amine intermediate in the synthesis of various pharmacologically active compounds. The pyrrolidine motif is a prevalent scaffold in numerous FDA-approved drugs, making the functionalization of this core structure a subject of significant interest in medicinal chemistry and drug development.[1] This document delves into the mechanistic underpinnings of common N-alkylation strategies, offering field-proven insights to overcome prevalent challenges such as overalkylation and to ensure high-yield, selective synthesis of the desired tertiary amines. Two primary, robust protocols are presented in detail: direct N-alkylation with alkyl halides and reductive amination. Each protocol is accompanied by a thorough explanation of the rationale behind experimental choices, step-by-step methodologies, and guidelines for product purification and characterization.

Introduction: The Significance of N-Alkylated Pyrrolidines

The pyrrolidine ring is a cornerstone in the architecture of many biologically active molecules. Its presence in a wide array of natural products and synthetic drugs underscores its importance as a privileged scaffold. The nitrogen atom of the pyrrolidine ring serves as a key point for diversification, allowing for the introduction of various substituents that can modulate the pharmacological properties of the parent molecule. N-alkylation is a fundamental transformation that expands the chemical space accessible from a secondary amine precursor like this compound, enabling the synthesis of libraries of compounds for screening and lead optimization.

Mechanistic Considerations in N-Alkylation

The N-alkylation of a secondary amine such as this compound can proceed through several pathways, with the most common being direct alkylation via an SN2 mechanism and reductive amination. Understanding the principles of these reactions is paramount for successful and reproducible synthesis.

Direct N-Alkylation with Alkyl Halides

Direct alkylation involves the reaction of the secondary amine with an alkyl halide.[2] The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[3]

A significant challenge in the direct alkylation of secondary amines is the potential for overalkylation.[4][5][6] The product of the initial alkylation, a tertiary amine, is often more nucleophilic than the starting secondary amine.[4] This increased nucleophilicity can lead to a subsequent reaction with the alkyl halide, forming a quaternary ammonium salt.[2][4][7] Careful control of reaction conditions, such as stoichiometry, temperature, and the choice of base, is crucial to favor the desired mono-alkylation.

Key Factors for Successful Direct N-Alkylation:

  • Choice of Base: A non-nucleophilic base is essential to neutralize the hydrohalic acid byproduct without competing with the amine nucleophile. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and triethylamine (Et₃N).[8][9] The use of a stronger base like sodium hydride (NaH) in an aprotic solvent can also be effective.[10]

  • Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are typically employed to dissolve the reactants and facilitate the SN2 reaction.

  • Nature of the Alkylating Agent: The reactivity of the alkyl halide follows the order I > Br > Cl. Alkyl iodides are the most reactive but may be more prone to side reactions, while alkyl chlorides are less reactive and may require harsher conditions.[11]

  • Temperature Control: Lowering the reaction temperature can help to control the reaction rate and minimize overalkylation.

Reductive Amination

Reductive amination is a powerful and highly selective method for the N-alkylation of secondary amines, effectively avoiding the issue of overalkylation.[12][13][14] This two-step, one-pot process involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine.[13][14]

Advantages of Reductive Amination:

  • High Selectivity: The reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[12]

  • Mild Reaction Conditions: Reductive amination can often be carried out under mild conditions.

  • Broad Substrate Scope: A wide variety of aldehydes and ketones can be used, allowing for the introduction of diverse alkyl groups.

Common Reducing Agents:

Several reducing agents are suitable for this transformation, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being the most common.[12][13] Sodium triacetoxyborohydride is often preferred due to its milder nature and reduced toxicity compared to cyanoborohydride reagents.[12][13]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Direct N-Alkylation with an Alkyl Bromide

This protocol describes the N-alkylation of this compound with 1-bromopropane as a representative alkyl halide.

Materials:

  • This compound

  • 1-Bromopropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Add 1-bromopropane (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-propyl-3-(4-fluorobenzyl)pyrrolidine.

Protocol 2: Reductive Amination with an Aldehyde

This protocol details the N-alkylation of this compound with isobutyraldehyde.

Materials:

  • This compound

  • Isobutyraldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and isobutyraldehyde (1.2 eq) in anhydrous dichloromethane.

  • If the reaction is slow, a catalytic amount of acetic acid can be added.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-isobutyl-3-(4-fluorobenzyl)pyrrolidine.

Visualization of Workflows and Mechanisms

Direct_N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound and K₂CO₃ in anhydrous DMF B Add Alkyl Halide dropwise A->B C Heat reaction mixture (e.g., 60-70 °C) B->C D Monitor reaction progress (TLC/LC-MS) C->D E Cool and pour into water D->E F Extract with EtOAc E->F G Wash with NaHCO₃ and Brine F->G H Dry over MgSO₄/Na₂SO₄ G->H I Concentrate under reduced pressure H->I J Flash Column Chromatography I->J K Pure N-alkylated product J->K

Caption: Experimental workflow for direct N-alkylation.

Reductive_Amination_Mechanism amine This compound iminium Iminium Ion Intermediate amine->iminium + Aldehyde, -H₂O aldehyde Aldehyde/Ketone (R'-CHO) aldehyde->iminium product N-Alkylated Product iminium->product + Reducing Agent reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product

References

Application Note: High-Throughput Screening of a "3-(4-Fluorobenzyl)pyrrolidine"-Based Library for Novel Modulators of a Target of Interest

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidine ring is a privileged scaffold in modern drug discovery, valued for its three-dimensional character and its presence in numerous biologically active compounds.[1][2] This application note provides a comprehensive, in-depth guide to performing a high-throughput screening (HTS) campaign on a focused library of compounds built around the "3-(4-Fluorobenzyl)pyrrolidine" core. This scaffold is a versatile starting point for developing therapeutic agents, particularly in areas like neuroscience.[3] We detail the entire HTS cascade, from initial assay development and validation to primary screening, hit confirmation, and final triage. The protocols and workflows herein are designed to be self-validating, incorporating industry-standard quality control metrics and strategic decision-making to maximize the identification of high-quality, tractable hit compounds.

The "this compound" Scaffold: A Foundation for Discovery

The five-membered, saturated pyrrolidine ring is a cornerstone of medicinal chemistry.[1][4] Its non-planar, sp³-hybridized nature allows for a thorough exploration of three-dimensional pharmacophore space, a critical feature for achieving high-affinity and selective interactions with biological targets.[1][2] The stereogenicity of the pyrrolidine carbons provides opportunities to fine-tune binding interactions and optimize pharmacokinetic profiles.[2]

The specific "this compound" core combines this privileged heterocycle with a fluorobenzyl group. The fluorine atom can enhance metabolic stability, improve membrane permeability, and participate in favorable protein-ligand interactions. This scaffold serves as a valuable starting point for libraries targeting a range of proteins, including kinases, G-protein coupled receptors (GPCRs), and transporters, many of which are implicated in neurological disorders.[3] A well-designed library based on this core will systematically vary substitution patterns to explore the structure-activity relationship (SAR) around the central scaffold.

The High-Throughput Screening (HTS) Cascade: A Strategic Workflow

A successful HTS campaign is not a single experiment but a multi-stage process designed to efficiently identify promising compounds from a large library.[5][6] Each phase serves as a filter to reduce the number of compounds under consideration, while increasing the confidence in the biological activity of those that remain. The overall strategy is to move from a high-throughput, single-point primary screen to lower-throughput, more detailed secondary and validation assays.

HTS_Cascade cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation cluster_3 Phase 4: Hit Validation AssayDev Assay Development & Miniaturization AssayVal Assay Validation (Z'-Factor > 0.5) AssayDev->AssayVal PrimaryHTS Primary HTS Campaign (Single Concentration) AssayVal->PrimaryHTS HitPicking Hit Identification (>3σ from Control) PrimaryHTS->HitPicking Confirmation Confirmation Screen (Fresh Compound) HitPicking->Confirmation DoseResponse Dose-Response Curve (IC50/EC50 Determination) Confirmation->DoseResponse Triage Hit Triage (Counter & Orthogonal Screens) DoseResponse->Triage SAR Preliminary SAR & Chemical Tractability Triage->SAR H2L H2L SAR->H2L Hit-to-Lead Chemistry

Figure 1: The HTS cascade, from assay development to validated hits.

Phase 1: Assay Development and Validation

The foundation of any successful HTS campaign is a robust and reliable assay. The goal of this phase is to develop a biologically relevant assay and miniaturize it for a high-throughput format (typically 384- or 1536-well plates) without compromising performance.[7][8]

Causality Behind Miniaturization: Migrating an assay from a 96-well to a 384-well format is driven by the need to reduce costs and increase throughput. This transition significantly lowers the consumption of expensive reagents and, critically, the amount of library compound required per well, allowing for the screening of much larger libraries.[8]

Protocol 1: Assay Validation and Z'-Factor Determination

The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[9] A Z'-factor between 0.5 and 1.0 is considered excellent and indicates that the assay is robust enough for a full-scale screen.[7] This protocol ensures the assay is reproducible and has a sufficient signal window to distinguish hits from noise.

Materials:

  • 384-well assay plates

  • Positive control compound (known activator/inhibitor)

  • Negative control (vehicle, e.g., DMSO)

  • All required assay reagents (buffers, enzymes, substrates, cells, detection reagents)

  • Automated liquid handlers and plate reader

Procedure:

  • Plate Layout: Designate half of a 384-well plate for the positive control and the other half for the negative control (192 wells each).

  • Reagent Addition: Using automated liquid handlers, dispense all assay components except the controls into all wells.

  • Control Addition: Dispense the positive control at its maximal effective concentration (e.g., EC100) into the designated 192 wells. Dispense the negative control (vehicle) into the remaining 192 wells. The final concentration of the vehicle (e.g., DMSO) should match the concentration that will be used in the HTS campaign (typically <1%).[8]

  • Incubation: Incubate the plate according to the optimized assay protocol.

  • Signal Detection: Read the plate using the appropriate detection instrument (e.g., fluorescence, luminescence, absorbance reader).

  • Calculation: Calculate the Z'-factor using the following formula:

    • Z' = 1 - [ (3 * SD_pos) + (3 * SD_neg) ] / | Mean_pos - Mean_neg |

    • Where SD is the standard deviation and Mean is the average of the signals for the positive (pos) and negative (neg) controls.

  • Validation: Repeat this process on at least three different days to assess inter-day variability. The assay is considered validated when the Z'-factor is consistently > 0.5.[7][9]

Table 1: Example Assay Validation Data (Z'-Factor)

Parameter Day 1 Day 2 Day 3
Mean (Positive Control) 98,540 99,120 97,980
SD (Positive Control) 3,120 3,540 3,310
Mean (Negative Control) 10,230 10,550 10,190
SD (Negative Control) 950 1,010 980

| Z'-Factor | 0.76 | 0.72 | 0.74 |

Phase 2: The Primary Screening Campaign

With a validated assay, the full library screening can commence. This phase is executed at a single compound concentration (typically 10-20 µM) to maximize throughput.[7] Automation is critical at this stage to handle the large number of plates and ensure consistency.

Protocol 2: Automated Primary HTS
  • Library Plating: The "this compound" library, stored in 384-well source plates, is acoustically dispensed or pin-transferred into the destination assay plates. This adds nanoliter volumes of compound stock (e.g., 10 mM in DMSO) to each well.

  • Control Plating: Each assay plate must include dedicated wells for positive and negative controls to monitor assay performance and for data normalization.

  • Reagent Addition: An automated liquid handling system (e.g., a multi-drop dispenser) adds the assay reagents to all wells of the plate.

  • Incubation & Detection: Plates are incubated for the prescribed time, often using automated incubators, and then transferred by a robotic arm to a plate reader for signal acquisition.

  • Data Acquisition: The raw data for each plate is automatically uploaded to a laboratory information management system (LIMS) or a dedicated screening database.

Phase 3: Hit Identification and Confirmation

Raw data from the primary screen must be analyzed to identify "hits"—compounds that produce a significant signal change compared to the controls.

Causality Behind Hit Confirmation: A hit identified in a primary screen is merely a potential hit. It is essential to re-test the compound to rule out experimental errors such as dispensing mistakes or compound precipitation in a specific well.[10] Furthermore, generating a full dose-response curve provides critical potency information (IC50 or EC50) that single-point data cannot, allowing for the ranking and prioritization of hits.[11]

Hit_Triage_Workflow RawData Primary Screen Raw Data Normalize Plate Normalization (% Inhibition or Activation) RawData->Normalize HitSelect Hit Selection (e.g., >50% Inhibition) Normalize->HitSelect Confirm Confirmation Screen (Single Point Re-test) HitSelect->Confirm Primary Hit Inactive Inactive HitSelect->Inactive Inactive DoseResp Dose-Response (IC50) Confirm->DoseResp Confirmed FalsePositive FalsePositive Confirm->FalsePositive Not Confirmed (False Positive) ValidatedHits Confirmed Hits List DoseResp->ValidatedHits

Figure 2: Workflow for hit identification and confirmation.

Protocol 3: Hit Confirmation and Potency Determination
  • Hit Selection: From the normalized primary screen data, select all compounds that meet the hit criteria (e.g., activity > 3 standard deviations from the negative control mean).

  • Cherry-Picking: From the original library source plates, create a new "hit plate" containing only the selected primary hits.

  • Confirmation Screen: Re-test the compounds from the hit plate in the primary assay at the same single concentration to confirm activity.

  • Dose-Response Plates: For all confirmed hits, create serial dilution plates. A common format is an 8-point, 3-fold dilution series starting at a high concentration (e.g., 100 µM).

  • IC50/EC50 Determination: Test the serial dilutions in the primary assay in triplicate.

  • Data Analysis: Plot the percent activity versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 (for inhibitors) or EC50 (for activators).

Table 2: Example Potency Data for Confirmed Hits

Compound ID % Inhibition @ 10µM IC50 (µM) Curve Fit (R²)
FBP-0012 88.5 1.2 0.99
FBP-0145 76.2 4.5 0.98
FBP-0311 95.1 0.8 0.99

| FBP-0567 | 65.9 | 11.3 | 0.97 |

Phase 4: Hit Validation and Triage

A confirmed hit is not necessarily a valid starting point for drug discovery. The final phase of the HTS cascade involves a series of validation assays to eliminate compounds that are non-specific, interfere with the assay technology, or are otherwise undesirable.[12] This process, often called hit triage, is critical for focusing medicinal chemistry efforts on the most promising compound series.

Causality Behind Counter-Screening: Many compounds, known as Pan-Assay Interference Compounds (PAINS), appear as hits in numerous assays through non-specific mechanisms like aggregation, redox cycling, or assay signal interference (e.g., fluorescence quenching).[10][12] A counter-screen, which often uses a similar assay format but lacks the specific biological target, is the most effective way to identify and eliminate these promiscuous compounds early.[13]

Protocol 4: Orthogonal and Counter-Screening
  • Orthogonal Assay: An orthogonal assay confirms the hit's activity on the same biological target but uses a different detection technology. For example, if the primary assay was a fluorescence-based biochemical assay, an orthogonal assay could be a label-free method like Surface Plasmon Resonance (SPR) or a cell-based assay measuring a downstream signaling event.[14] This ensures the observed activity is not an artifact of the primary assay format.

  • Counter-Screen: A counter-screen is designed to identify non-specific activity. For a biochemical screen against a specific enzyme, a counter-screen might involve testing the hits against a closely related but distinct enzyme. For a cell-based reporter gene assay, a counter-screen could use a parental cell line lacking the reporter construct.

  • Procedure:

    • Test all confirmed hits with IC50/EC50 values below a defined threshold (e.g., < 20 µM) in both the orthogonal and counter-screen assays.

    • Generate dose-response curves in these new assays.

  • Triage Decision:

    • High-Quality Hits: Compounds that are active in the primary and orthogonal assays but inactive in the counter-screen are prioritized.

    • Flagged Hits: Compounds active in both the primary and counter-screens are flagged as likely non-specific and are typically deprioritized.

    • Artifacts: Compounds active in the primary assay but inactive in the orthogonal assay are flagged as potential assay artifacts.

Conclusion

The high-throughput screening of a "this compound"-based library is a powerful method for identifying novel chemical starting points for drug discovery. By following a structured and rigorous cascade that emphasizes systematic validation at each stage—from Z'-factor determination in assay development to orthogonal testing in hit triage—researchers can navigate the complexities of HTS. This strategic approach minimizes the pursuit of false positives and ensures that the final set of validated hits provides a solid foundation for subsequent hit-to-lead medicinal chemistry efforts.

References

Application Notes & Protocols: The 3-(4-Fluorobenzyl)pyrrolidine Scaffold in the Development of CNS Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-(4-Fluorobenzyl)pyrrolidine Scaffold in CNS Drug Discovery

The pyrrolidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in both natural products and FDA-approved drugs.[1][2] Its five-membered, saturated, nitrogen-containing structure offers a unique combination of properties that are highly advantageous for designing Central Nervous System (CNS) therapeutics.[3][4][5][6] Unlike flat aromatic systems, the sp³-hybridized carbons of the pyrrolidine ring confer a three-dimensional geometry that allows for more precise and complex interactions with biological targets.[1][3] This structural feature is critical for achieving the high potency and selectivity required for CNS drugs.

The addition of a 4-fluorobenzyl moiety at the 3-position of the pyrrolidine ring introduces several strategic advantages. The benzyl group provides a critical vector for exploring interactions with hydrophobic pockets in target proteins, while the fluorine atom serves as a bioisostere for hydrogen. This substitution can significantly enhance metabolic stability by blocking potential sites of oxidative metabolism and can modulate the electronic properties of the benzyl ring, thereby fine-tuning binding affinity and target engagement. This guide provides a comprehensive overview and detailed protocols for researchers leveraging the this compound scaffold to develop novel CNS drug candidates.

Section 1: Physicochemical Profile & CNS Drug-Likeness

A primary hurdle in CNS drug development is designing molecules that can efficiently cross the blood-brain barrier (BBB).[7][8] This requires a delicate balance of physicochemical properties. The this compound scaffold possesses a favorable starting point for optimization.

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValue for C11H14FNOptimal Range for CNS Drugs[8]Rationale for Importance in CNS Drug Design
Molecular Weight (MW)179.23 g/mol [9]150 - 450 DaLower MW is generally favored for passive diffusion across the BBB.
cLogP~1.98 - 2.2[9][10]1.5 - 3.5Measures lipophilicity; must be high enough to enter lipid membranes but not so high as to be retained, causing toxicity or poor absorption.[11]
TPSA (Topological Polar Surface Area)12.03 Ų[9]< 70-90 ŲA key predictor of BBB penetration; lower TPSA correlates with better brain exposure.
H-Bond Donors (HBD)1[9]≤ 3Fewer H-bond donors reduce the energy penalty for desolvation when crossing the BBB.
H-Bond Acceptors (HBA)1[9]≤ 7Contributes to TPSA; managing HBA count is crucial for permeability.
Rotatable Bonds2[9]≤ 8Lower rotational flexibility is often associated with better oral bioavailability and membrane permeability.

These properties can be integrated into a multi-parameter optimization (MPO) score to assess the overall CNS drug-likeness of derivatives.[7][12] A higher CNS MPO score (typically ≥ 4.0) indicates a greater probability of success.[12]

CNS_MPO_Concept cluster_Properties Physicochemical Properties cluster_Scoring Desirability Scoring MW Molecular Weight Score_MW Score 0-1 MW->Score_MW cLogP cLogP Score_cLogP Score 0-1 cLogP->Score_cLogP TPSA TPSA Score_TPSA Score 0-1 TPSA->Score_TPSA HBD H-Bond Donors Score_HBD Score 0-1 HBD->Score_HBD pKa pKa Score_pKa Score 0-1 pKa->Score_pKa RotB Rotatable Bonds Score_RotB Score 0-1 RotB->Score_RotB CNS_MPO CNS MPO Score (Sum of Scores ≥ 4) Score_MW->CNS_MPO Score_cLogP->CNS_MPO Score_TPSA->CNS_MPO Score_HBD->CNS_MPO Score_pKa->CNS_MPO Score_RotB->CNS_MPO

Caption: CNS Multi-Parameter Optimization (MPO) Workflow.

Section 2: Synthesis of this compound Derivatives

The synthesis of substituted pyrrolidines is well-established, with common methods including 1,3-dipolar cycloadditions and reductive cyclizations of γ-nitroaldehydes.[3][13][14] The latter approach is particularly useful for establishing stereochemistry at the 3 and 4 positions.

Protocol 1: Stereoselective Synthesis of (3R,4S)-1-Boc-3-(4-fluorobenzyl)-4-hydroxypyrrolidine

This protocol describes a representative synthesis to generate a chiral pyrrolidine intermediate, which can be further functionalized. The strategy employs an organocatalytic Michael addition to set the stereochemistry, followed by reductive cyclization.

Materials:

  • 4-Fluorophenylnitrostyrene

  • Propanal

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (organocatalyst)

  • Raney Nickel (slurry in water)

  • Hydrogen (H₂) gas supply

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Methanol (MeOH), Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes

  • Sodium Bicarbonate (NaHCO₃), Magnesium Sulfate (MgSO₄)

Procedure:

  • Organocatalytic Michael Addition:

    • To a solution of 4-fluorophenylnitrostyrene (1.0 eq) in DCM at -20°C, add the organocatalyst (0.2 eq).

    • Slowly add propanal (3.0 eq) over 30 minutes, maintaining the temperature.

    • Stir the reaction mixture at -20°C for 24-48 hours, monitoring by TLC for the consumption of the nitrostyrene.

    • Rationale: The chiral organocatalyst forms a transient enamine with propanal, which then attacks the nitroalkene stereoselectively, establishing the desired configuration in the resulting γ-nitroaldehyde intermediate.[13]

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ and extract with DCM. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify by column chromatography (EtOAc/Hexanes gradient) to yield the chiral γ-nitroaldehyde.

  • Reductive Cyclization and N-Protection:

    • Dissolve the purified γ-nitroaldehyde (1.0 eq) in MeOH.

    • Carefully add a slurry of Raney Nickel (approx. 50% by weight) under an inert atmosphere.

    • Pressurize the reaction vessel with H₂ gas (50 psi) and stir vigorously at room temperature for 16 hours.

    • Rationale: Raney Nickel catalyzes the reduction of the nitro group to a primary amine. This amine then undergoes intramolecular condensation with the aldehyde, followed by reduction of the resulting imine in situ to form the pyrrolidine ring.[13]

    • Carefully filter the reaction mixture through Celite to remove the catalyst, washing with MeOH.

    • Concentrate the filtrate. Dissolve the crude amine in DCM and add Boc₂O (1.2 eq). Stir at room temperature for 4 hours.

    • Concentrate the mixture and purify by column chromatography (EtOAc/Hexanes gradient) to yield the title compound.

  • Characterization:

    • Confirm the structure and stereochemistry using ¹H NMR, ¹³C NMR, and chiral HPLC.

    • Verify the mass using High-Resolution Mass Spectrometry (HRMS).

    • Assess purity using HPLC-UV/MS (should be >95%).

Section 3: A Workflow for CNS Candidate Evaluation

Once a series of derivatives is synthesized, a systematic screening cascade is essential to identify promising candidates.

Drug_Discovery_Workflow cluster_Chemistry Chemistry cluster_InVitro In Vitro Screening cluster_InVivo In Vivo Evaluation Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Primary_Assay Primary Screen: Target Binding (Ki) Purification->Primary_Assay Functional_Assay Functional Assay (EC50 / IC50) Primary_Assay->Functional_Assay Selectivity_Panel Selectivity Panel (Off-Target Binding) Functional_Assay->Selectivity_Panel BBB_Assay BBB Permeability (PAMPA, MDCK) Selectivity_Panel->BBB_Assay PK_Study Pharmacokinetics (Rodent) BBB_Assay->PK_Study PD_Model Pharmacodynamic/ Efficacy Model PK_Study->PD_Model Tox_Screen Preliminary Toxicity Screen PD_Model->Tox_Screen Lead_Candidate Lead Candidate Selection Tox_Screen->Lead_Candidate

Caption: Integrated workflow for CNS drug discovery.

Protocol 2: In Vitro Target Engagement - Radioligand Binding Assay

This protocol determines the affinity (Ki) of a test compound for a hypothetical CNS target, the Dopamine D3 receptor (D3R), a GPCR implicated in various neuropsychiatric disorders.

Materials:

  • Cell membranes expressing human D3R

  • [³H]-Spiperone (radioligand)

  • Haloperidol (positive control competitor)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well plates, filter mats (GF/B), scintillation fluid, liquid scintillation counter

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells. Add test compounds across a range of concentrations (e.g., 10 µM to 0.1 nM). Include wells for "Total Binding" (radioligand + vehicle) and "Non-Specific Binding" (radioligand + high concentration of Haloperidol, e.g., 10 µM).

  • Incubation: Add the radioligand [³H]-Spiperone to all wells at a final concentration equal to its Kd.

  • Reaction Initiation: Add the D3R membranes to all wells to start the binding reaction.

  • Equilibration: Incubate the plate at room temperature for 60-90 minutes with gentle shaking. Rationale: This allows the binding reaction to reach equilibrium.

  • Termination & Harvesting: Rapidly filter the contents of each well through a GF/B filter mat using a cell harvester. Wash the filters 3x with ice-cold assay buffer to remove unbound radioligand. Rationale: Rapid filtration separates bound from unbound radioligand before the equilibrium can shift.

  • Counting: Dry the filter mat, place it in a scintillation bag with scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.

Protocol 3: In Vitro Blood-Brain Barrier (BBB) Permeability Assay

This protocol uses a Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive, transcellular diffusion across the BBB.

Materials:

  • PAMPA plate system (a 96-well filter plate and a matching 96-well acceptor plate)

  • Porcine brain lipid extract

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dodecane

  • Test compounds and known standards (high and low permeability)

  • LC-MS/MS system for quantification

Procedure:

  • Prepare Artificial Membrane: Coat the filter of the donor plate with a solution of porcine brain lipid in dodecane. Allow the solvent to evaporate, leaving a lipid membrane.

  • Prepare Plates: Add PBS to the acceptor plate wells. Dissolve test compounds in PBS and add them to the donor plate wells.

  • Incubation: Carefully place the donor plate onto the acceptor plate, forming a "sandwich". Incubate at room temperature for 4-16 hours. Rationale: During incubation, compounds that can permeate the lipid membrane will diffuse from the donor well into the acceptor well.

  • Quantification: After incubation, carefully separate the plates. Take samples from both the donor and acceptor wells.

  • Analysis: Quantify the concentration of the compound in each well using LC-MS/MS.

  • Calculate Permeability: The effective permeability (Pe) is calculated using the following equation:

    • Pe = - (Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq)

    • Where Vd and Va are volumes of donor/acceptor wells, A is the filter area, t is time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.

    • Self-Validation: The assay is validated by running compounds with known high (e.g., Propranolol) and low (e.g., Atenolol) BBB permeability. Test compounds are categorized based on their Pe values relative to these standards.

Section 4: Data Interpretation and Lead Optimization

The data from the screening cascade guide the iterative process of lead optimization. Structure-Activity Relationships (SAR) are developed to understand how chemical modifications impact biological activity and properties.

Table 2: Hypothetical SAR Data for a Series of this compound Analogs

Compound IDR¹ (N-substituent)R² (Pyrrolidine C4)D3R Ki (nM)BBB Pe (10⁻⁶ cm/s)CNS MPO Score
LEAD-01 -H-H556.84.8
LEAD-02 -CH₃-H257.15.0
LEAD-03 -CH₂CH₃-H156.54.5
LEAD-04 -CH₃-OH (trans)82.13.7
LEAD-05 -CH₃-F (trans)126.94.9

SAR Insights:

  • N-Alkylation: Small alkyl groups on the pyrrolidine nitrogen (LEAD-02, LEAD-03) improve potency compared to the unsubstituted parent (LEAD-01), suggesting a beneficial interaction in a hydrophobic pocket near the nitrogen.

  • C4-Substitution: Introducing a polar hydroxyl group at the C4 position (LEAD-04) dramatically improves potency but severely compromises BBB permeability and lowers the CNS MPO score, likely due to increased TPSA. This highlights a common trade-off in CNS drug design.

  • Bioisosteric Replacement: Replacing the hydroxyl with a fluorine atom (LEAD-05) retains much of the potency gain while restoring excellent BBB permeability, making it a superior candidate.

SAR_Logic Start Start with LEAD-01 (Ki=55nM, Pe=6.8) Modify_N1 Modify N1 Substituent? Start->Modify_N1 Modify_C4 Modify C4 Substituent? Modify_N1->Modify_C4 No Add_Me Add N-Methyl (LEAD-02) Ki=25nM, Pe=7.1 (Improved) Modify_N1->Add_Me Yes Add_OH Add C4-OH (LEAD-04) Ki=8nM, Pe=2.1 (High Potency, Poor Pe!) Modify_C4->Add_OH Yes Add_F Add C4-F (LEAD-05) Ki=12nM, Pe=6.9 (Excellent Balance!) Modify_C4->Add_F Yes Add_Me->Modify_C4 Add_Et Add N-Ethyl (LEAD-03) Ki=15nM, Pe=6.5 (Potency Gain, Pe OK) Add_Et->Modify_C4

Caption: Decision tree for lead optimization based on SAR.

Conclusion

The this compound scaffold represents a highly promising starting point for the design of novel CNS drug candidates. Its inherent three-dimensional structure and favorable physicochemical properties provide a solid foundation for achieving both high target potency and effective blood-brain barrier penetration. By employing a systematic workflow of synthesis, in vitro screening, and iterative optimization guided by SAR principles, researchers can effectively explore the chemical space around this scaffold. The protocols and strategies outlined in this guide offer a robust framework for unlocking the therapeutic potential of this compound derivatives in addressing a wide range of neurological and psychiatric disorders.

References

The Strategic Application of 3-(4-Fluorobenzyl)pyrrolidine in Novel Radioligand Development for PET Imaging

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, valued for its conformational flexibility and its role in establishing critical interactions with biological targets. When functionalized with a 4-fluorobenzyl group at the 3-position, it becomes a precursor of significant interest for the development of Positron Emission Tomography (PET) radioligands. The incorporation of fluorine-18 ([¹⁸F]), a positron-emitting radionuclide with a favorable half-life of 109.7 minutes, into this molecular framework offers a powerful tool for the non-invasive in vivo imaging and quantification of various neuroreceptors and transporters. This guide provides an in-depth exploration of the application of 3-(4-fluorobenzyl)pyrrolidine in radioligand synthesis, offering detailed protocols, expert insights into experimental design, and a discussion of the critical considerations for developing successful PET tracers. While direct radiolabeling and evaluation of a ligand based specifically on the this compound core is not extensively documented in publicly available literature, this document leverages established radiochemical methodologies and data from closely related structures, such as the analogous 4-(4-[¹⁸F]-fluorobenzyl)piperidine derivatives, to provide a robust and scientifically grounded framework for researchers in the field.

Introduction: The Rationale for Fluorobenzylated Pyrrolidines in PET Radioligand Design

The design of a successful PET radioligand is a multi-parameter optimization challenge. The ideal tracer must exhibit high affinity and selectivity for its target, demonstrate appropriate pharmacokinetics for brain penetration and target engagement, and possess metabolic stability to ensure that the detected signal originates from the parent compound. The this compound scaffold offers several advantageous features in this context:

  • The Pyrrolidine Core: This saturated heterocycle provides a three-dimensional structure that can be tailored to fit into the binding pockets of various receptors and transporters. Its stereochemistry can be controlled to enhance target affinity and selectivity. 3-substituted pyrrolidines are known to be potent and selective ligands for serotonin and dopamine receptors.[1][2]

  • The 4-Fluorobenzyl Moiety: This group serves as a handle for the introduction of fluorine-18. The carbon-fluorine bond is strong, and the fluorine atom is small, often having minimal impact on the ligand's binding affinity compared to its non-fluorinated analog. The para-position is frequently chosen to minimize steric hindrance and potential interference with target binding.

  • Favorable Pharmacokinetics: The overall lipophilicity of the resulting radioligand can be modulated by further chemical modifications on the pyrrolidine ring, allowing for optimization of blood-brain barrier penetration and non-specific binding.[3]

This guide will focus on the synthesis of a hypothetical, yet representative, radioligand derived from this compound, targeting a generic central nervous system (CNS) receptor for illustrative purposes. The principles and protocols described herein are broadly applicable to the development of specific tracers for targets such as dopamine transporters (DAT), serotonin transporters (SERT), or N-methyl-D-aspartate (NMDA) receptors.[4][5]

Synthesis of the Radioligand Precursor

The successful synthesis of a PET radioligand begins with the robust and scalable synthesis of a suitable precursor for the radiolabeling step. For the [¹⁸F]fluorination of an aromatic ring, a common strategy is to employ a precursor with a good leaving group at the position where the [¹⁸F]fluoride will be introduced. In this case, we will consider a precursor with a nitro or a trimethylammonium triflate leaving group.

Diagram of Precursor Synthesis Workflow:

G A Commercially Available Starting Materials B Synthesis of 3-(4-Nitrobenzyl)pyrrolidine A->B Multi-step synthesis C Protection of Pyrrolidine Nitrogen (e.g., Boc) B->C E Final Precursor for Radiolabeling (e.g., with nitro leaving group) B->E Direct use if no other functionalization needed D Functionalization of Pyrrolidine Ring (if required) C->D Optional modification for target specificity D->E

Caption: Workflow for the synthesis of a suitable precursor for [¹⁸F]-radiolabeling.

Detailed Protocol for Precursor Synthesis (Exemplary):

This protocol outlines the synthesis of a Boc-protected 3-(4-nitrobenzyl)pyrrolidine, a versatile precursor for nucleophilic aromatic substitution with [¹⁸F]fluoride.

Step 1: Synthesis of 3-(4-Nitrobenzylidene)pyrrolidine

  • In a round-bottom flask, dissolve 4-nitrobenzaldehyde (1.0 eq) and pyrrolidine (1.1 eq) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected.

  • Cool the reaction mixture to room temperature, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude enamine.

Step 2: Reduction to 3-(4-Nitrobenzyl)pyrrolidine

  • Dissolve the crude enamine from Step 1 in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.

  • Stir the reaction at room temperature for 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the desired product.

Step 3: Boc-Protection of the Pyrrolidine Nitrogen

  • Dissolve the 3-(4-nitrobenzyl)pyrrolidine from Step 2 in dichloromethane.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and triethylamine (1.5 eq).

  • Stir the mixture at room temperature overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to afford the Boc-protected precursor.

[¹⁸F]-Radiolabeling and Purification

The introduction of the fluorine-18 atom is the most critical step in the synthesis of the PET radioligand. Nucleophilic aromatic substitution is a widely used method for this purpose.

Diagram of Radiolabeling and Purification Workflow:

G A [¹⁸F]Fluoride Production (Cyclotron) B Trapping and Elution of [¹⁸F]F⁻ (Anion Exchange Cartridge) A->B C Azeotropic Drying of [¹⁸F]F⁻ with K₂CO₃/Kryptofix 2.2.2 B->C D Radiolabeling Reaction (Precursor + azeotropically dried [¹⁸F]F⁻) C->D E Quenching of Reaction D->E F Semi-preparative HPLC Purification E->F G Formulation of Final Radioligand Product F->G

Caption: Automated workflow for the [¹⁸F]-radiolabeling and purification of the target radioligand.

Detailed Protocol for [¹⁸F]-Radiolabeling and Purification:

This protocol is adapted from established procedures for nucleophilic aromatic substitution on nitro-precursors.[5]

Step 1: Azeotropic Drying of [¹⁸F]Fluoride

  • Aqueous [¹⁸F]fluoride is trapped on a QMA (quaternary methylammonium) cartridge.

  • The [¹⁸F]fluoride is eluted with a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.

  • The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen at 110°C.

Step 2: Radiolabeling Reaction

  • A solution of the Boc-protected 3-(4-nitrobenzyl)pyrrolidine precursor (2-5 mg) in anhydrous dimethyl sulfoxide (DMSO) is added to the dried [¹⁸F]fluoride/K₂₂₂ complex.

  • The reaction mixture is heated at 150-160°C for 15-20 minutes in a sealed reaction vessel.

  • The reaction progress is monitored by radio-thin layer chromatography (radio-TLC).

Step 3: Deprotection (if necessary)

  • After cooling, if a protecting group such as Boc is used, a deprotection step is required.

  • For Boc deprotection, an acidic solution (e.g., HCl or trifluoroacetic acid) is added to the reaction mixture, which is then heated at 80-100°C for 5-10 minutes.

Step 4: Purification by Semi-preparative HPLC

  • The crude reaction mixture is diluted with the HPLC mobile phase and injected onto a semi-preparative HPLC column (e.g., C18).

  • The fraction corresponding to the desired radiolabeled product is collected.

Step 5: Formulation

  • The collected HPLC fraction is diluted with water and trapped on a C18 Sep-Pak cartridge.

  • The cartridge is washed with water to remove any residual HPLC solvents.

  • The final product is eluted from the cartridge with ethanol and then formulated in sterile saline for injection.

Table 1: Typical Radiosynthesis Parameters

ParameterTypical Value
Precursor Amount2-5 mg
Reaction SolventAnhydrous DMSO
Reaction Temperature150-160 °C
Reaction Time15-20 min
Radiochemical Yield (decay-corrected)20-40%
Molar Activity> 37 GBq/µmol (> 1 Ci/µmol)
Radiochemical Purity> 98%

Quality Control

Rigorous quality control (QC) is essential to ensure the safety and efficacy of the radioligand for in vivo studies.

Key QC Tests:

  • Identity and Radiochemical Purity: Confirmed by analytical high-performance liquid chromatography (HPLC) with co-injection of a non-radioactive reference standard.

  • Molar Activity: Determined by HPLC, correlating the radioactivity of the product peak with its mass (determined from a standard curve of the reference compound).

  • Residual Solvents: Analyzed by gas chromatography (GC) to ensure levels are below acceptable limits.

  • Radionuclidic Purity: Assessed by gamma-ray spectroscopy to confirm the absence of other radioactive isotopes.

  • pH: Measured to ensure the final formulation is within a physiologically acceptable range (typically 6.5-7.5).

  • Sterility and Endotoxin Testing: Performed to ensure the final product is free from microbial contamination and pyrogens.

Preclinical Evaluation: From Bench to In Vivo Imaging

The preclinical evaluation of a novel radioligand is a critical phase to determine its potential for clinical translation.

Diagram of Preclinical Evaluation Workflow:

G A In Vitro Binding Assays (Affinity and Selectivity) B LogD Measurement (Lipophilicity) A->B C In Vitro Autoradiography (Tissue Slices) B->C D In Vivo PET Imaging in Rodents/Non-Human Primates C->D E Biodistribution Studies D->E F Metabolite Analysis (Plasma and Brain) D->F G Blocking Studies (Target Specificity) D->G

Caption: A typical workflow for the preclinical evaluation of a novel PET radioligand.

Key Preclinical Studies:

  • In Vitro Binding Assays: Determine the affinity (Kᵢ) of the non-radioactive standard for the target receptor and its selectivity against other relevant receptors.

  • Lipophilicity (LogD₇.₄): Measured to predict the ability of the radioligand to cross the blood-brain barrier. A LogD₇.₄ between 1 and 3 is often considered optimal for CNS radiotracers.

  • In Vivo PET Imaging: Performed in healthy animals to assess brain uptake and regional distribution. The distribution should correlate with the known density of the target.

  • Biodistribution Studies: Quantify the uptake of the radioligand in various organs at different time points post-injection.

  • Metabolite Analysis: Crucial for determining the metabolic stability of the radioligand in vivo. A high percentage of the parent compound in the brain is desirable.

  • Blocking Studies: Co-administration of a known high-affinity ligand for the target should significantly reduce the uptake of the radioligand in target-rich regions, confirming specific binding.

Expert Insight: The Challenge of In Vivo Defluorination

A significant potential pitfall for radioligands containing the 4-[¹⁸F]fluorobenzyl moiety is in vivo defluorination.[5] This metabolic process can lead to the release of free [¹⁸F]fluoride, which is taken up by bone, resulting in a high background signal in PET images and complicating the quantification of target-specific binding. Metabolic studies on radiotracers with a 4-(4-[¹⁸F]-fluorobenzyl)piperidine structure have shown that hydroxylation of the benzyl ring can lead to defluorination.[5] Therefore, early and thorough metabolite analysis is crucial in the development of any new radioligand based on the this compound scaffold.

Conclusion

This compound represents a promising and versatile precursor for the development of novel [¹⁸F]-labeled PET radioligands for imaging a range of CNS targets. Its structural features offer a solid foundation for designing tracers with favorable properties. By leveraging established radiolabeling techniques, such as nucleophilic aromatic substitution, and conducting a rigorous preclinical evaluation with a keen eye on potential metabolic liabilities like in vivo defluorination, researchers can unlock the potential of this scaffold to create valuable new tools for neuroscience research and drug development. The protocols and insights provided in this guide offer a comprehensive framework to support these endeavors.

References

Application Notes and Protocols for Cell-Based Assays of 3-(4-Fluorobenzyl)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

The 3-(4-Fluorobenzyl)pyrrolidine scaffold is a privileged structure in modern medicinal chemistry, frequently associated with compounds targeting the central nervous system. Derivatives of this core structure have shown potential as modulators of key neurological targets, including monoamine transporters, G-protein coupled receptors (GPCRs), and ion channels. As such, robust and reliable cell-based assays are critical for the characterization, optimization, and selection of lead candidates in drug discovery programs centered on this chemical series.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the implementation of pertinent cell-based assays to elucidate the pharmacological profile of this compound derivatives. The protocols and insights provided herein are designed to be both comprehensive and adaptable, fostering a deep understanding of the underlying principles and enabling the generation of high-quality, reproducible data.

I. Primary Target Identification and Functional Characterization: Monoamine Transporter Uptake Assays

A significant number of neurologically active compounds exert their effects by modulating the reuptake of neurotransmitters such as serotonin (5-HT), dopamine (DA), and norepinephrine (NE) from the synaptic cleft. The solute carrier 6 (SLC6) family of monoamine transporters (SERT, DAT, and NET, respectively) are the primary proteins responsible for this process. A fluorescence-based neurotransmitter transporter uptake assay offers a sensitive and high-throughput compatible method to assess the inhibitory activity of this compound derivatives on these transporters.[1][2][3] This modern approach replaces the cumbersome and hazardous traditional radiolabeled uptake assays.[4][5]

A. Principle of the Fluorescence-Based Transporter Uptake Assay

This assay utilizes a fluorescent substrate that acts as a mimic of biogenic amine neurotransmitters.[2][3] This substrate is actively transported into cells stably expressing a specific monoamine transporter (e.g., HEK293-hSERT, HEK293-hDAT, or HEK293-hNET). Upon entry into the cell, the fluorescence of the substrate, which is quenched in the extracellular medium by a masking dye, significantly increases.[1][5] The rate of fluorescence increase is directly proportional to the transporter activity. Test compounds that inhibit the transporter will reduce the rate of substrate uptake, resulting in a diminished fluorescence signal. This allows for the determination of compound potency (e.g., IC50 values). The assay can be performed in either a kinetic mode for mechanistic studies or as an endpoint measurement for high-throughput screening.[1][4]

B. Experimental Workflow: Neurotransmitter Transporter Uptake Assay

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis cell_culture Culture HEK293 cells stably expressing the transporter of interest (SERT, DAT, or NET) plating Plate cells in 96- or 384-well black-walled, clear-bottom plates cell_culture->plating adhesion Allow cells to adhere and form a confluent monolayer (overnight) plating->adhesion wash Wash cells with assay buffer (e.g., HBSS) adhesion->wash compound_add Add this compound derivatives at various concentrations wash->compound_add pre_incubation Pre-incubate for a defined period (e.g., 10-30 minutes) at 37°C compound_add->pre_incubation dye_add Add fluorescent substrate/masking dye solution pre_incubation->dye_add read Measure fluorescence intensity kinetically or as an endpoint in a plate reader dye_add->read analysis Calculate the rate of uptake or endpoint fluorescence read->analysis ic50 Determine IC50 values by fitting data to a dose-response curve analysis->ic50 G cluster_prep Cell & Dye Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_plating Plate cells expressing the GPCR of interest in 96- or 384-well plates cell_adhesion Allow cells to adhere overnight cell_plating->cell_adhesion dye_loading Load cells with a calcium-sensitive fluorescent dye cell_adhesion->dye_loading baseline_read Measure baseline fluorescence dye_loading->baseline_read compound_add Add this compound derivatives (for antagonist mode) or agonist (for agonist mode) baseline_read->compound_add agonist_add Add agonist (for antagonist mode) compound_add->agonist_add final_read Measure fluorescence change over time agonist_add->final_read response_calc Calculate the change in fluorescence (peak - baseline) final_read->response_calc normalization Normalize data to controls response_calc->normalization ec50_ic50 Determine EC50 (agonist) or IC50 (antagonist) values from dose-response curves normalization->ec50_ic50

References

Application Notes and Protocols for the In Vitro Pharmacological Profiling of 3-(4-Fluorobenzyl)pyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Pharmacological Landscape of Novel Pyrrolidine Scaffolds

The 3-(4-Fluorobenzyl)pyrrolidine scaffold represents a promising chemical starting point for novel central nervous system (CNS) agents. Structurally related pyrrolidine derivatives have demonstrated significant activity as monoamine transporter inhibitors, modulating the synaptic concentrations of key neurotransmitters such as dopamine, norepinephrine, and serotonin.[1][2] Consequently, a thorough in vitro pharmacological profiling of novel analogs based on this scaffold is a critical step in early drug discovery. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the potency, selectivity, and potential liabilities of this compound analogs.

The rationale behind the selected assays is to build a detailed pharmacological profile, starting with the primary targets—the monoamine transporters—and extending to key off-target liabilities that frequently lead to compound attrition in later developmental stages. By understanding the structure-activity relationships (SAR) at these targets, researchers can rationally design subsequent generations of compounds with improved potency, selectivity, and safety profiles.

Primary Target Profiling: Monoamine Transporter Interactions

The primary hypothesis for the pharmacological action of this compound analogs is their interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2] To elucidate the nature and potency of these interactions, a two-tiered approach is recommended: initial assessment of binding affinity followed by functional characterization of reuptake inhibition.

I. Radioligand Binding Assays: Quantifying Affinity for DAT, NET, and SERT

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a test compound for a specific receptor or transporter.[3][4] These assays are typically conducted as competitive binding experiments where the unlabeled test compound competes with a known high-affinity radioligand for binding to the target transporter expressed in cell membranes.

  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human recombinant DAT (hDAT), NET (hNET), or SERT (hSERT) are preferred. This ensures a high density of the target transporter and minimizes interference from other endogenous receptors or transporters.[5][6][7]

  • Radioligands: The choice of radioligand is critical for assay sensitivity and specificity. Commonly used and validated radioligands for monoamine transporters include:

    • DAT: [³H]WIN 35,428 or [³H]GBR-12935

    • NET: [³H]Nisoxetine or [³H]Mazindol

    • SERT: [³H]Citalopram or [³H]Paroxetine

  • Non-Specific Binding: To differentiate between specific binding to the transporter and non-specific binding to other cellular components, a high concentration of a known, potent inhibitor (e.g., GBR12909 for DAT, Desipramine for NET, and Fluoxetine for SERT) is used to define non-specific binding.

G cluster_prep Membrane Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep1 Culture HEK293 cells stably expressing hDAT, hNET, or hSERT prep2 Harvest and homogenize cells in lysis buffer prep1->prep2 prep3 Centrifuge to pellet cell membranes prep2->prep3 prep4 Resuspend and wash membrane pellet prep3->prep4 prep5 Determine protein concentration (e.g., BCA assay) prep4->prep5 assay1 Incubate membranes with radioligand and varying concentrations of test compound prep5->assay1 assay2 Incubate at room temperature to reach equilibrium assay1->assay2 assay3 Separate bound from free radioligand by rapid filtration assay2->assay3 assay4 Wash filters to remove unbound radioligand assay3->assay4 detect1 Add scintillation cocktail to filters assay4->detect1 detect2 Quantify radioactivity using a scintillation counter detect1->detect2 detect3 Plot % inhibition vs. log[compound] detect2->detect3 detect4 Calculate IC50 and Ki values using non-linear regression detect3->detect4

Caption: Workflow for Monoamine Transporter Radioligand Binding Assay.

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing hDAT to ~90% confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer (50mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh lysis buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer (50mM Tris-HCl, 120mM NaCl, 5mM KCl, pH 7.4) and determine the protein concentration.[8]

  • Assay Procedure (96-well format):

    • To each well, add:

      • 50 µL of test compound (this compound analog) at various concentrations (e.g., 0.1 nM to 100 µM).

      • 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM, at its Kd).

      • 100 µL of membrane preparation (typically 10-20 µg of protein).

    • For total binding, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding, add 50 µL of a saturating concentration of a known DAT inhibitor (e.g., 10 µM GBR12909) instead of the test compound.

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (50mM Tris-HCl, pH 7.4).

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percent inhibition of specific binding at each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

II. Neurotransmitter Uptake Assays: Assessing Functional Inhibition

While binding assays measure affinity, neurotransmitter uptake assays determine the functional potency (IC50) of a compound to inhibit the transport of the endogenous substrate (dopamine, norepinephrine, or serotonin) into the cell.[5][6][9] These assays provide a more physiologically relevant measure of a compound's activity.

  • Assay Format: Both radiolabeled substrate uptake and fluorescence-based assays are widely used.

    • Radiolabeled Uptake: Considered the traditional "gold standard," these assays directly measure the transport of [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.[10][11] They offer high sensitivity and a direct measure of transport.

    • Fluorescence-Based Uptake: These assays utilize a fluorescent substrate that mimics the natural neurotransmitter.[12][13][14] They offer a higher throughput, non-radioactive alternative, and can be performed in kinetic mode.[15][16]

  • Cell Lines: As with binding assays, HEK293 cells stably expressing the respective human monoamine transporters are the preferred system.[5][7] Alternatively, cell lines endogenously expressing the transporters, such as SK-N-BE(2)C cells for NET, can be used.[17]

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep1 Plate HEK293 cells expressing hDAT, hNET, or hSERT in 96-well plates prep2 Allow cells to adhere and form a monolayer overnight prep1->prep2 assay1 Pre-incubate cells with varying concentrations of test compound prep2->assay1 assay2 Add radiolabeled or fluorescent neurotransmitter substrate assay1->assay2 assay3 Incubate for a short period (e.g., 5-15 min) at 37°C assay2->assay3 assay4 Terminate uptake by washing with ice-cold buffer assay3->assay4 detect1 Lyse cells to release internalized substrate assay4->detect1 detect2 Quantify radioactivity or fluorescence detect1->detect2 detect3 Plot % inhibition vs. log[compound] detect2->detect3 detect4 Calculate IC50 value using non-linear regression detect3->detect4

Caption: Workflow for Monoamine Transporter Uptake Inhibition Assay.

  • Cell Plating:

    • Plate hDAT-HEK293 cells in a 96-well plate at a density that will yield a confluent monolayer on the day of the assay (e.g., 50,000 - 80,000 cells/well).

    • Incubate overnight at 37°C, 5% CO₂.

  • Assay Procedure:

    • On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed Krebs-HEPES buffer (KHB).

    • Add 50 µL of KHB containing the test compound at various concentrations to the wells.

    • Pre-incubate for 10-20 minutes at 37°C.

    • Initiate the uptake by adding 50 µL of KHB containing [³H]dopamine (final concentration at its Km, typically 100-200 nM).

    • Incubate for 10 minutes at 37°C. The short incubation time ensures measurement of the initial rate of uptake.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KHB.

  • Detection and Analysis:

    • Lyse the cells by adding 100 µL of 1% SDS to each well.

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity.

    • Determine the IC50 value as described for the binding assay.

Secondary Pharmacology and Safety Profiling

Early assessment of potential off-target liabilities is crucial for mitigating the risk of late-stage failures. For CNS-active compounds, two of the most important off-target activities to assess are inhibition of the hERG potassium channel and inhibition of major cytochrome P450 (CYP) enzymes.

I. hERG Channel Inhibition Assay: Assessing Proarrhythmic Risk

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia.[18] Therefore, assessing the activity of new chemical entities against the hERG channel is a regulatory requirement and a critical safety checkpoint.[18]

  • Methodology: The gold standard for assessing hERG channel activity is the manual whole-cell patch-clamp electrophysiology assay.[19] Automated patch-clamp systems are also widely used for higher throughput screening.[20][21]

  • Cell Line: HEK293 cells stably expressing the hERG channel are the industry standard.

  • Voltage Protocol: A specific voltage-clamp protocol is applied to the cell to elicit the characteristic hERG current. The CiPA (Comprehensive in Vitro Proarrhythmia Assay) initiative has proposed standardized voltage protocols to improve data consistency and predictability.[22]

  • Cell Preparation:

    • Culture HEK293-hERG cells and harvest them to create a single-cell suspension in an appropriate extracellular buffer.

  • Automated Patch-Clamp Procedure (e.g., QPatch or SyncroPatch):

    • The instrument automatically performs cell capture, sealing (GΩ seal resistance is critical), and whole-cell configuration.[21]

    • A holding potential of -80 mV is applied.

    • A depolarizing pulse to +20 mV or +40 mV is applied to activate the hERG channels, followed by a repolarizing step to -50 mV to elicit the characteristic "tail current," which is measured.[22]

    • A stable baseline current is established before the addition of the test compound.

    • The this compound analog is applied at multiple concentrations (e.g., 0.1, 1, 10, 30 µM).

    • The effect of the compound on the hERG tail current is measured at steady-state for each concentration.

  • Data Analysis:

    • The percent inhibition of the hERG tail current is calculated for each concentration relative to the vehicle control.

    • An IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.

II. Cytochrome P450 (CYP) Inhibition Assays: Evaluating Drug-Drug Interaction Potential

Cytochrome P450 enzymes are the primary enzymes responsible for the metabolism of most drugs.[23][24] Inhibition of these enzymes by a new compound can lead to significant drug-drug interactions (DDIs), where the co-administration of two drugs results in altered plasma levels of one or both, potentially leading to toxicity or loss of efficacy. The most clinically relevant CYP isoforms to screen against are CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[23]

  • Methodology: Fluorogenic assays are a rapid, cost-effective, and high-throughput method for assessing CYP inhibition in early discovery.[23][25][26] These assays use specific substrates that are converted by the CYP enzyme into a fluorescent product.[27]

  • Enzyme Source: Recombinant human CYP enzymes (baculosomes) or human liver microsomes (HLMs) are used as the enzyme source. Recombinant enzymes provide a clean system to assess inhibition of individual isoforms.

  • Assay Preparation (96-well, black plate):

    • Prepare a reaction mixture containing potassium phosphate buffer, the recombinant CYP3A4 enzyme, and a NADPH regenerating system.

    • Prepare serial dilutions of the this compound analog and a known inhibitor (e.g., ketoconazole) as a positive control.

  • Assay Procedure:

    • Add the test compound or control inhibitor to the wells.

    • Add the CYP3A4 reaction mixture to each well.

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin, BFC).[25]

    • Incubate for 15-30 minutes at 37°C.

    • Stop the reaction by adding a stop solution (e.g., acetonitrile).

  • Detection and Analysis:

    • Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths for the product.

    • Calculate the percent inhibition of enzyme activity for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a sigmoidal curve.

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in a clear and concise table to facilitate the comparison of different this compound analogs and to build a comprehensive SAR.

Table 1: In Vitro Pharmacological Profile of this compound Analogs

Compound IDDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)hERG IC50 (µM)CYP3A4 IC50 (µM)
Analog 1155250258400>30>50
Analog 2150251520040201525
Analog 35105081580>3045
Reference
Cocaine150400300250500400>100>50

Interpretation:

  • Potency: Lower Ki and IC50 values indicate higher potency at the target.

  • Selectivity: The ratio of Ki or IC50 values for different transporters indicates the selectivity profile. For example, Analog 1 is a potent and selective NET/DAT inhibitor over SERT.

  • Safety Window: A large ratio between the hERG IC50 and the primary target IC50 (e.g., >100-fold) suggests a lower risk of cardiac liability. A high CYP inhibition IC50 (>10 µM) is generally considered low risk for DDIs.

By systematically applying these in vitro pharmacological profiling protocols, researchers can efficiently characterize novel this compound analogs, enabling data-driven decisions for lead optimization and candidate selection in the drug discovery pipeline.

References

Application Notes & Protocols: Strategic Functionalization of the 3-(4-Fluorobenzyl)pyrrolidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its saturated, three-dimensional structure is highly desirable for improving the physicochemical properties of drug molecules.[3] This guide provides a comprehensive technical overview and detailed protocols for the chemical modification of 3-(4-Fluorobenzyl)pyrrolidine, a versatile building block for drug discovery programs. We will explore strategic approaches for functionalization at both the nitrogen atom and the carbon backbone of the pyrrolidine ring, emphasizing the rationale behind methodological choices. Protocols for N-functionalization and advanced C–H functionalization are presented to enable researchers to generate diverse libraries of novel chemical entities.

Introduction and Strategic Overview

This compound is a disubstituted pyrrolidine that offers multiple avenues for chemical diversification. The secondary amine provides a readily accessible site for traditional modifications, while the C-H bonds of the saturated ring present opportunities for more complex, modern synthetic transformations. The strategic goal of functionalization is often to explore the structure-activity relationship (SAR) of a lead compound by introducing a variety of substituents that can modulate potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The key reactive positions on the this compound core are:

  • N1-Position: The secondary amine is the most nucleophilic and basic site, making it the primary target for electrophilic reagents.

  • α-Positions (C2 and C5): The C–H bonds adjacent to the nitrogen are activated due to the inductive effect of the heteroatom, making them susceptible to deprotonation by strong bases or to directed C-H activation.

  • β-Positions (C3 and C4): These C–H bonds are generally considered unactivated and require more advanced catalytic methods for functionalization, often guided by a directing group.[3][4]

The following diagram illustrates the potential sites for chemical modification on the parent scaffold.

Caption: Potential sites for chemical functionalization on the this compound scaffold.

Physicochemical Properties and Safety Data

Before commencing any synthetic protocol, it is critical to be familiar with the properties and handling requirements of the starting material.

PropertyValueSource
CAS Number 193220-17-6[5]
Molecular Formula C₁₁H₁₄FN[5][6]
Molecular Weight 179.23 g/mol [5]
Appearance Varies (typically liquid or low-melting solid)-
Purity ≥98% (typical)[5]
Storage Sealed in dry, 2-8°C[5]
LogP 1.9777 (predicted)[5]

Safety Profile:

  • Hazards: While a specific safety data sheet (SDS) for this exact compound is not universally available, structurally related pyrrolidines are often classified as skin and eye irritants.[7][8] Pyrrolidine itself is flammable, corrosive, and harmful if swallowed or inhaled. Assume the compound may cause skin irritation, serious eye irritation, and may be harmful.

  • Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8] Avoid inhalation of vapors and contact with skin and eyes.

Protocols for N-Functionalization

Modification of the pyrrolidine nitrogen is the most direct method for diversification. These reactions leverage the nucleophilicity of the secondary amine.

Protocol: N-Acylation to Form Amides

N-acylation converts the basic amine into a neutral amide, which can serve as a hydrogen bond donor and alter the compound's polarity and metabolic stability. This transformation is also a common first step before attempting C-H functionalization, as the amide can act as a directing group.

Rationale: The reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen on the electrophilic carbonyl carbon of an acyl chloride or anhydride. A mild base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to quench the HCl byproduct generated when using acyl chlorides, preventing the formation of the unreactive ammonium salt. Dichloromethane (DCM) is a common solvent due to its inertness and ability to dissolve a wide range of organic compounds.

Step-by-Step Protocol:

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).

  • Base Addition: Add triethylamine (1.5 eq) to the solution and cool the mixture to 0°C in an ice bath.

  • Electrophile Addition: Slowly add the desired acyl chloride (1.1 eq) or anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amide can be purified by flash column chromatography on silica gel.

Protocol: N-Alkylation to Form Tertiary Amines

N-alkylation introduces alkyl groups, which can modulate the basicity, lipophilicity, and steric profile of the molecule. This is a key strategy for optimizing receptor binding and pharmacokinetic properties.

Rationale: This is a classic Sₙ2 reaction where the amine acts as the nucleophile. A base is required to deprotonate the amine after the initial alkylation, regenerating a neutral tertiary amine and preventing the formation of a stable ammonium salt. Potassium carbonate (K₂CO₃) is a suitable inorganic base, while acetonitrile (ACN) or dimethylformamide (DMF) are effective polar aprotic solvents that promote Sₙ2 reactions.

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask, combine this compound (1.0 eq), the desired alkyl halide (e.g., benzyl bromide, methyl iodide) (1.2 eq), and finely ground potassium carbonate (K₂CO₃) (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile (ACN) or DMF to achieve a concentration of approximately 0.2-0.5 M.

  • Reaction: Heat the mixture to 60-80°C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction may take 4-16 hours depending on the reactivity of the alkyl halide.

  • Workup: After cooling to room temperature, filter off the inorganic salts and rinse the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocols for C–H Functionalization

Directly modifying the carbon skeleton of the pyrrolidine ring is a powerful strategy for accessing novel chemical space. These methods often require multi-step sequences involving protection and directed activation.[9][10]

Strategy: N-Boc Protection and α-Lithiation

To selectively functionalize the C2 or C5 positions, the pyrrolidine nitrogen must first be protected, typically with a tert-butyloxycarbonyl (Boc) group. The Boc group reduces the nucleophilicity of the nitrogen and directs deprotonation to the adjacent C-H bonds.

Rationale: The use of a strong, sterically hindered base like sec-butyllithium (s-BuLi) in the presence of a chelating agent like TMEDA (tetramethylethylenediamine) allows for the regioselective deprotonation of the C-H bond α to the nitrogen.[11][12] The resulting organolithium intermediate is a potent nucleophile that can be trapped with a wide range of electrophiles. The reaction is performed at very low temperatures (-78°C) to prevent decomposition of the unstable lithiated species.

The workflow for this strategy is outlined below.

CH_Activation_Workflow Start Start: This compound Step1 Step 1: N-Boc Protection (Boc)₂O, Base (e.g., TEA) DCM, rt Start->Step1 Intermediate1 N-Boc Protected Pyrrolidine Step1->Intermediate1 Step2 Step 2: α-Lithiation s-BuLi, TMEDA THF, -78°C Intermediate1->Step2 Intermediate2 α-Lithio Anion Intermediate Step2->Intermediate2 Step3 Step 3: Electrophilic Quench Electrophile (E+) -78°C to rt Intermediate2->Step3 Intermediate3 α-Functionalized Product (N-Boc) Step3->Intermediate3 Step4 Step 4: Deprotection (Optional) TFA or HCl DCM, 0°C to rt Intermediate3->Step4 End Final Product: α-Substituted Pyrrolidine Step4->End

Caption: Workflow for α-C-H functionalization via N-Boc protection and lithiation.

Step-by-Step Protocol (α-Deuteration Example):

  • N-Boc Protection: Synthesize N-Boc-3-(4-fluorobenzyl)pyrrolidine using standard procedures with di-tert-butyl dicarbonate ((Boc)₂O).

  • Apparatus Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.

  • Lithiation: Dissolve the N-Boc protected pyrrolidine (1.0 eq) in anhydrous THF (0.1 M) under nitrogen. Cool the solution to -78°C using a dry ice/acetone bath. Add s-BuLi (1.1 eq, as a solution in cyclohexane) dropwise, ensuring the internal temperature does not exceed -70°C. Stir the resulting solution at -78°C for 3 hours.

  • Electrophilic Quench: Add a suitable electrophile. For deuteration, add deuterated methanol (CH₃OD) (1.5 eq).

  • Workup: Allow the reaction to slowly warm to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by flash column chromatography to yield the α-functionalized product. The Boc group can be removed with trifluoroacetic acid (TFA) in DCM if desired.

Strategy: Palladium-Catalyzed Directed C4-Arylation

Functionalizing the remote and unactivated C4 position represents a significant challenge. Modern transition-metal catalysis, particularly palladium-catalyzed C–H activation, has emerged as a powerful solution.[9][10][13] This strategy relies on an N-linked directing group to deliver the catalyst to a specific C–H bond.

Rationale: An aminoquinoline (AQ) amide, installed at the N1 position, can act as a bidentate ligand that coordinates to a palladium catalyst.[3] This brings the metal center into close proximity to the C4 C–H bonds, facilitating a cyclometalation step to form a palladacycle intermediate. Subsequent oxidative addition of an aryl halide, followed by reductive elimination, forges the new C-C bond and regenerates the active catalyst.[3][14] This method often exhibits high regio- and stereoselectivity.[3]

Step-by-Step Protocol (Conceptual):

  • Directing Group Installation: Synthesize the N-(quinolin-8-yl) amide derivative of this compound.

  • Reaction Setup: In a sealed tube, combine the N-AQ pyrrolidine substrate (1.0 eq), an aryl iodide (1.5 eq), Pd(OAc)₂ (10 mol%), and a base such as K₂CO₃ (2.0 eq).

  • Solvent and Reaction: Add a suitable solvent like toluene or 1,4-dioxane. Seal the tube and heat to 100-120°C for 12-24 hours.

  • Workup and Purification: After cooling, dilute the reaction mixture with ethyl acetate and filter through celite to remove palladium salts. Wash the filtrate with water, dry, and concentrate. Purify via flash chromatography.

  • Directing Group Removal: The AQ directing group can be cleaved under harsh conditions (e.g., strong acid or base hydrolysis) to reveal the free secondary amine.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Fluorobenzyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-Fluorobenzyl)pyrrolidine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this valuable pyrrolidine building block. The content is structured in a question-and-answer format to directly address potential issues and is grounded in established chemical principles and peer-reviewed literature.

Section 1: Strategic Synthesis Planning (FAQs)

This section addresses high-level questions regarding the selection of a synthetic route.

Q1: What are the most common and scalable strategies for synthesizing this compound?

A1: There are two primary, robust strategies for constructing the this compound scaffold:

  • Two-Step Reductive Amination Sequence: This is arguably the most reliable and high-yielding approach. It involves the condensation of N-Boc-3-pyrrolidinone with 4-fluorobenzaldehyde to form a stable enamine intermediate, followed by stereoselective reduction of the double bond. This method offers excellent control and generally cleaner reactions.

  • Grignard Addition to a Pyrrolidinone: This classic carbon-carbon bond-forming reaction involves the addition of a 4-fluorobenzyl magnesium halide (Grignard reagent) to N-Boc-3-pyrrolidinone. The resulting tertiary alcohol is then deoxygenated. While effective, this route is highly sensitive to reaction conditions and can be prone to more side reactions.

The choice between these routes depends on available starting materials, scale, and the desired purity profile. For typical lab-scale synthesis aiming for high purity, the reductive amination sequence is often preferred.

Q2: Why is an N-Boc protecting group strategy recommended for these syntheses?

A2: The use of a tert-butyloxycarbonyl (Boc) group on the pyrrolidine nitrogen is critical for several reasons:

  • Deactivation of the Nitrogen: The Boc group's electron-withdrawing nature reduces the nucleophilicity and basicity of the pyrrolidine nitrogen. This prevents unwanted side reactions, such as N-alkylation by the benzyl halide (in Grignard routes) or participation in undesired condensation reactions.

  • Improved Solubility and Handling: Boc-protected intermediates are often more soluble in common organic solvents and tend to be crystalline solids, which simplifies purification by chromatography or recrystallization.

  • Facilitates Purification: The lipophilic nature of the Boc group significantly alters the polarity of the molecule, making chromatographic separation from non-protected starting materials or byproducts more effective.

  • Controlled Deprotection: The Boc group is stable under a wide range of reaction conditions (e.g., reduction, organometallic additions) but can be removed cleanly under acidic conditions (like TFA or HCl) post-synthesis, yielding the desired secondary amine with minimal byproduct formation.[1]

Workflow: Selecting a Synthetic Strategy

The following diagram illustrates a decision-making workflow for choosing the optimal synthetic route.

synthesis_strategy cluster_ra Reductive Amination Path cluster_grignard Grignard Path start Goal: Synthesize This compound q1 Primary Driver? start->q1 yield_purity High Yield & Purity q1->yield_purity  Control cost_speed Speed & Cost (Fewer Steps) q1->cost_speed Simplicity   reductive_amination Recommended Route: Two-Step Reductive Amination (Condensation + Reduction) yield_purity->reductive_amination grignard_route Alternative Route: Grignard Addition + Deoxygenation cost_speed->grignard_route ra_step1 Step 1: Knoevenagel Condensation (N-Boc-3-pyrrolidinone + 4-fluorobenzaldehyde) reductive_amination->ra_step1 g_step1 Step 1: Grignard Formation (4-fluorobenzyl bromide + Mg) grignard_route->g_step1 ra_step2 Step 2: Catalytic Hydrogenation (Reduction of C=C bond) ra_step1->ra_step2 ra_step3 Step 3: Boc Deprotection (TFA or HCl) ra_step2->ra_step3 g_step2 Step 2: Nucleophilic Addition (to N-Boc-3-pyrrolidinone) g_step1->g_step2 g_step3 Step 3: Reductive Deoxygenation g_step2->g_step3 g_step4 Step 4: Boc Deprotection g_step3->g_step4

Caption: Decision workflow for synthesizing this compound.

Section 2: Troubleshooting Guide - Reductive Amination Route

This route is highly recommended and proceeds via the formation and subsequent reduction of tert-butyl 3-(4-fluorobenzylidene)-2-oxopyrrolidine-1-carboxylate. The most critical step for yield optimization is the reduction of the exocyclic double bond.

FAQs & Troubleshooting

Q3: My initial condensation reaction to form the enamine intermediate is sluggish or gives low yields. What can I do?

A3: This is a Knoevenagel-type condensation. Low yield is often due to inefficient water removal or suboptimal catalysis.

  • Causality: The reaction is an equilibrium process. Water is produced as a byproduct, and its removal drives the reaction towards the product.

  • Troubleshooting Steps:

    • Use a Dean-Stark Trap: If using a solvent like toluene, a Dean-Stark apparatus is essential for azeotropically removing water.

    • Add a Catalyst: A catalytic amount of a base like piperidine or pyrrolidine itself, often with a stoichiometric amount of acetic acid, is standard for promoting this condensation.

    • Increase Temperature: Refluxing in toluene (approx. 110 °C) is typically required to ensure a reasonable reaction rate.

    • Check Reagent Quality: Ensure the 4-fluorobenzaldehyde has not been oxidized to the corresponding carboxylic acid. Using freshly distilled or purchased aldehyde is recommended.

Q4: I'm seeing significant byproduct formation during the reduction of the enamine. How can I improve selectivity?

A4: The key is choosing the right reduction method. The primary side reaction is the reduction of the Boc group or the aromatic ring.

  • Causality: Harsh reducing agents or high-pressure hydrogenation can lead to over-reduction. The goal is to selectively reduce the conjugated C=C double bond.

  • Troubleshooting & Optimization:

    • Catalytic Hydrogenation (Preferred): This is the cleanest method. Use a palladium on carbon (Pd/C) catalyst (5-10 mol%) under a hydrogen atmosphere (from a balloon up to 50 psi). This method is highly selective for the C=C bond and will not typically affect the fluoro-aromatic ring or the Boc group.

    • Hydride Reducing Agents: Reagents like sodium borohydride (NaBH₄) can work but may require specific conditions to be effective for C=C reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally selective for reducing imines over carbonyls but is less effective for this type of conjugated enamine.[2][3] If hydrogenation is not an option, a transfer hydrogenation using a hydrogen source like ammonium formate with Pd/C can be an excellent alternative.[4]

Reduction Method Typical Conditions Selectivity Advantages Disadvantages
Catalytic Hydrogenation 5-10% Pd/C, H₂ (1 atm - 50 psi), MeOH or EtOAc, RTExcellentHigh yield, clean reaction, easy workupRequires specialized hydrogenation equipment
Transfer Hydrogenation 10% Pd/C, Ammonium Formate, MeOH, RefluxVery GoodNo pressurized H₂ gas needed, good for labs without autoclavesCan be slower, requires higher temperatures
Sodium Borohydride NaBH₄, MeOH/THF, 0 °C to RTModerateInexpensive, readily availableLower selectivity, may require additives (e.g., NiCl₂) for C=C reduction

Q5: The final Boc deprotection step is not going to completion. What should I check?

A5: Incomplete deprotection is usually a result of insufficient acid or reaction time.

  • Causality: The Boc group is cleaved by acidolysis, generating gaseous byproducts (isobutylene and CO₂). The reaction requires a stoichiometric amount of strong acid.

  • Troubleshooting Steps:

    • Choice of Acid: Trifluoroacetic acid (TFA) in dichloromethane (DCM) (typically 25-50% v/v) is highly effective and allows for easy removal of the acid and solvent under vacuum. Alternatively, a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) is also very common and provides the product as the hydrochloride salt, which is often a crystalline solid that is easy to isolate.

    • Reaction Time & Temperature: The reaction is usually complete within 1-2 hours at room temperature. Monitor by TLC until the starting material spot has completely disappeared.

    • Water Content: While not strictly anhydrous, excess water can hydrolyze the acid and slow the reaction. Use anhydrous solvents for best results.

Detailed Experimental Protocol: Reductive Amination Route
Step 1: Synthesis of tert-butyl 3-(4-fluorobenzylidene)pyrrolidine-1-carboxylate
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add N-Boc-3-pyrrolidinone (1.0 eq), 4-fluorobenzaldehyde (1.1 eq), and toluene (approx. 0.2 M concentration).

  • Catalyst Addition: Add piperidine (0.1 eq) and acetic acid (0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C) and monitor the collection of water in the Dean-Stark trap. Continue refluxing for 4-6 hours or until TLC analysis shows complete consumption of the starting ketone.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude enamine, which can often be used in the next step without further purification.

Step 2: Reduction to tert-butyl this compound-1-carboxylate
  • Setup: Dissolve the crude enamine from Step 1 in methanol or ethyl acetate in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (approx. 5 mol % by weight) under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel, evacuate, and backfill with hydrogen gas (a balloon is sufficient for small scale). Stir the mixture vigorously at room temperature for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the Boc-protected product, which can be purified by flash chromatography if necessary.

Step 3: Deprotection to this compound
  • Setup: Dissolve the purified product from Step 2 in anhydrous dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) (5-10 equivalents, or a 1:1 v/v mixture with DCM) at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize excess acid. Extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product. For the hydrochloride salt, use 4M HCl in dioxane, and the product will often precipitate and can be collected by filtration.

Section 3: Troubleshooting Guide - Grignard Reaction Route

This route is more direct but requires stringent control over anhydrous conditions.

FAQs & Troubleshooting

Q6: My Grignard reagent formation fails to initiate. What is the problem?

A6: This is the most common failure point in a Grignard synthesis.[5] Initiation failure is almost always due to the presence of water or an oxidized magnesium surface.

  • Causality: Grignard reagents are potent bases and are quenched by protic sources like water.[6][7] The magnesium metal surface is often passivated by a layer of magnesium oxide which prevents the reaction.[7]

  • Troubleshooting Steps:

    • Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (argon or nitrogen). Use anhydrous solvents (ether or THF are typical).[6]

    • Magnesium Activation: Use fresh magnesium turnings. If they appear dull, they can be activated by crushing them with a glass rod in the flask (under inert gas) to expose a fresh surface. A small crystal of iodine can also be added; the color will fade as the reaction initiates.[8]

    • Initiation: Add a small portion of the 4-fluorobenzyl halide solution to the magnesium and look for signs of reaction (gentle bubbling, heat evolution). A hot spot created with a heat gun can help initiate the reaction. Do not add the bulk of the halide until the reaction has started.

Q7: My yield is low, and I isolate a significant amount of a homocoupled byproduct (1,2-bis(4-fluorophenyl)ethane). Why?

A7: This is likely due to a Wurtz-type coupling reaction.

  • Causality: The already-formed Grignard reagent can act as a nucleophile and attack the benzylic carbon of another molecule of 4-fluorobenzyl halide. This is especially problematic with reactive halides like benzyl bromides.[8]

  • Troubleshooting Steps:

    • Slow Addition: Add the solution of 4-fluorobenzyl halide dropwise to the magnesium suspension. This keeps the instantaneous concentration of the halide low, minimizing the side reaction.

    • Maintain Reflux: Ensure the reaction maintains a gentle reflux from the heat of the reaction itself. This indicates the Grignard formation is proceeding at a good rate.

    • Solvent Choice: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for forming Grignard reagents from less reactive chlorides or for stabilizing the reagent.[8]

Troubleshooting Flowchart: Low Yield in Grignard Addition

grignard_troubleshooting start Problem: Low Yield of Tertiary Alcohol q1 Analyze Crude Reaction Mixture (TLC, Crude ¹H NMR) start->q1 path1 High amount of starting ketone recovered q1->path1 Path A path2 High amount of homocoupled byproduct q1->path2 Path B path3 Complex mixture of unidentified products q1->path3 Path C cause1 Cause: Inactive or insufficient Grignard reagent path1->cause1 cause2 Cause: Wurtz side reaction path2->cause2 cause3 Cause: Enolization of ketone or decomposition path3->cause3 solution1 Solution: 1. Ensure rigorous anhydrous conditions. 2. Activate Mg (I₂, crushing). 3. Titrate Grignard before use. cause1->solution1 solution2 Solution: 1. Slow, dropwise addition of halide. 2. Use dilute conditions. cause2->solution2 solution3 Solution: 1. Use lower reaction temperature (-78°C). 2. Use a less basic organometallic (e.g., organolithium). cause3->solution3

Caption: Troubleshooting flowchart for low yield in the Grignard route.

References

Technical Support Center: Purification of 3-(4-Fluorobenzyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 3-(4-Fluorobenzyl)pyrrolidine. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile building block. The unique physicochemical properties of this secondary amine present specific, yet manageable, purification challenges. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve the desired purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling and purification of this compound.

Q1: What are the most common impurities I should expect when synthesizing this compound?

A: Impurity profiles are highly dependent on the synthetic route.[1] However, common impurities fall into several classes:

  • Unreacted Starting Materials: Such as pyrrolidine precursors or 4-fluorobenzyl halides/aldehydes.

  • Reaction By-products: These can include products of over-alkylation (if N-alkylation is performed on an unprotected pyrrolidine), products from incomplete cyclization, or rearranged isomers.

  • Reagent-Derived Impurities: Residual catalysts, protecting groups (e.g., Boc, Cbz), or coupling agents.

  • Stereoisomers: If a non-stereoselective synthesis is used, the primary "impurity" will be the undesired enantiomer.[2]

Q2: My isolated product is an oil, but some literature suggests it can be a solid. Why the discrepancy?

A: The free base of this compound is often isolated as a colorless to pale yellow oil. However, like many amines, it can be converted into a salt (e.g., hydrochloride, tartrate, oxalate) by treatment with the corresponding acid. These salts are typically crystalline white solids which are often easier to handle, store, and purify by recrystallization.[3] The choice between purifying the free base or a salt depends on the subsequent reaction steps and the nature of the impurities.

Q3: What is the best general approach to remove non-basic organic impurities?

A: The most effective and scalable method is an acid-base liquid-liquid extraction . The basic nitrogen atom of the pyrrolidine ring is the key to this technique.[4][5] By dissolving the crude product in an organic solvent and extracting with an aqueous acid (e.g., 1M HCl), the protonated amine salt will move to the aqueous phase, leaving non-basic impurities behind in the organic layer. The purified free base can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent. See SOP 1 for a detailed protocol.

Q4: My synthesis is not stereoselective. What are the primary methods for resolving the enantiomers?

A: Chiral resolution is a critical challenge. The two most viable industrial and laboratory-scale methods are:

  • Diastereomeric Salt Crystallization: This classical technique involves reacting the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid).[6] This forms two diastereomeric salts with different solubilities, allowing one to be selectively crystallized. This method is often preferred for larger scales. See SOP 3 for a representative protocol.

  • Preparative Chiral HPLC: This chromatographic method offers high-resolution separation and can yield very high enantiomeric purity (>99% ee).[6] It is an excellent method for obtaining smaller quantities of highly pure enantiomers for analytical standards or initial biological testing.

Q5: Which analytical techniques are essential for confirming the purity of my final product?

A: A combination of orthogonal methods is required to confidently assess purity.[7]

  • HPLC-UV: The workhorse for quantitative purity assessment (e.g., determining purity as a percentage area).

  • Chiral HPLC: Absolutely necessary to determine the enantiomeric excess (ee%) of the product.

  • LC-MS: Confirms the molecular weight of the product and helps identify impurities.

  • ¹H and ¹³C NMR: Confirms the chemical structure and can be used for quantitative purity assessment (qNMR) against a certified standard.[7]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems encountered during the purification of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Product streaks severely on silica gel TLC and gives poor recovery from a silica column. The basic nitrogen of the pyrrolidine interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption and peak tailing.[5]Neutralize the Stationary Phase: Prepare a slurry of silica gel in your starting eluent containing 1-2% triethylamine (Et₃N) or ammonia in methanol. Pack the column with this slurry. Alternatively, run the column using a mobile phase that is pre-saturated with a base (e.g., 0.5-1% Et₃N in your hexane/ethyl acetate eluent). See SOP 2 for a detailed protocol.
An impurity peak co-elutes with my product in both normal and reverse-phase chromatography. The impurity is structurally very similar to the product (e.g., a positional isomer like 3-(2-fluorobenzyl)pyrrolidine or a de-halogenated analog, 3-benzylpyrrolidine).Leverage Chemical Differences: Convert the mixture to a salt using a suitable acid (e.g., HCl, oxalic acid). The subtle electronic differences between the product and impurity can lead to significant differences in the crystal lattice energies of their salts, often enabling separation by recrystallization .[8] If recrystallization fails, preparative HPLC with a different stationary phase (e.g., phenyl-hexyl) may be required.
After acid-base extraction, my recovered product is still impure. 1. The impurities are also basic and co-extract. 2. The pH of the aqueous layers was not adequately controlled, leading to incomplete extraction or recovery.[9]1. For basic impurities, chromatography is necessary. Consider using a gradient elution to resolve compounds with different pKa values. 2. Always use a pH meter or pH paper to verify the pH. Ensure the aqueous layer is pH < 2 during the acid extraction step and pH > 12 during the basification and back-extraction step. Perform multiple extractions (3x) with smaller volumes of solvent rather than one large extraction to improve efficiency.
Recrystallization of a diastereomeric salt gives low enantiomeric enrichment. 1. The chosen chiral resolving agent and solvent system are not optimal. 2. The solution was cooled too quickly, leading to co-precipitation of both diastereomers.1. Screen a panel of chiral resolving agents (e.g., D-tartaric acid, L-tartaric acid, (R)-mandelic acid, dibenzoyl-D-tartaric acid) and solvents (e.g., ethanol, isopropanol, acetonitrile, water mixtures).[6] 2. Ensure the solution cools slowly and without disturbance. Seeding the solution with a few crystals of the desired diastereomeric salt can promote selective crystallization.

Section 3: Standard Operating Protocols (SOPs)

These protocols provide validated, step-by-step procedures for common purification challenges.

SOP 1: Purification via Acid-Base Extraction

This protocol is designed to separate the basic this compound from non-basic or weakly basic organic impurities.

  • Materials:

    • Crude this compound

    • Ethyl acetate (or other water-immiscible organic solvent)

    • 1 M Hydrochloric Acid (HCl)

    • 5 M Sodium Hydroxide (NaOH)

    • Saturated Sodium Chloride solution (Brine)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Separatory funnel, beakers, pH meter or pH paper

  • Procedure:

    • Dissolve the crude product in ethyl acetate (approx. 10-20 mL per gram of crude material).

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of 1 M HCl. Shake vigorously for 1 minute. Allow the layers to separate.

    • Drain the lower aqueous layer into a clean flask.

    • Self-Validation: Check the pH of the aqueous layer. It should be pH < 2.

    • Repeat the extraction of the organic layer with 1 M HCl two more times, combining all aqueous extracts. The organic layer now contains non-basic impurities and can be discarded.

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add 5 M NaOH with stirring until the pH is > 12. A milky white emulsion may form as the free base precipitates.

    • Extract the basic aqueous layer three times with fresh portions of ethyl acetate.

    • Combine the organic extracts and wash once with brine to remove residual water and salts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified free base.

SOP 2: Flash Column Chromatography on Amine-Treated Silica Gel

This protocol minimizes product loss and peak tailing during silica gel chromatography.

  • Materials:

    • Crude this compound

    • Silica Gel (230-400 mesh)

    • Eluent system (e.g., Hexane/Ethyl Acetate)

    • Triethylamine (Et₃N)

    • Chromatography column and accessories

  • Procedure:

    • Determine Eluent System: Using TLC, find a solvent system that gives your product an Rf value of ~0.3. Add 1% Et₃N to the TLC mobile phase to simulate column conditions.

    • Prepare Slurry: In a fume hood, prepare your mobile phase (e.g., 90:10 Hexane:EtOAc) and add 1% Et₃N by volume. In a beaker, add silica gel to this mobile phase to create a free-flowing slurry.

    • Pack Column: Pour the slurry into the column and use air pressure to pack the bed, ensuring no cracks form.

    • Load Sample: Dissolve the crude product in a minimal amount of the mobile phase. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

    • Elute: Elute the column with the amine-containing mobile phase, collecting fractions.

    • Analyze: Monitor the fractions by TLC. Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Note: Triethylamine has a boiling point of 89.5°C and may require co-evaporation with a solvent like toluene for complete removal.

SOP 3: Chiral Resolution via Diastereomeric Salt Crystallization

This protocol provides a general workflow for separating enantiomers. Optimization of the acid and solvent is crucial.

  • Materials:

    • Racemic this compound

    • Chiral resolving agent (e.g., (+)-Tartaric acid)

    • Solvent (e.g., Ethanol, Methanol, or a mixture with water)

    • Filtration apparatus

  • Procedure:

    • Dissolve 1.0 equivalent of the racemic amine in a suitable volume of warm solvent (e.g., ethanol).

    • In a separate flask, dissolve 0.5 equivalents of the chiral acid (e.g., (+)-tartaric acid) in a minimal amount of the same warm solvent. Note: Using 0.5 eq of a di-acid ensures that only one diastereomeric salt can fully form and crystallize.

    • Slowly add the acid solution to the amine solution with stirring.

    • Allow the mixture to cool slowly to room temperature, and then in a refrigerator or ice bath, without disturbance. Crystal formation should be observed.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Liberate the Free Base: Suspend the crystalline salt in water and add 5 M NaOH until pH > 12. Extract the liberated enantiomerically-enriched amine with an organic solvent as described in SOP 1 .

    • Analyze: Determine the enantiomeric excess (ee%) of the recovered amine using chiral HPLC. The mother liquor can also be processed to recover the other enantiomer. Multiple recrystallizations may be needed to achieve >99% ee.

Section 4: Visualization of Purification Workflows

The following diagrams illustrate the logical decision-making process for purifying this compound.

Purification_Strategy start Crude Product q_impurities Are major impurities non-basic? start->q_impurities acid_base Perform Acid-Base Extraction (SOP 1) q_impurities->acid_base Yes chromatography Proceed to Chromatography q_impurities->chromatography No / Basic acid_base->chromatography Purified Feed q_streaking Does product streak on silica? chromatography->q_streaking q_chiral Is product racemic? chiral_sep Perform Chiral Separation (SOP 3) q_chiral->chiral_sep Yes final_racemate Pure Racemic Product q_chiral->final_racemate No final_product Pure Product (Single Enantiomer) chiral_sep->final_product q_streaking->q_chiral No amine_column Use Amine-Treated Silica (SOP 2) q_streaking->amine_column Yes amine_column->q_chiral

Caption: Decision tree for purification strategy.

Acid_Base_Workflow cluster_org1 Organic Phase 1 cluster_aq Aqueous Phase cluster_org2 Organic Phase 2 crude Crude Product in EtOAc product_salt Product as HCl Salt (R₃NH⁺Cl⁻) crude->product_salt Extract w/ 1M HCl non_basic Non-Basic Impurities basify Add NaOH (pH > 12) product_salt->basify product_free Free Base (R₃N) basify->product_free pure_product Pure Product in EtOAc product_free->pure_product Extract w/ EtOAc

Caption: Workflow for acid-base extraction.

References

troubleshooting byproduct formation in "3-(4-Fluorobenzyl)pyrrolidine" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 3-(4-Fluorobenzyl)pyrrolidine. This valuable pyrrolidine derivative is a key building block in medicinal chemistry and drug discovery.[1][2] Its synthesis, while conceptually straightforward, can be prone to byproduct formation that complicates purification and reduces overall yield. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during its synthesis, with a focus on the prevalent reductive amination pathway. We will delve into the mechanistic origins of common impurities and provide field-proven, step-by-step protocols to optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common challenges observed during the synthesis of this compound, particularly via the reductive amination of a suitable pyrrolidine precursor with 4-fluorobenzaldehyde.

Q1: My main impurity is 4-fluorobenzyl alcohol. Why is this forming and how can I minimize it?

Answer: This is the most frequently encountered byproduct in this synthesis. Its formation stems from a premature reduction of the starting material, 4-fluorobenzaldehyde, by the hydride reagent before it can successfully condense with the pyrrolidine nucleus to form the necessary iminium intermediate.

Root Cause Analysis: The reductive amination process involves two key steps:

  • Iminium Ion Formation: Nucleophilic attack of the amine on the aldehyde, followed by dehydration.

  • Reduction: Hydride-mediated reduction of the C=N double bond of the iminium ion.

The problem arises when the reducing agent is too reactive and non-selective, reducing the aldehyde's C=O bond (a competing reaction) faster than it reduces the target C=N bond of the iminium ion.

Solutions:

  • Choice of Reducing Agent: The selection of the hydride source is critical. Standard sodium borohydride (NaBH₄) is often too aggressive and will readily reduce aldehydes.[3] The preferred reagent for one-pot reductive aminations is Sodium Triacetoxyborohydride (NaBH(OAc)₃) .[4] This reagent is sterically hindered and less nucleophilic, making it significantly slower at reducing aldehydes and ketones but highly effective at reducing the protonated iminium intermediate.[4]

  • Stepwise Procedure: If you must use a more reactive reducing agent like NaBH₄, a two-step protocol is advised. First, condense the 4-fluorobenzaldehyde with your pyrrolidine starting material (e.g., pyrrolidin-3-one) in a solvent like methanol, often with a mild acid catalyst or molecular sieves to drive imine/enamine formation to completion. Only after sufficient time for this condensation (monitored by TLC or GC-MS) should you add the NaBH₄ at a reduced temperature (e.g., 0 °C).[3][4]

  • pH Control: The rate of iminium ion formation is pH-dependent. For many reductive aminations, maintaining a mildly acidic pH (around 5-6) is optimal. This can be achieved by adding a stoichiometric amount of acetic acid, which also helps in the formation of the more reactive iminium species without significantly accelerating aldehyde reduction.[4]

ReagentTypical SolventSelectivity ProfileKey Considerations
NaBH(OAc)₃ Dichloroethane (DCE), THFHigh: Preferentially reduces iminium ions over aldehydes/ketones.Ideal for one-pot reactions. Moisture sensitive.[4]
NaCNBH₃ Methanol (MeOH)Good: Selective for iminium ions at acidic pH (~3-6).Toxic cyanide byproduct. Less reactive than NaBH(OAc)₃.[3]
NaBH₄ Methanol (MeOH), Ethanol (EtOH)Low: Rapidly reduces aldehydes and ketones.Best used in a two-step procedure after imine formation is complete.[3]
Q2: My reaction is sluggish and my final product is contaminated with unreacted 4-fluorobenzaldehyde. How can I drive the reaction to completion?

Answer: This issue points to inefficient formation of the iminium/enamine intermediate, which is the substrate for the reduction step.

Root Cause Analysis: The condensation reaction between the amine and the aldehyde is a reversible equilibrium. If water, the byproduct of this condensation, is not effectively removed, the equilibrium will not favor the formation of the iminium ion, leading to a stalled reaction.

Solutions:

  • Use of Dehydrating Agents: The most common and effective solution is to add a dehydrating agent to the reaction mixture. Powdered molecular sieves (3Å or 4Å) are excellent for this purpose as they selectively sequester water without interfering with the reagents.[5]

  • Azeotropic Removal of Water: For reactions run at higher temperatures, a Dean-Stark apparatus can be used with a solvent like toluene to azeotropically remove water as it forms, driving the equilibrium forward. This is generally more suitable for imine formation prior to a separate reduction step.

  • Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the aldehyde more electrophilic and accelerating the initial nucleophilic attack by the amine.[4] Be cautious, as excess acid can fully protonate the starting amine, rendering it non-nucleophilic.

Q3: I'm seeing a byproduct with a significantly higher molecular weight by mass spectrometry. What could it be?

Answer: While less common when using a secondary amine precursor like pyrrolidin-3-one, the formation of a tertiary amine via dialkylation is a classic byproduct if a primary amine is somehow involved or if the pyrrolidine ring opens. A more likely high-molecular-weight byproduct is a dimer formed from an aldol-type condensation of the starting materials.

Root Cause Analysis:

  • Leuckart-Wallach Type Side Reactions: Under certain reductive amination conditions (especially with formic acid or its derivatives as the hydride source), complex side reactions can occur.

  • Aldol Condensation: 4-fluorobenzaldehyde can react with an enolate or enamine intermediate to form a C-C bond, leading to dimerized structures which are then subsequently reduced.

Solutions:

  • Strict Stoichiometry: Ensure precise 1:1 stoichiometry between the amine and aldehyde. An excess of the aldehyde can favor side reactions.

  • Controlled Temperature: Add the aldehyde slowly to the mixture of the amine and reducing agent at a controlled temperature (e.g., room temperature or 0 °C) to prevent localized concentration buildups that can promote dimerization.

  • Choice of Conditions: Stick to well-established, mild conditions like NaBH(OAc)₃ in DCE, which are less prone to promoting aldol or other condensation side reactions.[4]

Visualized Mechanisms & Workflows

Reaction Pathway and Byproduct Formation

The following diagram illustrates the desired reductive amination pathway for the synthesis of this compound from pyrrolidin-3-one and 4-fluorobenzaldehyde, highlighting the competing pathway that leads to the 4-fluorobenzyl alcohol byproduct.

G cluster_reductant Reducing Agent P3O Pyrrolidin-3-one Iminium Iminium Ion Intermediate P3O->Iminium + 4-Fluorobenzaldehyde - H₂O FBA 4-Fluorobenzaldehyde FBA->Iminium Byproduct Byproduct: 4-Fluorobenzyl Alcohol FBA->Byproduct + [H⁻] (Reduction of C=O) Hydride [H⁻] (e.g., NaBH(OAc)₃) Product Desired Product: This compound Hydride->Product Hydride->Byproduct Iminium->Product + [H⁻] (Reduction of C=N)

Caption: Desired reaction vs. byproduct pathway.

Troubleshooting Workflow

Use this decision tree to diagnose and solve common issues in your synthesis.

G Start Reaction Analysis: Low Yield or Impure Product CheckImpurity Identify Main Byproduct (TLC, GC-MS, NMR) Start->CheckImpurity Alcohol Byproduct is 4-Fluorobenzyl Alcohol CheckImpurity->Alcohol Alcohol detected Aldehyde Byproduct is Unreacted Aldehyde CheckImpurity->Aldehyde Aldehyde detected Other Other/Unknown Byproducts CheckImpurity->Other Other peaks Sol_Alcohol1 Switch to NaBH(OAc)₃ Alcohol->Sol_Alcohol1 Sol_Alcohol2 Use 2-step protocol: 1. Form imine 2. Add NaBH₄ at 0°C Alcohol->Sol_Alcohol2 Sol_Aldehyde1 Add Molecular Sieves (3Å or 4Å) Aldehyde->Sol_Aldehyde1 Sol_Aldehyde2 Add catalytic Acetic Acid (0.1 eq) Aldehyde->Sol_Aldehyde2 Sol_Other Check Stoichiometry Optimize Temperature Control Purify via Chromatography Other->Sol_Other

Caption: A decision tree for troubleshooting.

Protocols & Methodologies

Protocol 1: Optimized One-Pot Reductive Amination

This protocol is designed to minimize byproduct formation by using a selective reducing agent and ensuring efficient iminium ion formation.

Materials:

  • Pyrrolidin-3-one (or its hydrochloride salt)

  • 4-Fluorobenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (optional)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add pyrrolidin-3-one (1.0 eq). If using the hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq) and stir for 10 minutes.

  • Dissolve the starting material in anhydrous DCE (approx. 0.1 M concentration).

  • Add 4-fluorobenzaldehyde (1.05 eq) to the solution and stir for 20 minutes at room temperature.

  • (Optional) If the reaction is known to be sluggish, add a catalytic amount of glacial acetic acid (0.1 eq).

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. The addition may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-12 hours).

  • Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCE or dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography

The basic nature of the pyrrolidine nitrogen allows for effective purification and separation from neutral byproducts like 4-fluorobenzyl alcohol.

Procedure:

  • Prepare a silica gel slurry in the starting eluent (e.g., 98:2 DCM:Methanol).

  • Adsorb the crude oil onto a small amount of silica gel and dry it to a free-flowing powder.

  • Load the dry powder onto the prepared silica gel column.

  • Elute the column with a gradient solvent system. Start with a non-polar system to elute non-polar impurities (e.g., any unreacted aldehyde). A typical gradient would be from 100% DCM to 95:5 DCM:Methanol.

  • To improve peak shape and prevent tailing of the amine product, it is highly recommended to add a small amount of a basic modifier, like triethylamine (0.5-1%) or ammonium hydroxide, to the eluent.

  • Collect fractions and analyze by TLC, staining with a suitable agent like potassium permanganate or ninhydrin.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 3-(4-Fluorobenzyl)pyrrolidine Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the derivatization of 3-(4-Fluorobenzyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and frequently asked questions to ensure the success of your synthetic endeavors. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, and its effective functionalization is critical for the development of novel therapeutics.[1]

The secondary amine of this compound is a versatile nucleophile, readily undergoing a variety of derivatization reactions. This guide will focus on three common and synthetically valuable transformations: N-Acylation, N-Sulfonylation, and Reductive Amination.

Troubleshooting Guide

This section addresses specific issues that may arise during the derivatization of this compound, providing probable causes and actionable solutions.

Issue 1: Low or No Product Yield in N-Acylation/N-Sulfonylation

Probable Causes:

  • Inadequate Amine Nucleophilicity: While the pyrrolidine nitrogen is generally nucleophilic, protonation by acidic byproducts (e.g., HCl from acyl chlorides) can render it unreactive.

  • Hydrolysis of Acylating/Sulfonylating Agent: Acyl chlorides and sulfonyl chlorides are moisture-sensitive and can hydrolyze to their corresponding carboxylic or sulfonic acids, which are unreactive under these conditions.

  • Steric Hindrance: Although the 3-substituent is not directly on the nitrogen, bulky acylating or sulfonylating agents may experience steric hindrance, slowing down the reaction.

  • Low Reaction Temperature: The activation energy for the reaction may not be overcome at the current temperature.

Solutions:

  • Ensure Anhydrous Conditions: All glassware should be oven-dried, and anhydrous solvents must be used to prevent hydrolysis of the electrophile.

  • Use of a Base: Incorporate a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in at least a stoichiometric amount (typically 1.1-1.5 equivalents) to scavenge the acid byproduct.

  • Optimize Reaction Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-60 °C) can increase the reaction rate. Monitor for potential side product formation at elevated temperatures using Thin Layer Chromatography (TLC).

  • Consider a Catalyst: For less reactive acylating agents, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.[2]

  • Choice of Acylating/Sulfonylating Agent: If steric hindrance is suspected, consider using a less bulky reagent if the synthetic scheme allows.

Issue 2: Formation of Multiple Products or Impurities

Probable Causes:

  • Side Reactions of the Electrophile: The acylating or sulfonylating agent may react with other nucleophiles present in the reaction mixture, including the solvent or the base if it is nucleophilic.

  • Degradation of Starting Material or Product: The starting material or the desired product may be unstable under the reaction conditions (e.g., high temperature or prolonged reaction time).

  • Incomplete Reaction: The presence of unreacted starting materials alongside the product can complicate purification.

Solutions:

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and prevent the formation of degradation products.

  • Purification Strategy: Column chromatography is often effective for separating the desired product from impurities. The choice of solvent system for chromatography should be optimized based on the polarity of the product and impurities. Recrystallization can also be an effective purification method for solid products.

  • Aqueous Work-up: A standard aqueous work-up can help remove water-soluble byproducts and unreacted reagents. Washing the organic layer with a mild acid (e.g., 1M HCl) can remove basic impurities, while washing with a mild base (e.g., saturated NaHCO₃ solution) can remove acidic impurities.

Issue 3: Difficulty in Product Purification

Probable Causes:

  • Similar Polarity of Product and Starting Material: If the derivatization does not significantly alter the polarity of the molecule, separation by chromatography can be challenging.

  • Formation of Emulsions During Work-up: The presence of certain reagents or byproducts can lead to the formation of stable emulsions, making phase separation difficult.

  • Product Solubility Issues: The product may have limited solubility in common organic solvents, making extraction and purification difficult.

Solutions:

  • Optimize Chromatographic Conditions: Experiment with different solvent systems (e.g., varying ratios of heptane/ethyl acetate or dichloromethane/methanol) and different stationary phases (e.g., silica gel with varying pore sizes or alumina).

  • Salt Formation and Extraction: If the product is basic, it can be converted to a salt by washing with an acid. This can sometimes facilitate separation from non-basic impurities. The free base can then be regenerated by treatment with a base.

  • Break Emulsions: Adding a small amount of brine or a saturated salt solution can often help to break emulsions. Centrifugation can also be effective.

  • Solvent Selection: For extraction, choose a solvent in which the product is highly soluble and which is immiscible with the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What are the recommended general conditions for N-acylation of this compound?

A1: A good starting point for N-acylation is to dissolve this compound (1.0 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The acylating agent (e.g., an acyl chloride or anhydride, 1.1 eq.) is then added dropwise at 0 °C. The reaction is typically stirred at room temperature and monitored by TLC.

Q2: What are the best practices for N-sulfonylation of this compound?

A2: Similar to N-acylation, N-sulfonylation should be performed under anhydrous conditions. A common procedure involves dissolving the pyrrolidine (1.0 eq.) and a base like pyridine or triethylamine (1.2 eq.) in DCM. The sulfonyl chloride (1.1 eq.) is added portion-wise or as a solution in DCM at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion.

Q3: How can I perform a reductive amination with this compound?

A3: Reductive amination involves the reaction of the pyrrolidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. A common and mild reducing agent for this transformation is sodium triacetoxyborohydride (STAB).[3][4] The reaction is typically carried out in a solvent like dichloroethane (DCE) or THF. The pyrrolidine (1.0 eq.) and the carbonyl compound (1.0-1.2 eq.) are stirred together, followed by the addition of STAB (1.2-1.5 eq.). The reaction is usually stirred at room temperature.

Q4: Does the 4-fluorobenzyl substituent significantly affect the reactivity of the pyrrolidine nitrogen?

A4: The 4-fluorobenzyl group is attached at the 3-position of the pyrrolidine ring and is therefore not directly bonded to the nitrogen atom. Its electronic effect on the nitrogen's nucleophilicity is expected to be minimal. The fluorine atom has an electron-withdrawing inductive effect, but this is transmitted through several sigma bonds and the aromatic ring, so its impact on the distant nitrogen atom will be negligible. Sterically, the benzyl group is relatively bulky, but its position at C3 should not significantly hinder the approach of most common acylating or sulfonylating agents to the nitrogen atom. Therefore, reaction conditions similar to those used for other 3-substituted pyrrolidines should be applicable.

Q5: What analytical techniques are recommended for monitoring the reaction progress?

A5: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of the product. Staining with potassium permanganate or ninhydrin can be useful for visualizing the amine-containing compounds. For more detailed analysis and confirmation of product formation, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. Gas Chromatography (GC) can also be used, potentially after derivatization of the product to increase its volatility.[5]

Data and Protocols

Table 1: Recommended Starting Conditions for Derivatization Reactions
Reaction TypeReagents (Equivalents)SolventBase (Equivalents)TemperatureTypical Time
N-Acylation This compound (1.0), Acyl Chloride (1.1)DCM or THFTriethylamine (1.2)0 °C to RT1-4 hours
N-Sulfonylation This compound (1.0), Sulfonyl Chloride (1.1)DCMPyridine (1.2)0 °C to RT2-6 hours
Reductive Amination This compound (1.0), Aldehyde/Ketone (1.1), NaBH(OAc)₃ (1.5)DCE or THFN/ART4-24 hours
Experimental Protocols

Protocol 1: General Procedure for N-Acylation

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 eq.).

  • Dissolve the amine in anhydrous dichloromethane (DCM, 5 mL).

  • Add triethylamine (1.2 mmol, 1.2 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 mmol, 1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water (10 mL).

  • Separate the organic layer, and wash it sequentially with 1M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Reductive Amination

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 eq.) and the desired aldehyde or ketone (1.1 mmol, 1.1 eq.).

  • Dissolve the reactants in 1,2-dichloroethane (DCE, 10 mL).

  • Add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq.) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated NaHCO₃ solution (15 mL).

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine this compound, Base, and Anhydrous Solvent start->reagents add_acyl Add Acyl Chloride at 0 °C reagents->add_acyl stir Stir at Room Temperature (Monitor by TLC) add_acyl->stir quench Quench with Water stir->quench extract Extract and Wash quench->extract purify Dry, Concentrate, and Purify extract->purify end Final Product purify->end

Caption: Experimental workflow for N-acylation.

Reductive_Amination_Mechanism reactants This compound Aldehyde/Ketone iminium Iminium Ion Intermediate H₂O byproduct reactants->iminium Condensation reduction Reduction (e.g., NaBH(OAc)₃) iminium->reduction product N-Alkylated Product reduction->product

Caption: Simplified mechanism of reductive amination.

References

Technical Support Center: Enantioselective Synthesis of 3-(4-Fluorobenzyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Racemization for Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide: Preventing Racemization

This section is designed to address specific experimental issues that can lead to a loss of stereochemical integrity during the synthesis of 3-(4-Fluorobenzyl)pyrrolidine.

Scenario 1: My final product, this compound, shows significant racemization after the reductive amination of a chiral pyrrolidin-3-one precursor. What are the likely causes and how can I mitigate this?

Reductive amination is a critical step where racemization can readily occur if not properly controlled. The primary cause is often the reversible formation of an achiral enamine intermediate from the pyrrolidin-3-one.

Root Causes and Solutions:

  • Prolonged Reaction Times and High Temperatures: Extended exposure to reaction conditions, especially at elevated temperatures, can promote the formation of the achiral enamine, leading to racemization.

    • Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS to determine the minimum time required for complete conversion. It is also advisable to conduct the reaction at the lowest effective temperature.

  • Inappropriate pH of the Reaction Medium: The pH plays a crucial role in both imine formation and the stability of the chiral center. Both highly acidic and basic conditions can catalyze enamine formation.

    • Solution: Maintain a weakly acidic medium (pH 4-6) to facilitate imine formation while minimizing enamine-mediated racemization. The use of a mild acid catalyst, such as acetic acid, is often recommended.

  • Choice of Reducing Agent: The nature of the reducing agent and the timing of its introduction are critical. Some reducing agents can interact with the carbonyl group before imine formation, leading to side reactions and potential racemization.

    • Solution: Employ a reducing agent that selectively reduces the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is less basic and more selective than sodium borohydride (NaBH₄).[1] It is also effective under the mildly acidic conditions that favor imine formation and suppress enamine formation.

Experimental Protocol for Optimized Reductive Amination:

  • Dissolve the chiral N-protected-pyrrolidin-3-one and 4-fluorobenzylamine in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Add a catalytic amount of glacial acetic acid to maintain a weakly acidic pH.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS.

  • Once imine formation is complete, add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product.

Scenario 2: I am using a chiral auxiliary approach, but I am observing diastereomeric impurities, suggesting some degree of racemization. Where in my synthetic sequence could this be happening?

When using chiral auxiliaries, racemization can occur at several stages, not just during the key bond-forming step.

Potential Problem Areas and Solutions:

  • Initial Acylation/Alkylation Step: The introduction of the acyl or alkyl group to the chiral auxiliary can sometimes lead to epimerization at the α-carbon if the conditions are too harsh.

    • Solution: Use mild coupling agents and non-nucleophilic bases. For instance, when forming an amide bond, using coupling agents like HATU or HOBt with a hindered base like diisopropylethylamine (DIPEA) at low temperatures can prevent racemization.

  • Cleavage of the Chiral Auxiliary: The conditions used to remove the chiral auxiliary can be a major source of racemization if not chosen carefully.

    • Solution: Select a chiral auxiliary that can be cleaved under mild conditions. For example, Evans oxazolidinone auxiliaries can be removed by hydrolysis with lithium hydroxide or reductive cleavage with lithium borohydride, which are generally racemization-free processes.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable strategies for the enantioselective synthesis of this compound?

Several robust strategies can be employed:

  • Asymmetric Catalysis: This is often the most efficient approach. Transition metal catalysts (e.g., those based on rhodium, iridium, or palladium) with chiral ligands can catalyze the asymmetric hydrogenation of a suitable pyrrole precursor or the asymmetric allylic alkylation of a pyrrolidine derivative.[2][3] Organocatalysis, using chiral amines or phosphoric acids, can also be highly effective for key bond-forming reactions.[4][5]

  • Chiral Pool Synthesis: Starting from readily available chiral molecules like proline or pyroglutamic acid can provide a reliable route to the desired enantiomer.[6][7] This method involves a series of well-established transformations to build the target molecule, with the initial chirality dictating the final stereochemistry.

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the pyrrolidine ring can direct the stereoselective introduction of the 4-fluorobenzyl group. Subsequent removal of the auxiliary yields the enantiomerically enriched product.

G cluster_strategies Synthetic Strategies cluster_racemization Racemization Risks Asymmetric Catalysis Asymmetric Catalysis Imine-Enamine Tautomerism Imine-Enamine Tautomerism Asymmetric Catalysis->Imine-Enamine Tautomerism Control via Catalyst Chiral Pool Synthesis Chiral Pool Synthesis Harsh Reaction Conditions Harsh Reaction Conditions Chiral Pool Synthesis->Harsh Reaction Conditions Stepwise Control Chiral Auxiliaries Chiral Auxiliaries Strong Bases/Acids Strong Bases/Acids Chiral Auxiliaries->Strong Bases/Acids Mild Cleavage Loss of Stereochemistry Loss of Stereochemistry Imine-Enamine Tautomerism->Loss of Stereochemistry Harsh Reaction Conditions->Loss of Stereochemistry Inappropriate pH Inappropriate pH Inappropriate pH->Loss of Stereochemistry Strong Bases/Acids->Loss of Stereochemistry

Q2: How can I effectively monitor for racemization during my synthesis?

Chiral chromatography is the most definitive method:

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique can separate and quantify the enantiomers of your product or key intermediates, allowing you to determine the enantiomeric excess (ee).

  • Chiral Gas Chromatography (GC): For volatile derivatives of your compound, chiral GC can also be an effective analytical tool.

Q3: Can the choice of solvent impact the stereochemical outcome?

Yes, the solvent can influence the reaction in several ways:

  • Solvation of Intermediates: The solvent can stabilize or destabilize charged intermediates, which can affect the rate of racemization.

  • Solubility: Ensuring all reagents are fully dissolved is crucial for a homogeneous reaction, which can lead to more consistent stereochemical control.

  • Protic vs. Aprotic: Protic solvents can sometimes participate in proton transfer steps that may facilitate racemization. In many cases, aprotic solvents like dichloromethane, THF, or toluene are preferred.

Q4: Are there any biocatalytic methods available for this type of synthesis?

Biocatalysis is an emerging and powerful tool for asymmetric synthesis. Enzymes like imine reductases (IREDs) or reductive aminases (RedAms) can catalyze the reductive amination of a ketone with high stereoselectivity.[8] These enzymatic methods often offer excellent enantioselectivity under mild reaction conditions, making them an attractive "green" alternative to traditional chemical methods.

Data Summary: Comparison of Chiral Catalysts

The following table summarizes the performance of various types of catalysts in asymmetric syntheses of substituted pyrrolidines, providing a general guide for catalyst selection.

Catalyst TypeChiral Ligand/Auxiliary ExampleTypical Enantiomeric Excess (ee)Key AdvantagesPotential Challenges
Rhodium Chiral Phosphine Ligands (e.g., BINAP)>95%High efficiency and selectivity in asymmetric hydrogenation.Cost of catalyst and ligands; sensitivity to air and moisture.
Palladium Chiral Phosphoramidite Ligands90-99%Versatile for various C-C and C-N bond formations.[3]Ligand synthesis can be complex; optimization of reaction conditions is often required.
Organocatalyst Proline and its derivatives85-99%Metal-free, environmentally friendly, and readily available.[4]Higher catalyst loading may be needed; substrate scope can be limited.
Chiral Auxiliary Evans Oxazolidinones>98% (diastereomeric excess)High stereocontrol and reliable outcomes.Stoichiometric use of the auxiliary; additional steps for attachment and removal.

Experimental Workflow: Asymmetric Synthesis via Organocatalysis

This protocol outlines a general procedure for the asymmetric Michael addition of a nucleophile to an α,β-unsaturated precursor, a key step in many pyrrolidine syntheses, catalyzed by a chiral secondary amine.

G Start Start Reaction Setup Dissolve enone and nucleophile in solvent at 0°C Start->Reaction Setup Catalyst Addition Add chiral organocatalyst (e.g., a proline derivative) Reaction Setup->Catalyst Addition Reaction Monitoring Stir and monitor by TLC/LC-MS Catalyst Addition->Reaction Monitoring Workup Quench reaction and perform aqueous workup Reaction Monitoring->Workup Purification Purify by column chromatography Workup->Purification Analysis Analyze enantiomeric excess by chiral HPLC Purification->Analysis End End Analysis->End

References

Technical Support Center: Managing Scale-Up Synthesis of 3-(4-Fluorobenzyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 3-(4-Fluorobenzyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions in a direct, question-and-answer format. Our focus is on providing practical, experience-driven insights to ensure a robust, efficient, and scalable synthetic process.

Introduction: A Tale of Two Moieties

The synthesis of this compound brings together two key structural motifs: a substituted aromatic ring and a saturated nitrogen-containing heterocycle. While seemingly straightforward on paper, the scale-up of this synthesis presents a unique set of challenges that require careful consideration of reaction conditions, reagent selection, and purification strategies. This guide will primarily focus on a common and industrially viable synthetic route: the reductive amination of a protected pyrrolidin-3-one with 4-fluorobenzaldehyde, followed by deprotection.

Visualizing the Synthetic Pathway

To provide a clear overview, the following diagram illustrates the key stages in the proposed synthetic route for this compound.

Synthetic Pathway Pyrrolidin-3-one Pyrrolidin-3-one Boc_Protection Boc Protection Pyrrolidin-3-one->Boc_Protection N-Boc-pyrrolidin-3-one N-Boc-pyrrolidin-3-one Boc_Protection->N-Boc-pyrrolidin-3-one Reductive_Amination Reductive Amination (4-Fluorobenzaldehyde, NaBH(OAc)3) N-Boc-pyrrolidin-3-one->Reductive_Amination N-Boc-3-(4-fluorobenzyl)pyrrolidine N-Boc-3-(4-fluorobenzyl)pyrrolidine Reductive_Amination->N-Boc-3-(4-fluorobenzyl)pyrrolidine Deprotection Deprotection (e.g., TFA, HCl) N-Boc-3-(4-fluorobenzyl)pyrrolidine->Deprotection This compound This compound Deprotection->this compound

Caption: Proposed synthetic route for this compound.

Part 1: Troubleshooting the Reductive Amination Step

The core of this synthesis lies in the reductive amination of N-Boc-pyrrolidin-3-one with 4-fluorobenzaldehyde. This section addresses potential issues during this critical transformation.

Q1: My reductive amination is sluggish, and I'm observing significant amounts of unreacted N-Boc-pyrrolidin-3-one. What are the likely causes and how can I improve the reaction rate?

A1: A sluggish reductive amination at scale can be attributed to several factors. Let's break them down:

  • Insufficient Imine Formation: The reaction proceeds via an intermediate imine, and its formation can be the rate-limiting step.[1][2] At larger scales, inefficient mixing can lead to localized concentration gradients, hindering the condensation of the ketone and aldehyde.

    • Troubleshooting:

      • Optimize Stirring: Ensure vigorous and efficient mechanical stirring to maintain a homogeneous reaction mixture.

      • Azeotropic Water Removal: On a larger scale, the water produced during imine formation can inhibit the reaction. Consider using a Dean-Stark apparatus with a suitable solvent (e.g., toluene, cyclohexane) to remove water azeotropically.

      • Lewis Acid Catalysis: The addition of a catalytic amount of a Lewis acid, such as Ti(OiPr)₄ or ZnCl₂, can accelerate imine formation, especially with less reactive ketones.[3][4]

  • Suboptimal pH: The rate of imine formation is pH-dependent. While often performed under neutral conditions, a slightly acidic environment (pH 4-5) can catalyze the dehydration step.[3]

    • Troubleshooting:

      • Catalytic Acetic Acid: The addition of a catalytic amount of acetic acid is a common practice to facilitate imine formation.[5] However, excess acid can lead to side reactions, so the amount should be carefully optimized.

  • Choice of Reducing Agent: While sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, its reactivity can be influenced by the solvent and temperature.[5][6]

    • Troubleshooting:

      • Solvent Effects: Reactions are generally faster in chlorinated solvents like 1,2-dichloroethane (DCE) compared to ethers like tetrahydrofuran (THF).[5]

      • Temperature Control: While the reaction is often run at room temperature, a modest increase in temperature (e.g., to 40-50 °C) can improve the rate, but this should be balanced against the potential for side reactions.

Q2: I'm observing a significant byproduct with a mass corresponding to the dialkylated pyrrolidine. How can I minimize this side reaction?

A2: The formation of a dialkylated byproduct, where a second molecule of 4-fluorobenzaldehyde reacts with the product amine, is a common issue in reductive aminations, especially with primary amines.[7] Although we are starting with a secondary amine precursor, the deprotected product can potentially undergo further reaction if the conditions are not well-controlled.

  • Stoichiometry Control: Precise control of the stoichiometry of the aldehyde is crucial.

    • Troubleshooting:

      • Use a slight excess of the amine component (N-Boc-pyrrolidin-3-one) relative to 4-fluorobenzaldehyde.

      • Add the aldehyde slowly to the reaction mixture to maintain a low concentration and minimize the chance of dialkylation.

  • Stepwise Procedure: For particularly challenging cases, a stepwise approach can offer better control.[5][8]

    • Troubleshooting:

      • Imine Formation: First, form the imine in a suitable solvent like methanol.

      • Reduction: After confirming imine formation (e.g., by TLC or NMR of an aliquot), add a less selective but faster-acting reducing agent like sodium borohydride (NaBH₄).[4][5]

Q3: My work-up is complicated by the presence of boron-containing byproducts. What is the best way to remove them at scale?

A3: Boron-containing byproducts from hydride reducing agents are a common purification challenge. The key is to convert them into water-soluble species.

  • Acidic Quench and Wash:

    • Troubleshooting:

      • After the reaction is complete, carefully quench the reaction mixture with a dilute aqueous acid solution (e.g., 1 M HCl). This will hydrolyze the boron complexes.

      • Perform multiple extractions with an organic solvent. The boron salts will remain in the aqueous phase. Be cautious with the initial quench as it can be exothermic and produce hydrogen gas.

  • Base Wash:

    • Troubleshooting:

      • After the acidic wash, a wash with a mild base (e.g., saturated sodium bicarbonate solution) is recommended to neutralize any remaining acid and remove acidic byproducts.

Part 2: Troubleshooting the N-Boc Deprotection Step

The removal of the tert-butyloxycarbonyl (Boc) protecting group is the final step to yield the desired product.

Q4: The deprotection of the N-Boc group is incomplete, even with extended reaction times. What could be the issue?

A4: Incomplete deprotection can often be traced back to the choice of acid and solvent, as well as the presence of impurities that may consume the acid.

  • Acid Strength and Stoichiometry:

    • Troubleshooting:

      • Trifluoroacetic Acid (TFA): TFA is a common and effective reagent for Boc deprotection.[9] Ensure that a sufficient excess is used (typically 10-20 equivalents or as a co-solvent with dichloromethane).

      • Hydrochloric Acid (HCl): Anhydrous HCl in a solvent like dioxane or ethyl acetate is also highly effective.[9][10] For large-scale work, using a standardized solution of HCl in an organic solvent is recommended for better control.

  • Water Content: The presence of excessive water can hydrolyze the acid and reduce its effectiveness.

    • Troubleshooting:

      • Use anhydrous solvents for the deprotection reaction.

Q5: During the work-up after acidic deprotection, I'm having trouble isolating the free base of this compound. What is the best procedure?

A5: After acidic deprotection, the product exists as a salt (e.g., trifluoroacetate or hydrochloride). To obtain the free base, a careful basic work-up is required.

  • Basification and Extraction:

    • Troubleshooting:

      • After removing the volatile acid (e.g., TFA) under reduced pressure, dissolve the residue in water.

      • Cool the aqueous solution in an ice bath and slowly add a strong base (e.g., 2 M NaOH) until the pH is basic (pH > 10).

      • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

      • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the free base.

Frequently Asked Questions (FAQs)

Q: What are the key safety considerations for the scale-up of this synthesis?

A:

  • Reductive Amination: The use of hydride reducing agents requires careful handling. The reaction should be conducted in a well-ventilated area, and the quenching process must be done slowly and at a low temperature to control the exothermic reaction and hydrogen gas evolution.

  • Deprotection: Strong acids like TFA and HCl are corrosive and should be handled with appropriate personal protective equipment (PPE). The deprotection reaction can also be exothermic.

  • Solvents: Many of the solvents used (e.g., DCE, DCM, THF) are flammable and/or have associated health risks. Ensure proper ventilation and grounding of equipment to prevent static discharge.

Q: What are the expected major impurities in the final product?

A:

  • Unreacted starting materials: N-Boc-pyrrolidin-3-one and 4-fluorobenzaldehyde.

  • Dialkylated byproduct.

  • Residual boron compounds if the work-up is incomplete.

  • Residual solvents.

Q: What purification methods are suitable for the final product at a large scale?

A:

  • Distillation: If the product is a liquid with a suitable boiling point, vacuum distillation can be an effective method for purification on a large scale.

  • Crystallization: If the product is a solid or can be converted to a crystalline salt (e.g., hydrochloride), crystallization is an excellent method for achieving high purity.

  • Chromatography: While flash column chromatography is common in the lab, it is less practical for large-scale production. However, preparative HPLC may be an option for high-purity requirements, albeit at a higher cost.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of N-Boc-3-(4-fluorobenzyl)pyrrolidine via Reductive Amination
Reagent/SolventMolar Eq.MW ( g/mol )Amount
N-Boc-pyrrolidin-3-one1.0185.23(user defined)
4-Fluorobenzaldehyde1.1124.11(user defined)
Sodium triacetoxyborohydride1.5211.94(user defined)
1,2-Dichloroethane (DCE)-98.96(user defined)
Acetic Acid (catalytic)0.0560.05(user defined)

Procedure:

  • To a suitably sized reactor equipped with a mechanical stirrer, nitrogen inlet, and temperature probe, charge N-Boc-pyrrolidin-3-one and 1,2-dichloroethane (DCE).

  • Begin stirring and add 4-fluorobenzaldehyde, followed by a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • In a separate vessel, suspend sodium triacetoxyborohydride in DCE.

  • Slowly add the sodium triacetoxyborohydride suspension to the reaction mixture, maintaining the internal temperature below 30 °C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography or used directly in the next step if the purity is sufficient.

Protocol 2: Scale-Up Deprotection of N-Boc-3-(4-fluorobenzyl)pyrrolidine
Reagent/SolventMolar Eq.MW ( g/mol )Amount
N-Boc-3-(4-fluorobenzyl)pyrrolidine1.0293.36(user defined)
Trifluoroacetic Acid (TFA)10114.02(user defined)
Dichloromethane (DCM)-84.93(user defined)

Procedure:

  • To a reactor, charge N-Boc-3-(4-fluorobenzyl)pyrrolidine and dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • For isolation of the free base, follow the procedure outlined in Q5 .

Visualizing the Troubleshooting Logic

Troubleshooting_Logic cluster_RA Reductive Amination Issues cluster_Deprotection Deprotection Issues Sluggish_Reaction Sluggish Reaction Optimize_Stirring Solution: Vigorous Stirring Sluggish_Reaction->Optimize_Stirring Cause: Poor Mixing Azeotropic_Removal Solution: Dean-Stark Sluggish_Reaction->Azeotropic_Removal Cause: Water Buildup Adjust_pH Solution: Catalytic Acid Sluggish_Reaction->Adjust_pH Cause: Suboptimal pH Dialkylation Dialkylation Byproduct Control_Stoichiometry Solution: Slow Aldehyde Addition Dialkylation->Control_Stoichiometry Cause: Excess Aldehyde Stepwise_Procedure Solution: Isolate Imine First Dialkylation->Stepwise_Procedure Alternative Boron_Impurities Boron Impurities Acidic_Quench Acidic Quench & Wash Boron_Impurities->Acidic_Quench Solution Incomplete_Deprotection Incomplete Deprotection Check_Acid Solution: Use Excess TFA/HCl Incomplete_Deprotection->Check_Acid Cause: Insufficient Acid Isolation_Issues Isolation of Free Base Basic_Workup Careful Basification & Extraction Isolation_Issues->Basic_Workup Solution

Caption: Troubleshooting flowchart for the synthesis of this compound.

References

identifying and minimizing impurities in "3-(4-Fluorobenzyl)pyrrolidine"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-Fluorobenzyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this key building block. As a versatile scaffold in medicinal chemistry, ensuring the purity of this compound is paramount for the integrity of downstream applications.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to help you identify and minimize impurities effectively.

I. Frequently Asked Questions (FAQs)

Q1: My final product of this compound shows a persistent impurity at a slightly higher molecular weight by LC-MS. What could it be?

A1: A common impurity in reductive amination reactions is the dialkylated product, where a second molecule of the benzyl halide or aldehyde reacts with the product amine.[4][5] In this case, it would be N-(4-Fluorobenzyl)-3-(4-fluorobenzyl)pyrrolidine. To confirm, check for a molecular ion corresponding to C18H20F2N.

Q2: I'm struggling to purify this compound using standard silica gel column chromatography. The product streaks and the yield is low. What's happening?

A2: Basic amines like this compound often interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation, tailing peaks, and potential degradation.[6][7][8] Consider using an amine-functionalized silica column or adding a competing base like triethylamine (typically 0.5-2% v/v) to your mobile phase to neutralize the acidic sites on the silica.[6][7]

Q3: My NMR spectrum of the purified product looks clean, but the HPLC shows a small, early-eluting peak. What should I investigate?

A3: An early-eluting peak in a reverse-phase HPLC method could indicate a more polar impurity. This might be unreacted starting materials, such as a pyrrolidine precursor, or by-products from the reducing agent if a reductive amination was performed. It's also possible it's a salt form of your product if an acid was used in the workup.

Q4: Can I purify this compound by recrystallization?

A4: While the free base is often an oil, converting it to a salt (e.g., hydrochloride or tartrate) can yield a crystalline solid that may be purified by recrystallization.[9][10] The choice of salt and recrystallization solvent will need to be empirically determined.

Q5: What are the typical storage conditions for this compound?

A5: As a secondary amine, it is susceptible to oxidation and can absorb atmospheric carbon dioxide. It should be stored under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C) to ensure long-term stability.

II. Troubleshooting Guide: Impurity Identification & Minimization

This guide focuses on a common synthetic route to this compound: the reductive amination of a suitable pyrrolidone precursor with 4-fluorobenzaldehyde, followed by reduction.

Workflow for Impurity Identification

start Crude Product Analysis hplc_ms HPLC-MS Analysis start->hplc_ms nmr NMR Spectroscopy (1H, 13C, 19F) start->nmr impurity_mw Determine MW of Impurities hplc_ms->impurity_mw impurity_structure Propose Impurity Structures nmr->impurity_structure impurity_mw->impurity_structure confirm Confirm with Standards or Spiking impurity_structure->confirm remediate Implement Remediation Strategy confirm->remediate

Caption: Workflow for identifying impurities.

Potential Impurities in Reductive Amination Synthesis
Impurity IDStructureCommon Name / DescriptionLikely Origin
IMP-01 4-FluorobenzaldehydeUnreacted Starting MaterialIncomplete reaction or improper stoichiometry.
IMP-02 Pyrrolidin-3-oneUnreacted Starting MaterialIncomplete reaction or improper stoichiometry.
IMP-03 3-(4-Fluorobenzylidene)pyrrolidin-1-iumImine IntermediateIncomplete reduction of the intermediate imine.
IMP-04 N-(4-Fluorobenzyl)-3-(4-fluorobenzyl)pyrrolidineDialkylation ProductReaction of the product with another equivalent of the electrophile.
IMP-05 4-Fluorobenzyl alcoholAldehyde Reduction By-productReduction of the starting aldehyde by the reducing agent (e.g., NaBH(OAc)3 can sometimes reduce aldehydes).[5]
IMP-06 N-Oxide of this compoundOxidation ProductAir oxidation during workup or storage.
Troubleshooting Specific Impurities

Issue 1: Presence of Unreacted Starting Materials (IMP-01, IMP-02)

  • Identification:

    • HPLC-MS: Look for peaks with mass-to-charge ratios corresponding to the starting materials.

    • ¹H NMR: Characteristic aldehyde proton signal for 4-fluorobenzaldehyde (~9-10 ppm) or signals corresponding to the pyrrolidin-3-one.

  • Minimization Strategies:

    • Stoichiometry: Ensure the limiting reagent is fully consumed by using a slight excess (1.1-1.2 equivalents) of the other reactant.

    • Reaction Time: Increase the reaction time to drive the reaction to completion. Monitor by TLC or LC-MS.

    • Temperature: A modest increase in temperature may improve conversion, but be cautious of side reactions.

Issue 2: Incomplete Reduction of Imine Intermediate (IMP-03)

  • Identification:

    • HPLC-MS: A peak with a mass corresponding to the imine intermediate. This species can be unstable and may hydrolyze back to the starting materials in the presence of water.

    • ¹H NMR: A characteristic imine proton signal (C=N-H) may be visible.

  • Minimization Strategies:

    • Reducing Agent: Ensure the reducing agent (e.g., sodium triacetoxyborohydride) is fresh and added in sufficient quantity (typically 1.2-1.5 equivalents).[4][5][11]

    • pH Control: Reductive amination is often most efficient under weakly acidic conditions (pH 5-6) to promote imine formation without deactivating the amine.[12] Acetic acid is a common additive for this purpose.[5]

Issue 3: Formation of Dialkylation Product (IMP-04)

  • Identification:

    • HPLC-MS: A peak with a molecular weight corresponding to the addition of a second 4-fluorobenzyl group.

    • ¹H NMR: Integration of the aromatic region will be higher than expected relative to the pyrrolidine protons.

  • Minimization Strategies:

    • Controlled Stoichiometry: Use a slight excess of the amine component relative to the aldehyde/halide to favor mono-alkylation.

    • Slow Addition: Add the electrophile (4-fluorobenzyl source) slowly to the reaction mixture to maintain a low concentration, disfavoring the second alkylation.

III. Experimental Protocols

Protocol 1: Purification of this compound using Flash Column Chromatography

This protocol is designed to overcome the challenges of purifying basic amines on silica gel.

  • Column Selection:

    • Option A (Recommended): Use a pre-packed amine-functionalized silica column (e.g., Biotage® KP-NH).[7]

    • Option B: Use a standard silica gel column and add triethylamine (TEA) to the mobile phase.

  • Mobile Phase Preparation:

    • Prepare a stock solution of your mobile phase. A common starting point is a gradient of ethyl acetate in hexanes.

    • If using standard silica (Option B), add 1% (v/v) triethylamine to both the hexane and ethyl acetate solvents before preparing your gradient.[6][8]

  • Sample Preparation:

    • Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.

    • Alternatively, for better peak shape, adsorb the crude product onto a small amount of silica gel (or amine-functionalized silica if using that column type) and dry-load it onto the column.

  • Chromatography:

    • Equilibrate the column with the initial mobile phase composition (e.g., 95:5 Hexanes:Ethyl Acetate with 1% TEA if applicable).

    • Load the sample onto the column.

    • Run a gradient elution, for example, from 5% to 50% ethyl acetate in hexanes.

    • Monitor the elution using a UV detector (if your system has one) and collect fractions.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC or HPLC-MS to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Diagram of Purification Logic

start Crude this compound is_basic Is the compound a basic amine? start->is_basic standard_silica Standard Silica Chromatography is_basic->standard_silica No (General Case) modified_silica Use Amine-Functionalized Silica OR Add TEA to Mobile Phase is_basic->modified_silica Yes poor_separation Poor Separation / Tailing standard_silica->poor_separation good_separation Good Separation modified_silica->good_separation

Caption: Logic for selecting a purification method.

Protocol 2: Analytical HPLC-MS Method for Purity Assessment

This method is suitable for monitoring reaction progress and assessing the purity of the final product.

  • Instrumentation: HPLC with a UV detector and a mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm.

  • MS Detection: ESI positive mode, scanning for a mass range that includes all potential starting materials, intermediates, and by-products.

IV. References

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Online]. Available at: --INVALID-LINK--

  • Biotage. (2023). Is there an easy way to purify organic amines? [Online]. Available at: --INVALID-LINK--

  • Organic Prep Daily. (2006). Purifying amines on silica. [Online]. Available at: --INVALID-LINK--

  • Chemistry Stack Exchange. (2022). Using neutral or basic alumina in column chromatography for purification of amines. [Online]. Available at: --INVALID-LINK--

  • Abdel-Magid, A. F. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Online]. Available at: --INVALID-LINK--

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Online]. Available at: --INVALID-LINK--

  • PubChem. This compound. [Online]. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. Pyrrolidine synthesis. [Online]. Available at: --INVALID-LINK--

  • Google Patents. CN1024791C - Process for preparing pyrrolidine derivatives and their salts. [Online]. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Online]. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Online]. Available at: --INVALID-LINK--

  • Molecules. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Redructions to Alcohols Using Sodium Triacetoxyborohydride. [Online]. Available at: --INVALID-LINK--

  • ResearchGate. (2014). Chiral pyrrolidinium salts derived from menthol as precursor - Synthesis and properties. [Online]. Available at: --INVALID-LINK--

  • Canadian Science Publishing. (1974). Some pyrrolidone derivatives. [Online]. Available at: --INVALID-LINK--

  • Chemistry. (2012). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. [Online]. Available at: --INVALID-LINK--

  • Enamine. Synthesis of unique pyrrolidines for drug discovery. [Online]. Available at: --INVALID-LINK--

  • National Center for Biotechnology Information. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Online]. Available at: --INVALID-LINK--

  • iScience. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. [Online]. Available at: --INVALID-LINK--

References

Technical Support Center: Overcoming Poor Reactivity in 3-(4-Fluorobenzyl)pyrrolidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 3-(4-Fluorobenzyl)pyrrolidine. This guide is designed to provide in-depth troubleshooting advice and practical solutions for common challenges encountered during coupling reactions with this sterically hindered secondary amine. Our goal is to move beyond simple protocols and explain the chemical principles behind the recommended strategies, empowering you to optimize your synthetic routes effectively.

Introduction: Understanding the Reactivity of this compound

This compound is a valuable building block in medicinal chemistry. However, its structure presents a distinct synthetic challenge. As a secondary amine, the nitrogen atom is bonded to two carbon atoms, one of which is part of the bulky 4-fluorobenzyl group. This steric hindrance around the nitrogen nucleophile can significantly slow down or completely stall common coupling reactions, leading to low yields and unreacted starting materials.

This guide provides a structured approach to diagnosing and solving these reactivity issues, focusing on the two most common transformations: amide bond formation and Buchwald-Hartwig amination.

Section 1: Troubleshooting Amide Coupling Reactions

The formation of an amide bond is one of the most frequently performed reactions in drug discovery. However, coupling a carboxylic acid with a sterically hindered secondary amine like this compound often fails with standard protocols.

FAQ 1.1: Why is my standard amide coupling (e.g., EDC/HOBt) failing with this compound?

Answer: The primary reason for failure is the steric bulk of the 4-fluorobenzyl group, which physically blocks the nitrogen atom's approach to the activated carboxylic acid intermediate. Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), even with additives like 1-Hydroxybenzotriazole (HOBt), form activated esters (O-acylisourea or OBt esters) that are not reactive enough to overcome this steric barrier.[1] The slow rate of the desired reaction allows side reactions or decomposition of the activated intermediate to dominate.

A general troubleshooting workflow for a failed coupling reaction is outlined below.

G cluster_solutions Troubleshooting Strategies start Amide Coupling Fails (Low Yield / No Reaction) cause Primary Cause: Steric Hindrance from N-(4-Fluorobenzyl) Group start->cause Diagnosis reagent Strategy 1: Upgrade Coupling Reagent cause->reagent activation Strategy 2: Use More Reactive Intermediate cause->activation conditions Strategy 3: Optimize Reaction Conditions cause->conditions reagent_details reagent_details reagent->reagent_details Switch to Uronium/Phosphonium Salts (HATU, HCTU, PyBOP, COMU) activation_details activation_details activation->activation_details Convert Acid to: - Acid Chloride (SOCl₂, Oxalyl Chloride) - Acyl Fluoride (DAST, XtalFluor-E) conditions_details conditions_details conditions->conditions_details Screen: - Base (DIPEA, NMM, Collidine) - Solvent (DMF, NMP, DCM) - Temperature (RT to 60°C)

Caption: Troubleshooting workflow for challenging amide couplings.

FAQ 1.2: My standard reagents are ineffective. Which coupling reagents are recommended for sterically hindered amines?

Answer: For difficult couplings, you must employ more powerful activating reagents. These reagents react with the carboxylic acid to form highly reactive intermediates that can couple with the hindered amine more efficiently. The most effective classes are uronium/aminium and phosphonium salts.

  • Uronium/Aminium Salts: Reagents like HATU , HBTU , and HCTU are highly effective. HATU is often considered the gold standard for difficult couplings because it forms a highly reactive OAt active ester, and the resulting HOAt leaving group can catalyze the reaction.

  • Phosphonium Salts: PyBOP is a common phosphonium salt reagent that generates OBt esters, similar to HBTU, and is known for its reliability in difficult couplings.

  • Newer Generation Reagents: COMU is a more recent Oxyma-based reagent that offers high reactivity, often superior to HOBt-based reagents, and can be a powerful alternative.[2]

The general mechanism for these reagents involves the formation of a highly reactive acyl-uronium/phosphonium species, which is then attacked by the amine.

G cluster_activation Activation Step RCOOH Carboxylic Acid (R-COOH) HATU HATU + Base (DIPEA) RCOOH->HATU 1 ActiveEster Highly Reactive OAt-Active Ester HATU->ActiveEster 2 Amine This compound (R'₂NH) Amide Amide Product (R-CONR'₂) Amine->Amide 4. Amide Formation ActiveEster->Amine 3. Nucleophilic Attack

Caption: Amide coupling mechanism using HATU as an activator.

Table 1: Comparison of Coupling Reagents for Hindered Amines
Reagent FamilyExamplesRelative ReactivityKey Advantages & Considerations
Carbodiimides EDC, DCCLowIneffective for hindered substrates; risk of side reactions.
Uronium/Aminium HBTU, HCTU, HATUHigh to Very HighHATU is often superior due to anchimeric assistance from the pyridine nitrogen in the HOAt leaving group.
Phosphonium PyBOP, PyAOPHighGenerally produce fewer guanidinium by-products than uronium salts.
Immonium TCFH-NMIVery HighGenerates highly reactive acyl imidazolium ions in situ; effective for challenging couplings.[3]
Triazines DMTMMModerate to HighGood for reluctant anilines and can be an alternative for difficult couplings.[4]
FAQ 1.3: What if even HATU or COMU fails? Are there more aggressive methods?

Answer: Yes. When even the most potent coupling reagents are unsuccessful, the next step is to convert the carboxylic acid into a more reactive derivative, such as an acid chloride or acyl fluoride , in a separate step before adding the amine.

  • Acid Chlorides: Reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (with catalytic DMF) will generate the highly reactive acid chloride. This intermediate will readily react with this compound, often with a non-nucleophilic base like triethylamine or DIPEA to scavenge the HCl byproduct. This is a robust but sometimes harsh method that may not be suitable for sensitive substrates.[4]

  • Acyl Fluorides: These are generally more stable than acid chlorides but still highly reactive towards amines, making them an excellent choice for difficult couplings.[5][6] They can be generated using reagents like cyanuric fluoride, DAST, or Deoxo-Fluor. This method has proven efficient for coupling sterically hindered substrates where other standard methods failed.[5][6]

Section 2: Troubleshooting Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. However, its success with hindered secondary amines is highly dependent on the catalyst system.

FAQ 2.1: My Buchwald-Hartwig reaction to arylate this compound is not working. What's the problem?

Answer: The most common point of failure is an inadequate catalyst system. The catalytic cycle for Buchwald-Hartwig amination involves oxidative addition, amine coordination, deprotonation, and reductive elimination. For a bulky secondary amine, the reductive elimination step to form the C-N bond can be particularly slow. To facilitate this, the catalyst system—specifically the phosphine ligand—must be carefully chosen.[7][8] First-generation catalysts (e.g., using P(o-tolyl)₃) are generally not effective for this type of substrate.[8]

FAQ 2.2: Which ligands and conditions are best for coupling hindered secondary amines?

Answer: Success hinges on using bulky, electron-rich phosphine ligands. These ligands promote the crucial, often rate-limiting, reductive elimination step and stabilize the palladium(0) species.[7][9]

  • Buchwald Ligands (Dialkylbiaryl Phosphines): This class of ligands is the industry standard for challenging C-N couplings. Ligands like RuPhos , XPhos , and tBuXPhos are specifically designed with exceptional steric bulk and electron-donating ability to accelerate the catalytic cycle for hindered substrates.[9] RuPhos, in particular, has been noted as a superior ligand for coupling secondary amines with aryl chlorides.[9]

  • N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands for palladium-catalyzed cross-couplings. They are strong σ-donors and can form very stable and active catalysts.[10][11] Complexes like [Pd(IPr)(cin)Cl] have shown high reactivity for the amination of sterically hindered aryl chlorides at room temperature.[10]

G L2Pd0 L₂Pd(0) (Active Catalyst) OA_Complex L₂Pd(Ar)(X) (Oxidative Addition) L2Pd0->OA_Complex Oxidative Addition ArX Aryl Halide (Ar-X) ArX->OA_Complex Amine R'₂NH (Hindered Amine) Amine_Complex [L₂Pd(Ar)(HNR'₂)]⁺X⁻ Amine->Amine_Complex Base Base (e.g., NaOtBu) Base->Amine_Complex OA_Complex->Amine_Complex + R'₂NH Amido_Complex L₂Pd(Ar)(NR'₂) Amine_Complex->Amido_Complex + Base - HB⁺X⁻ Product Ar-NR'₂ (Coupled Product) Amido_Complex->Product Reductive Elimination note Bulky, electron-rich ligands (L) accelerate this key step for hindered substrates. Amido_Complex->note Product->L2Pd0 Catalyst Regeneration

Caption: Buchwald-Hartwig cycle for hindered secondary amines.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
ComponentRecommendationRationale / Comments
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Common, reliable sources of Pd(0) (after in-situ reduction for Pd(OAc)₂).
Ligand RuPhos, XPhos, or an NHC ligand (e.g., IPr)Essential for coupling hindered secondary amines. Use a Pd:Ligand ratio of 1:2.[9]
Base NaOtBu, K₃PO₄, LHMDSA strong, non-nucleophilic base is required. NaOtBu is a common first choice.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are standard.
Temperature 80 - 110 °CHeating is typically required to drive the reaction to completion.
Section 3: General Troubleshooting & Other Reactions
FAQ 3.1: Could the 4-fluorobenzyl group itself cause side reactions?

Answer: Generally, the 4-fluorobenzyl moiety is robust under most coupling conditions.

  • Aromatic C-F Bond: The aryl C-F bond is very strong and typically does not undergo oxidative addition with palladium under standard cross-coupling conditions, ensuring it remains intact.[12] This allows for orthogonal reactivity if other halides (Cl, Br, I) are present on the ring.

  • Benzylic C-H/C-F Bonds: While benzylic positions can be reactive, C-H activation or C-F bond cleavage at this position is uncommon in the context of amide or Buchwald-Hartwig couplings.[13][14] These bonds are generally stable unless highly specific and potent oxidative or Lewis acidic conditions are employed.[13][14]

FAQ 3.2: I am running a Suzuki coupling on a molecule containing the this compound unit. Could the amine interfere?

Answer: Yes. The lone pair on the pyrrolidine nitrogen can coordinate to the palladium catalyst. This coordination can act as a catalyst poison, competing with the desired catalytic cycle and leading to low or no conversion of your starting material.[2][15]

Solution: Amine Protection. The most reliable solution is to temporarily protect the secondary amine. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable under most Suzuki coupling conditions and can be easily removed later with acid (e.g., TFA in DCM).[2]

Section 4: Experimental Protocols
Protocol 4.1: General Procedure for a HATU-Mediated Amide Coupling
  • To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M), add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

  • Add a solution of this compound (1.2 eq) in DMF.

  • Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4.2: General Procedure for a Buchwald-Hartwig Amination
  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 eq), RuPhos (0.04 eq), and Sodium tert-butoxide (NaOtBu) (1.4 eq).

  • Add the aryl halide (1.0 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene (0.1 M) followed by this compound (1.2 eq) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 16-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by carefully adding water.

  • Dilute with ethyl acetate and filter the mixture through a pad of Celite.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

Validation & Comparative

A Comparative Guide to Dopamine Reuptake Inhibitors: Profiling 3-(4-Fluorobenzyl)pyrrolidine Against Key Pharmacological Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of dopamine reuptake inhibitors (DRIs), focusing on the structural and functional characteristics of 3-(4-Fluorobenzyl)pyrrolidine in relation to established compounds. As a senior application scientist, the objective is to furnish a technical, yet accessible, resource that elucidates the nuances of these molecules, supported by robust experimental data and methodologies.

The Dopamine Transporter: A Critical Regulator of Synaptic Tone

The dopamine transporter (DAT) is an integral membrane protein that governs the spatial and temporal dynamics of dopamine (DA) signaling in the brain.[1][2][3] Located on the presynaptic membrane of dopaminergic neurons, the DAT mediates the reuptake of DA from the synaptic cleft back into the presynaptic neuron, thereby terminating the neurotransmitter's signal.[2][4][5] This process is crucial for maintaining dopamine homeostasis, and its dysregulation is implicated in numerous neurological and psychiatric disorders, including ADHD, depression, and substance use disorders.[1][3]

Dopamine reuptake inhibitors are a class of compounds that bind to the DAT and block this reuptake process.[6] This blockage leads to an accumulation of dopamine in the synaptic cleft, enhancing and prolonging dopaminergic neurotransmission. The therapeutic and research utility of a DRI is largely defined by its potency (affinity for the DAT) and its selectivity for the DAT over other monoamine transporters, namely the serotonin transporter (SERT) and the norepinephrine transporter (NET).

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine_Vesicle Dopamine in Vesicles Synaptic_Cleft Extracellular Dopamine Dopamine_Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Reuptake DA_Receptor Postsynaptic Dopamine Receptor Synaptic_Cleft->DA_Receptor Binding & Signal DRI DRI (e.g., this compound) DRI->DAT Blockade

Caption: Mechanism of Dopamine Reuptake Inhibition.

Profiling this compound: A Structure-Activity Perspective

While specific, comprehensive pharmacological data for this compound is not extensively published in mainstream literature, its structure allows for an informed analysis based on well-established structure-activity relationships (SAR) for pyrrolidine-based DRIs.[7][8][9] The molecule consists of two key pharmacophores: a pyrrolidine ring and a 4-fluorobenzyl substituent.

  • The Pyrrolidine Moiety: The pyrrolidine ring is a common scaffold in a class of potent synthetic cathinone DRIs.[7][9][10] Studies on compounds like α-PVP and its analogs demonstrate that the pyrrolidine group confers high affinity for the DAT.[8][9]

  • The 4-Fluorobenzyl Group: Substitutions on the aromatic ring of related compounds significantly influence both potency and selectivity. For instance, in a series of α-PHP analogues, various 4-position substituents were shown to maintain high DAT inhibition potency.[7] Fluorine substitution, in particular, is a common strategy in medicinal chemistry to modulate metabolic stability and receptor affinity. It is plausible that the 4-fluoro substitution on the benzyl group of this compound is intended to enhance its binding affinity for the DAT.

Based on this SAR analysis, this compound is predicted to be a potent DAT inhibitor. Its selectivity profile, however, would require empirical validation through binding and uptake assays.

Comparative Analysis with Benchmark Dopamine Reuptake Inhibitors

To contextualize the potential profile of this compound, it is essential to compare it against a panel of well-characterized DRIs. The following agents represent a spectrum of potencies, selectivities, and clinical applications.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)Selectivity (SERT/DAT)Selectivity (NET/DAT)Primary Use
GBR 12909 1[11][12]>100[11][12]>100[11][12]>100>100Research Tool[12]
Methylphenidate ~100-200[13][14]~100-400[13][15]>2000[14]>10~1-2ADHD, Narcolepsy[16]
Bupropion ~520[17]~1900-5000>10000>19~3.6-9.6Depression, Smoking Cessation[18][19]
Cocaine ~250-600~400-2500~200-800~0.3-3.2~0.6-10Illicit Stimulant / Reference[9]
Sertraline 25[17]420[17]0.29[17]0.0116.8Antidepressant (SSRI with DRI activity)[17]

Data compiled from multiple sources and should be considered approximate as experimental conditions can vary.

Key Insights from the Comparison:

  • GBR 12909 stands out as a highly potent and selective tool for isolating the effects of DAT inhibition in research settings.[11][12][20] Its profile represents a benchmark for selectivity.

  • Methylphenidate is a potent DRI but also has significant activity at the NET, classifying it as a norepinephrine-dopamine reuptake inhibitor (NDRI).[6][16] This dual action is believed to contribute to its efficacy in ADHD.[14]

  • Bupropion is a relatively weak inhibitor of both DAT and NET, with its active metabolites contributing significantly to its clinical effects.[19][21][22] Its lack of serotonergic activity distinguishes it from many other antidepressants.[21][23]

  • Cocaine is non-selective, potently blocking all three monoamine transporters, which contributes to its complex and high-abuse-potential pharmacological profile.[9]

  • Sertraline , while primarily an SSRI, possesses the highest affinity for DAT among SSRIs, making it an interesting case of a serotonin-dopamine reuptake inhibitor (SDRI) at higher clinical doses.[17]

Experimental Protocols for Characterizing Dopamine Reuptake Inhibitors

The rigorous characterization of a novel DRI like this compound requires a combination of in vitro and in vivo experimental approaches.

In Vitro Dopamine Uptake Inhibition Assay

This assay directly measures the functional ability of a compound to block dopamine uptake into cells expressing the DAT. It is the gold standard for determining the inhibitory potency (IC50) of a test compound.[24][25]

cluster_workflow In Vitro DAT Uptake Assay Workflow A Plate cells expressing hDAT (e.g., CHO, HEK293) B Pre-incubate cells with test compound (e.g., this compound) or vehicle control A->B C Add radiolabeled [³H]Dopamine B->C D Incubate for a defined period (e.g., 10 min at 25°C) C->D E Terminate uptake by rapid washing with ice-cold buffer D->E F Lyse cells to release intracellular contents E->F G Quantify intracellular [³H]Dopamine using a scintillation counter F->G H Calculate % inhibition relative to control and determine IC50 value G->H

Caption: Workflow for an In Vitro Dopamine Uptake Assay.

Step-by-Step Methodology:

  • Cell Plating: Plate human DAT-expressing cells (e.g., CHO-hDAT or HEK293-hDAT) in a 96-well plate at a predetermined density (e.g., 20,000 cells/well) and allow them to adhere overnight.[24]

  • Compound Pre-incubation: Aspirate the culture medium and wash the cells with a pre-warmed assay buffer (e.g., modified Tris-HEPES buffer). Add varying concentrations of the test compound or a vehicle control to the wells. Incubate for 20 minutes at room temperature.[26]

  • Initiation of Uptake: Add a solution containing a fixed concentration of radiolabeled [³H]Dopamine (e.g., 50 nM) to each well to initiate the uptake reaction.[26]

  • Incubation: Allow the uptake to proceed for a short, defined period (e.g., 10 minutes) at room temperature. This time is optimized to be within the linear phase of dopamine uptake.

  • Termination of Uptake: Rapidly terminate the reaction by aspirating the solution and washing the cells multiple times with ice-cold assay buffer to remove extracellular [³H]Dopamine.

  • Cell Lysis and Scintillation Counting: Add a lysis buffer to each well to solubilize the cells. Transfer the lysate to a scintillation vial containing scintillation fluid.

  • Data Analysis: Measure the radioactivity in each vial using a scintillation counter. Non-specific uptake is determined in the presence of a high concentration of a known potent DRI (e.g., 10 µM nomifensine).[26] Specific uptake is calculated by subtracting non-specific counts from total counts. Plot the percent inhibition of specific uptake against the log concentration of the test compound to determine the IC50 value.

In Vivo Microdialysis

Microdialysis is a powerful technique for measuring the extracellular concentrations of neurotransmitters in specific brain regions of awake, freely moving animals.[27][28] This provides critical information on how a DRI affects dopamine neurotransmission in a physiological context.

cluster_workflow In Vivo Microdialysis Workflow A Stereotaxic surgery to implant a guide cannula targeting a brain region of interest (e.g., striatum, nucleus accumbens) B Post-operative recovery period (e.g., 48-72 hours) A->B C Insert microdialysis probe through the guide cannula and perfuse with artificial cerebrospinal fluid (aCSF) B->C D Collect baseline dialysate samples at regular intervals (e.g., every 20 min) C->D E Administer test compound (e.g., this compound) systemically (i.p., s.c.) or locally D->E F Continue collecting post-administration dialysate samples E->F G Analyze dopamine concentration in dialysate samples using HPLC-ECD F->G H Calculate % change in extracellular dopamine from baseline G->H

Caption: Workflow for an In Vivo Microdialysis Experiment.

Step-by-Step Methodology:

  • Surgical Implantation: Anesthetize the animal (typically a rat or mouse) and use a stereotaxic frame to surgically implant a guide cannula aimed at a dopamine-rich brain region, such as the striatum or nucleus accumbens. Secure the cannula to the skull with dental cement.

  • Recovery: Allow the animal to recover from surgery for at least 48-72 hours.

  • Probe Insertion and Baseline Collection: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min). After a stabilization period, begin collecting baseline dialysate samples at regular intervals (e.g., every 20 minutes).[29]

  • Drug Administration: After a stable baseline is established, administer the test compound via a systemic route (e.g., intraperitoneal injection) or through reverse dialysis by including it in the aCSF.

  • Post-Drug Sample Collection: Continue collecting dialysate samples for several hours post-administration to monitor the time course of the drug's effect.

  • Neurochemical Analysis: Analyze the concentration of dopamine in the collected dialysate samples using a highly sensitive analytical method, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[29][30]

  • Data Analysis: Quantify the dopamine concentration in each sample. Express the results as a percentage change from the average baseline concentration. This allows for the determination of the magnitude and duration of the increase in extracellular dopamine produced by the test compound.

Conclusion

The study of dopamine reuptake inhibitors is a dynamic field with significant implications for both neuroscience research and the development of novel therapeutics. While this compound awaits full pharmacological disclosure, its chemical structure, featuring a pyrrolidine core and a fluorinated benzyl group, strongly suggests its potential as a potent dopamine reuptake inhibitor. A thorough characterization, employing the standardized in vitro and in vivo protocols detailed in this guide, is necessary to precisely determine its potency, selectivity, and in vivo efficacy. By comparing its profile to benchmark compounds like GBR 12909, methylphenidate, and bupropion, researchers can accurately position this novel agent within the broader landscape of dopaminergic modulators and unlock its potential for future applications.

References

The Compass of Affinity: A Comparative Guide to the Structure-Activity Relationship of 3-(4-Fluorobenzyl)pyrrolidine Analogs as Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the intricate landscape of neuropharmacology, the pyrrolidine scaffold stands as a privileged structure, a recurring motif in the design of potent and selective ligands for monoamine transporters (MATs).[1][2] These transporters—the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET)—are critical regulators of neurotransmission, and their modulation is a cornerstone of treatment for a spectrum of neurological and psychiatric disorders. This guide delves into the structure-activity relationship (SAR) of a specific and promising chemical series: 3-(4-Fluorobenzyl)pyrrolidine and its analogs. By dissecting the impact of structural modifications on transporter affinity and selectivity, we aim to provide a predictive framework for the rational design of novel MAT inhibitors with tailored pharmacological profiles.

The this compound Scaffold: A Privileged Core for MAT Inhibition

The this compound core represents a confluence of key pharmacophoric features. The pyrrolidine ring offers a versatile, three-dimensional scaffold that can be readily functionalized. The basic nitrogen atom is a crucial interaction point within the binding pockets of MATs, while the stereochemistry at the 3-position allows for precise orientation of the benzyl moiety. The 4-fluorobenzyl group, in turn, engages in critical aromatic and potential halogen bonding interactions with transporter residues. Understanding how modifications to each of these components influence binding is paramount to optimizing potency and selectivity.

Deconstructing the Pharmacophore: A Comparative SAR Analysis

While a comprehensive, published SAR study on the exact this compound scaffold remains to be fully elucidated in a single source, a cohesive understanding can be constructed by drawing parallels from closely related analog series. By examining the impact of substitutions on the pyrrolidine ring, the benzyl moiety, and the pyrrolidine nitrogen, we can infer the SAR landscape for our target scaffold.

Modifications of the Pyrrolidine Ring

The pyrrolidine ring itself is a critical determinant of activity. Studies on 3,3-disubstituted pyrrolidines have demonstrated that the introduction of a second substituent at the 3-position can significantly impact potency and selectivity, often leading to triple reuptake inhibitors.[3] This suggests that the space around the 3-position is a key area for modulating the pharmacological profile.

For instance, in a series of N-benzyl-N-(pyrrolidin-3-yl)carboxamides, the (S)-enantiomer of the pyrrolidine ring was found to be crucial for potent dual serotonin and noradrenaline reuptake inhibition.[4] This highlights the stereochemical sensitivity of the transporter binding sites to the orientation of substituents on the pyrrolidine core.

The Significance of the Benzyl Moiety

The nature and substitution pattern of the aromatic ring are pivotal for both potency and selectivity. The 4-fluoro substituent in our parent scaffold is a common feature in many CNS-active compounds, often enhancing metabolic stability and binding affinity.

In related series, such as 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives, the presence of the 4-fluorobenzyl group was associated with high affinity for the serotonin transporter. Altering the aryl group directly attached to the piperidine ring led to significant changes in SERT affinity, indicating that both aromatic moieties play a cooperative role in binding.

The Role of the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is a primary interaction point with an acidic residue (aspartate) in the transporter binding pocket. N-alkylation or N-acylation can dramatically alter the binding profile.

In a series of N-[(3S)-Pyrrolidin-3-yl]benzamides, the N-benzamide modification resulted in potent dual serotonin and noradrenaline reuptake inhibitors with good selectivity over the dopamine transporter.[5] This suggests that while the basic nitrogen is important, larger, more complex substituents can be accommodated and can fine-tune the selectivity profile.

Comparative Biological Activity of Key Analogs

To illustrate the principles of the SAR discussed, the following table summarizes the hypothetical and extrapolated biological data for a series of this compound analogs. The data is inferred from published studies on closely related chemical series.

Compound IDModificationDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Selectivity Profile
1 (Parent) This compound501530DAT/NET > SERT
2 3-(Benzyl)pyrrolidine1005075Reduced potency
3 3-(4-Chlorobenzyl)pyrrolidine401025Cl enhances SERT/NET
4 3-(4-Methoxybenzyl)pyrrolidine15080120OMe reduces potency
5 (S)-3-(4-Fluorobenzyl)pyrrolidine25815(S)-enantiomer more potent
6 (R)-3-(4-Fluorobenzyl)pyrrolidine1004060(R)-enantiomer less potent
7 1-Methyl-3-(4-fluorobenzyl)pyrrolidine302520N-Me enhances NET
8 1-Benzoyl-3-(4-fluorobenzyl)pyrrolidine>1000500800N-Acyl abolishes DAT

Visualizing the Structure-Activity Landscape

To further clarify the key SAR takeaways, the following diagram illustrates the impact of modifications at different positions of the this compound scaffold.

SAR_Summary cluster_scaffold This compound Core cluster_modifications Structural Modifications & Effects cluster_outcomes Impact on Activity & Selectivity Scaffold Pyrrolidine Pyrrolidine Ring Mod_Pyrrolidine Stereochemistry (e.g., S-enantiomer) Substitution at C3 Pyrrolidine->Mod_Pyrrolidine affects Nitrogen N-H Mod_Nitrogen N-Alkylation (e.g., -CH3) N-Acylation (e.g., -COPh) Nitrogen->Mod_Nitrogen affects Benzyl 4-Fluorobenzyl Group Mod_Benzyl Ring Substitution (e.g., Cl, OMe) Removal of Fluoro Group Benzyl->Mod_Benzyl affects Outcome_Potency Increased/Decreased Potency Mod_Pyrrolidine->Outcome_Potency Outcome_Selectivity Shift in Selectivity (DAT vs. SERT vs. NET) Mod_Pyrrolidine->Outcome_Selectivity Mod_Nitrogen->Outcome_Potency Mod_Nitrogen->Outcome_Selectivity Mod_Benzyl->Outcome_Potency Mod_Benzyl->Outcome_Selectivity

Caption: Key modification points on the this compound scaffold and their impact on biological activity.

Experimental Protocols for SAR Determination

The generation of robust and reproducible SAR data is contingent on the use of well-validated experimental protocols. The following are standard methodologies for assessing the affinity and functional activity of novel ligands at monoamine transporters.

Radioligand Binding Assays

These assays determine the affinity of a test compound for a specific transporter by measuring its ability to displace a known radiolabeled ligand.

Experimental Workflow:

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 3-(4-Fluorobenzyl)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey of a promising new chemical entity from discovery to clinical application is fraught with challenges. One of the most critical hurdles is ensuring target selectivity. A molecule that potently engages its intended biological target is only half the story; its interactions with unintended targets—so-called "off-target" effects—can lead to unforeseen side effects, toxicity, or diminished efficacy. This guide provides an in-depth comparison and methodological framework for evaluating the cross-reactivity of 3-(4-Fluorobenzyl)pyrrolidine derivatives, a scaffold of growing interest in medicinal chemistry.

The 3-benzylpyrrolidine core is a privileged structure, appearing in a multitude of biologically active compounds. The introduction of a fluorine atom on the benzyl ring, as in this compound, can significantly alter a molecule's physicochemical properties, including metabolic stability and binding affinity, making a thorough understanding of its cross-reactivity profile essential.

The Rationale Behind Rigorous Cross-Reactivity Profiling

The initial impetus for developing a new compound is its affinity for a primary therapeutic target. However, the human proteome consists of thousands of proteins, many of which possess binding sites that can adventitiously accommodate a drug molecule. These off-target interactions are a primary cause of adverse drug reactions.[1][2] Therefore, a systematic evaluation of a compound's binding profile across a wide range of biologically relevant targets is not merely a regulatory requirement but a fundamental aspect of risk assessment and a crucial step in building a comprehensive safety profile.

This process typically follows a tiered approach, beginning with computational predictions and culminating in broad experimental screening against panels of receptors, transporters, enzymes, and ion channels.

Methodologies for a Comprehensive Selectivity Assessment

A robust assessment of cross-reactivity relies on a combination of predictive and experimental methods. Each provides a different layer of insight, and together they form a self-validating system for de-risking a lead candidate.

In Silico Profiling: The Predictive First Pass

Before committing to resource-intensive experimental work, computational models can predict potential off-target interactions. These methods leverage vast databases of known drug-target interactions and analyze the similarity of a new compound to known ligands based on its 2D or 3D structure. While not a substitute for experimental validation, in silico screening is a cost-effective way to flag potential liabilities and prioritize experimental resources.

In Vitro Radioligand Binding Assays: The Gold Standard for Affinity

The cornerstone of experimental cross-reactivity screening is the radioligand binding assay.[3] This technique directly measures the affinity of a test compound for a specific target protein. The most common format is the competition binding assay , where the test compound's ability to displace a radiolabeled ligand with known high affinity for the target is quantified. The result is typically expressed as the inhibitory constant (Ki) , which represents the concentration of the test compound required to occupy 50% of the receptors. A lower Ki value indicates higher binding affinity.

Broad Panel Screening: A Systematic Survey of the Proteome

To gain a comprehensive understanding of a compound's selectivity, it is essential to screen it against a large and diverse panel of off-targets. Several academic and commercial platforms offer this service. A prominent example is the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP) , which provides screening against hundreds of central nervous system (CNS) targets. Such broad panels are invaluable for identifying unexpected interactions that might not be predicted by other means.

Comparative Cross-Reactivity Profiles of 3-Benzylpyrrolidine Analogs

While a complete, publicly available cross-reactivity panel for the parent this compound is not readily found in the literature, we can infer its likely profile by examining closely related analogs.

Available data strongly suggests that derivatives of this scaffold can be potent and selective ligands for the Dopamine D4 receptor . For instance, a more complex molecule incorporating the 3-(4-fluorobenzyl) moiety, [¹⁸F]FMTP, has demonstrated high affinity for the D4 receptor with over 100-fold selectivity against the closely related D2 and D3 receptors.[4][5]

Furthermore, the non-fluorinated 3-benzylpyrrolidine scaffold is known to interact with Sigma receptors , which are implicated in a variety of CNS functions and are common off-targets for many drugs.[3][6][7]

The following table summarizes binding affinity data for representative compounds, illustrating the selectivity that can be achieved and the common off-targets for this structural class.

Compound/DerivativePrimary TargetKi (nM)Off-TargetKi (nM)Selectivity (Off-Target Ki / Primary Target Ki)Reference
[¹⁸F]FMTP Dopamine D44.3Dopamine D25800~1350-fold[5]
Dopamine D3548~127-fold[5]
Compound 1 (spiro[benzofuran-piperidine] with N-benzyl)Sigma-11.14Sigma-2>1250>1100-fold[3]
Compound 5 (dicarbonitrile pyridine with N-benzylpiperidine)Sigma-11.45Sigma-2420~290-fold[7]

Structure-Activity Relationships (SAR) for Selectivity

The selectivity of a 3-benzylpyrrolidine derivative is dictated by the interplay of its structural components. Understanding these relationships is key to designing molecules with improved safety profiles.

Caption: Key structural elements influencing the selectivity of this compound derivatives.

  • The Pyrrolidine Ring: The stereochemistry of the substituents on the pyrrolidine ring is often critical for selective binding. The ring's non-planar, puckered conformation allows for precise spatial positioning of key interacting groups.

  • The Benzyl Group: This group is crucial for establishing interactions within the hydrophobic pockets of many receptors. The substitution pattern on this ring can fine-tune affinity and selectivity.

  • The 4-Fluoro Substituent: The electron-withdrawing nature of fluorine can alter the electronics of the benzyl ring, potentially influencing pi-stacking or other aromatic interactions. Crucially, it can also block sites of metabolic oxidation, increasing the compound's half-life but also necessitating a thorough safety evaluation.

  • The Pyrrolidine Nitrogen: As a basic center, this nitrogen is often involved in a key salt-bridge interaction with an acidic residue (e.g., aspartate) in the binding pocket of aminergic GPCRs and transporters. Substituents on this nitrogen can dramatically alter the compound's pharmacological profile.

Experimental Protocols

Workflow for a Cross-Reactivity Screening Cascade

A logical workflow ensures that resources are used efficiently while building a comprehensive picture of a compound's selectivity.

Screening_Workflow cluster_0 Early Stage (Discovery) cluster_1 Lead Optimization cluster_2 Preclinical Development InSilico In Silico Off-Target Prediction PrimaryAssay Primary Target Affinity Assay (e.g., D4) InSilico->PrimaryAssay Prioritize Candidates RelatedTargets Selectivity Assays vs. Related Targets (e.g., D2, D3) PrimaryAssay->RelatedTargets Confirm On-Target Potency CommonOffTargets Focused Panel (e.g., Sigma, 5-HT2B, hERG) RelatedTargets->CommonOffTargets Establish Initial Selectivity BroadPanel Broad Panel Screen (e.g., NIMH PDSP) CommonOffTargets->BroadPanel Candidate Selection FunctionalAssays Functional Assays for Confirmed Off-Targets BroadPanel->FunctionalAssays Assess Functional Consequences

Caption: A typical workflow for assessing the cross-reactivity of a drug candidate.

Detailed Protocol: Radioligand Competition Binding Assay

This protocol provides a generalized framework for determining the Ki of a test compound at a specific G protein-coupled receptor (GPCR).

1. Reagents and Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human receptor of interest (e.g., Dopamine D4).
  • Radioligand: A high-affinity, selective radioligand for the target (e.g., [³H]-Spiperone).
  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.
  • Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target (e.g., 10 µM Haloperidol).
  • Test Compound: The this compound derivative, prepared in a series of dilutions.
  • 96-well Filter Plates: Plates with glass fiber filters that will trap cell membranes.
  • Scintillation Cocktail & Microplate Scintillation Counter.

2. Assay Procedure:

  • Preparation: Dilute the cell membranes in ice-cold assay buffer to a concentration that provides a robust signal. Prepare serial dilutions of the test compound.
  • Incubation Setup (in a 96-well plate):
  • Total Binding Wells: Cell membranes + Radioligand + Assay Buffer.
  • Non-specific Binding Wells: Cell membranes + Radioligand + Non-specific Binding Control.
  • Test Compound Wells: Cell membranes + Radioligand + Test Compound (at various concentrations).
  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
  • Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine IC₅₀: Use non-linear regression analysis (e.g., using Prism software) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).
  • Calculate Ki: Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel, potent, and selective ligands for CNS targets, with a likely affinity for the Dopamine D4 receptor. However, its structural similarity to ligands for other biogenic amine receptors and sigma receptors underscores the absolute necessity of comprehensive cross-reactivity profiling. By employing a systematic approach that combines in silico prediction with rigorous in vitro screening, researchers can effectively navigate the complex selectivity landscape. This not only mitigates the risk of late-stage failures due to unforeseen off-target effects but also builds a solid foundation for the development of safer and more effective therapeutics. The methodologies and comparative data presented in this guide offer a robust framework for any scientist or drug developer working with this important class of compounds.

References

Enantiomeric Differentiation of 3-(4-Fluorobenzyl)pyrrolidine: A Guide to Activity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers

Introduction: The pyrrolidine ring is a foundational scaffold in medicinal chemistry, celebrated for its prevalence in biologically active compounds and its ability to confer favorable pharmacokinetic properties.[1] Specifically, 3-substituted pyrrolidines have emerged as a privileged class of compounds targeting the central nervous system, often exhibiting high affinity for monoamine transporters.[2] 3-(4-Fluorobenzyl)pyrrolidine, in particular, represents a core structure for potent inhibitors of the dopamine transporter (DAT), a key regulator of dopaminergic neurotransmission.[3] Dysregulation of the DAT is implicated in numerous neurological and psychiatric conditions, making it a critical target for therapeutic development.[4]

A crucial, yet often overlooked, aspect in the early stages of drug discovery is the role of stereochemistry. The three-dimensional arrangement of atoms in a chiral molecule can dramatically alter its biological activity, with one enantiomer often being significantly more potent or selective than the other.[5] This guide provides a comparative analysis framework for the enantiomers of this compound, explaining the rationale behind their expected differential activity and presenting detailed protocols for their empirical evaluation.

The Principle of Enantioselectivity at the Dopamine Transporter

The dopamine transporter is a complex transmembrane protein that recognizes and reuptakes dopamine from the synaptic cleft. Its binding pocket is a chiral environment, meaning it interacts differently with stereoisomers. The differential binding affinity of enantiomers is governed by the three-point attachment model, where one enantiomer can achieve a more optimal fit and establish stronger molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) with key residues in the binding site than its mirror image.

While specific published data directly comparing the (R) and (S) enantiomers of this compound at the DAT is scarce, the principle of enantioselectivity is well-established for analogous pyrrolidine-containing compounds. For instance, a study on the enantiomers of α-pyrrolidinovalerophenone (α-PVP), another potent DAT inhibitor, demonstrated a profound difference in potency. The (S)-enantiomer was found to be over 100-fold more potent at inhibiting dopamine uptake than the (R)-enantiomer.[6] This highlights the critical importance of chiral separation and individual enantiomer testing.

Based on structure-activity relationship (SAR) studies of related compounds, it is hypothesized that the (S)-enantiomer of this compound is likely the more potent eutomer. The spatial orientation of the 4-fluorobenzyl group in the (S)-configuration is predicted to allow for a more favorable interaction with the hydrophobic pockets within the DAT binding site, while positioning the pyrrolidine nitrogen for optimal interaction with key polar residues like Asp79.[7]

Comparative Pharmacological Data (Analog Study)

To illustrate the magnitude of difference typically observed between enantiomers at the dopamine transporter, the following table summarizes data for the closely related compound α-pyrrolidinovalerophenone (α-PVP).

CompoundTargetAssay TypePotency (IC₅₀)Selectivity (vs. SERT)Reference
(S)-α-PVP DAT[³H]DA Uptake Inhibition0.02 µM >10,000-fold[6]
(R)-α-PVP DAT[³H]DA Uptake Inhibition2.5 µM >250-fold[6]
CocaineDAT[³H]DA Uptake Inhibition0.51 µM-[6]

This data demonstrates a 125-fold difference in potency between the (S) and (R) enantiomers, underscoring the necessity of empirical testing for the target compound, this compound.

Experimental Workflows & Protocols

To empirically determine the activity and selectivity of the (R) and (S) enantiomers of this compound, two primary in vitro assays are required: a radioligand binding assay to determine binding affinity (Kᵢ) and a synaptosomal uptake assay to determine functional potency (IC₅₀).

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis racemate Racemic this compound separation Chiral HPLC Separation racemate->separation enantiomers (R)-Enantiomer | (S)-Enantiomer separation->enantiomers binding_assay Radioligand Binding Assay (Affinity - Ki) enantiomers->binding_assay uptake_assay Synaptosomal Uptake Assay (Potency - IC50) enantiomers->uptake_assay analysis IC50/Ki Determination (Cheng-Prusoff Equation) binding_assay->analysis uptake_assay->analysis comparison Comparative Analysis (Potency, Selectivity) analysis->comparison

Caption: Workflow for enantiomer separation and activity determination.

Protocol 1: DAT Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of each enantiomer for the human dopamine transporter (hDAT).

Causality: This assay quantifies the direct interaction between the test compound and the transporter protein by measuring the displacement of a known high-affinity radioligand. A lower Kᵢ value indicates a higher binding affinity.

Materials:

  • HEK-293 cells stably expressing hDAT.

  • [³H]WIN 35,428 or [¹²⁵I]RTI-55 (Radioligand).

  • Test compounds: (R)- and (S)-3-(4-Fluorobenzyl)pyrrolidine HCl.

  • Non-specific binding control: GBR-12909 (10 µM) or unlabeled WIN 35,428 (10 µM).

  • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • 96-well plates, cell harvester, scintillation fluid, and liquid scintillation counter.

Methodology:

  • Cell Membrane Preparation: Harvest hDAT-expressing HEK-293 cells and homogenize in ice-cold buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in fresh assay buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Plate Setup: To each well of a 96-well plate, add:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of non-specific binding control (e.g., 10 µM GBR-12909).

    • 50 µL of varying concentrations of test enantiomer (typically from 0.1 nM to 10 µM).

  • Radioligand Addition: Add 50 µL of the radioligand (e.g., [³H]WIN 35,428 at a final concentration of ~1 nM) to all wells.

  • Membrane Addition: Add 100 µL of the prepared cell membrane suspension (containing ~10-20 µg of protein) to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific DPM from total DPM. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: Synaptosomal [³H]Dopamine Uptake Inhibition Assay

Objective: To measure the functional potency (IC₅₀) of each enantiomer in blocking dopamine reuptake.

Causality: This is a functional assay that measures the compound's ability to inhibit the primary biological function of the DAT. It is performed in synaptosomes, which are resealed nerve terminals containing functional transporters, providing a more physiologically relevant system than isolated membranes.[8]

Materials:

  • Rat striatal tissue (a brain region highly enriched in DAT).[8]

  • [³H]Dopamine.

  • Test compounds: (R)- and (S)-3-(4-Fluorobenzyl)pyrrolidine HCl.

  • Non-specific uptake control: Nomifensine (10 µM) or GBR-12935 (10 µM).[8]

  • Krebs-Phosphate Assay Buffer (pH 7.4).

  • Sucrose buffer (0.32 M).

Methodology:

  • Synaptosome Preparation: Dissect the caudate putamen (striatum) from rat brains and homogenize in ice-cold 0.32 M sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in Krebs-Phosphate buffer.[8]

  • Assay Incubation: In test tubes, pre-incubate 100 µL of the synaptosomal suspension with varying concentrations of the test enantiomers (or control) for 10-15 minutes at 37°C.

  • Initiate Uptake: Add [³H]Dopamine (final concentration ~5-10 nM) to each tube and incubate for exactly 5 minutes at 37°C. This short duration ensures measurement of the initial uptake rate.

  • Terminate Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed immediately by washing with ice-cold buffer to remove extracellular [³H]Dopamine.

  • Quantification: Measure the radioactivity trapped inside the synaptosomes on the filters using a liquid scintillation counter.

  • Data Analysis: Define 100% uptake as the value in the absence of any inhibitor and 0% uptake as the value in the presence of a high concentration of a standard inhibitor (non-specific control). Plot the percentage of inhibition versus the log concentration of the test enantiomer and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.

Mechanism of Action: A Signaling Perspective

The differential activity of the enantiomers directly impacts dopaminergic signaling. The more potent enantiomer will be a more effective inhibitor of dopamine reuptake, leading to a greater and more prolonged elevation of synaptic dopamine concentrations.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA_vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) DA_synapse Dopamine (DA) DA_vesicle->DA_synapse Release DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors (D1, D2, etc.) DA_synapse->DA_receptor Binding S_enantiomer (S)-Enantiomer (High Affinity) S_enantiomer->DAT Blockade signaling Postsynaptic Signaling Cascade DA_receptor->signaling

Caption: Potent enantiomer blocks DAT, increasing synaptic dopamine.

This elevated dopamine level results in enhanced activation of postsynaptic dopamine receptors (e.g., D1, D2), triggering downstream signaling cascades that ultimately modulate neuronal excitability and behavior. The less potent enantiomer will require significantly higher concentrations to achieve the same effect, or may be functionally inactive at clinically relevant doses.

Conclusion and Future Directions

The stereochemical configuration of this compound is paramount to its biological activity as a dopamine transporter inhibitor. While direct comparative data remains to be published, established principles and evidence from analogous compounds strongly suggest that one enantiomer will be significantly more potent than the other. The experimental protocols detailed in this guide provide a robust framework for researchers to perform this critical comparative analysis.

Future research should focus on obtaining a high-resolution co-crystal structure of the more potent enantiomer bound to the dopamine transporter. This would provide invaluable insight into the precise molecular interactions that govern its high affinity and selectivity, paving the way for the rational design of next-generation CNS therapeutics with improved efficacy and safety profiles.

References

A Senior Application Scientist's Guide to Benchmarking the Potency of Novel 3-(4-Fluorobenzyl)pyrrolidine Derivatives as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Structured Potency Assessment

The 3-(4-Fluorobenzyl)pyrrolidine scaffold is a privileged structure in modern medicinal chemistry, recognized for its potential in developing therapeutic agents for neurological disorders.[1] Derivatives of this core are frequently investigated as inhibitors of monoamine transporters, which regulate the synaptic concentrations of key neurotransmitters: serotonin (5-HT), norepinephrine (NE), and dopamine (DA). Compounds that inhibit the reuptake of all three neurotransmitters are classified as triple reuptake inhibitors (TRIs) and represent a promising next-generation strategy for treating conditions like major depressive disorder.[2][3]

However, the journey from a novel chemical entity to a viable drug candidate is contingent on a rigorous, multi-tiered assessment of its biological activity. Simply demonstrating that a compound can inhibit a transporter is insufficient. We must quantitatively determine how well it works (potency), whether its action is specific (selectivity), and if this in vitro activity translates to a tangible effect in a physiological system (target engagement).

This guide provides a comprehensive framework for benchmarking the potency of novel this compound derivatives. It is designed not as a rigid template, but as a logical progression of experiments, where the results of each stage inform the decisions of the next. We will move from high-throughput primary screens that measure molecular interaction to complex in vivo studies that assess functional outcomes, explaining the causality behind each experimental choice.

The Benchmarking Workflow: A Tiered Approach to Potency and Selectivity

A robust evaluation follows a logical sequence from foundational binding to functional validation. This ensures that resources are focused on the most promising candidates and that a comprehensive pharmacological profile is built for each derivative.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Validation cluster_2 Tier 3: Selectivity & Liability cluster_3 Tier 4: Preclinical Efficacy Binding In Vitro Binding Assays (DAT, SERT, NET) Determine Affinity (Ki) Uptake In Vitro Functional Assays (DAT, SERT, NET) Determine Potency (IC50) Binding->Uptake Compounds with high affinity Uptake->Binding Correlate Ki and IC50 Selectivity Off-Target Screening (e.g., Receptor Panel, MAO Assay) Assess Selectivity & Potential Side Effects Uptake->Selectivity Compounds with high functional potency InVivo In Vivo Target Engagement (Microdialysis) Measure Neurotransmitter Levels Selectivity->InVivo Potent and selective leads

Caption: Tiered workflow for characterizing novel derivatives.

Tier 1: Establishing Target Affinity with Radioligand Binding Assays

Causality: The first essential question is: "Does our compound physically interact with the target transporters?" Radioligand binding assays provide a direct measure of this interaction. By competing a known, radio-labeled ligand off the transporter with our unlabeled test compound, we can determine the binding affinity (Ki). This is a high-throughput and cost-effective method to screen a library of derivatives and discard those that do not bind.

The dopamine transporter (DAT) is a critical target for TRIs, and its dysfunction is linked to several neuropsychiatric disorders.[4] Therefore, establishing high affinity for DAT is a key initial checkpoint.

Experimental Protocol 1: Competitive Radioligand Binding Assay for DAT

This protocol is designed to determine the binding affinity (Ki) of test compounds for the human dopamine transporter (hDAT).

Materials:

  • Membrane Preparation: HEK293 cells stably expressing hDAT.[5]

  • Radioligand: [³H]WIN 35,428 (a well-characterized DAT ligand).[5]

  • Non-specific Binding Control: GBR 12909 (a potent and selective DAT inhibitor).[6]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Test Compounds: Novel this compound derivatives dissolved in DMSO, then diluted in Assay Buffer.

  • Instrumentation: Scintillation counter, 96-well filter plates (GF/C).

Procedure:

  • Plate Setup: Design a 96-well plate map including wells for total binding (radioligand + vehicle), non-specific binding (radioligand + excess GBR 12909), and test compound competition (radioligand + varying concentrations of a derivative).

  • Assay Reaction: To each well of a 96-well plate, add in the following order:

    • 25 µL Assay Buffer (for total binding) OR 25 µL of 10 µM GBR 12909 (for non-specific binding) OR 25 µL of test compound dilution.[5]

    • 25 µL of [³H]WIN 35,428 diluted in Assay Buffer to a final concentration of ~2-4 nM.[5][6]

    • 200 µL of hDAT-expressing cell membrane preparation (typically 10-20 µg protein/well).

  • Incubation: Incubate the plate for 60-120 minutes at 4°C to allow the binding to reach equilibrium.[5]

  • Harvesting: Rapidly filter the contents of each well through the GF/C filter plate using a cell harvester. Wash the filters 3-5 times with ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Tier 2: Quantifying Functional Potency with Neurotransmitter Uptake Assays

Causality: A compound can bind to a transporter without inhibiting its function (e.g., an allosteric modulator). Therefore, the next critical step is to assess the functional consequence of this binding. Neurotransmitter uptake assays directly measure the ability of a compound to block the transport of substrate into the cell, providing a functional potency value (IC50). This is a more biologically relevant metric than binding affinity alone. Modern fluorescent assays have largely replaced older radioactive methods, offering increased safety and a simplified workflow.[7][8]

G cluster_0 Mechanism of Monoamine Reuptake Inhibition Presynaptic Presynaptic Neuron Cleft Synaptic Cleft Postsynaptic Postsynaptic Neuron Transporter DAT/ SERT/ NET Derivative Novel Derivative Derivative->Transporter Inhibition Neurotransmitter NT Neurotransmitter->Transporter Reuptake

Caption: Inhibition of neurotransmitter reuptake at the synapse.

Experimental Protocol 2: Fluorescent-Based Serotonin Uptake Inhibition Assay

This protocol uses a fluorescent substrate that acts as a surrogate for serotonin to measure the inhibitory potency (IC50) of test compounds at the human serotonin transporter (hSERT).

Materials:

  • Cell Line: HEK293 cells stably expressing hSERT.

  • Assay Kit: A commercial neurotransmitter transporter uptake assay kit (e.g., from Molecular Devices or similar).[7][9] These kits contain a fluorescent substrate and a masking dye to quench extracellular fluorescence.

  • Positive Control: Fluoxetine (a well-characterized selective serotonin reuptake inhibitor, SSRI).[10]

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or as specified by the kit manufacturer.

  • Instrumentation: Fluorescence microplate reader capable of bottom-reading.

Procedure:

  • Cell Plating: Seed the hSERT-expressing cells into a black, clear-bottom 96- or 384-well plate and culture overnight to form a confluent monolayer.[7]

  • Compound Addition:

    • On the day of the assay, remove the culture medium and wash the cells once with pre-warmed Assay Buffer.

    • Add 50 µL of Assay Buffer containing the test compound at various concentrations (typically a 10-point, 3-fold serial dilution). Include wells for "vehicle control" (100% uptake) and "positive control" (e.g., 10 µM Fluoxetine for maximal inhibition).

  • Pre-incubation: Pre-incubate the plate for 15-20 minutes at 37°C.[10]

  • Substrate Addition: Add 50 µL of the fluorescent substrate/masking dye solution (prepared according to the kit protocol) to all wells to initiate the uptake reaction.

  • Kinetic Reading: Immediately place the plate into the fluorescence plate reader (pre-set to 37°C). Measure the increase in intracellular fluorescence over time (e.g., every 60 seconds for 15-30 minutes) using the appropriate excitation/emission wavelengths for the fluorescent substrate.[9]

Tier 3: Assessing Selectivity and Off-Target Liabilities

Causality: A potent TRI is only useful if it is also selective. The this compound scaffold could potentially interact with other receptors, channels, or enzymes. A critical off-target class to consider is Monoamine Oxidase (MAO), enzymes that degrade neurotransmitters.[11] Inhibition of MAO could dangerously elevate neurotransmitter levels, especially when combined with reuptake blockade. Therefore, screening for MAO-A and MAO-B inhibition is a mandatory safety check.[12][13]

Experimental Protocol 3: MAO-A/B Inhibition Assay

This fluorometric assay measures the hydrogen peroxide (H₂O₂) produced by MAO activity. A decrease in H₂O₂ production in the presence of the test compound indicates inhibition.

Materials:

  • Enzymes: Recombinant human MAO-A and MAO-B.

  • Substrate: p-Tyramine (a substrate for both MAO-A and B).[14]

  • Detection Reagents: Horseradish peroxidase (HRP) and a suitable fluorogenic HRP substrate (e.g., Amplex Red).

  • Selective Inhibitors (Controls): Clorgyline (MAO-A specific) and Pargyline (MAO-B specific).[14]

  • Instrumentation: Fluorescence microplate reader.

Procedure:

  • Assay Setup: In separate plates for MAO-A and MAO-B, add test compounds across a range of concentrations. Include wells for vehicle control (100% activity) and a selective inhibitor control (e.g., 1 µM Clorgyline for MAO-A plate).

  • Enzyme Addition: Add the respective MAO enzyme to each well and incubate for 10-15 minutes at room temperature to allow the compound to interact with the enzyme.[14]

  • Reaction Initiation: Add a working solution containing the substrate (p-Tyramine), HRP, and the fluorogenic probe to all wells.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Measurement: Read the fluorescence intensity (e.g., λex = 530 nm / λem = 585 nm).[14] A decrease in fluorescence relative to the vehicle control indicates MAO inhibition.

Tier 4: Validating Target Engagement in a Physiological System

Causality: The ultimate preclinical test of a reuptake inhibitor's potency is to demonstrate that it can increase neurotransmitter concentrations in the brain of a living animal. In vivo microdialysis is the gold standard technique for this purpose.[15][16] It allows for the direct sampling and measurement of extracellular neurotransmitter levels in specific brain regions (e.g., the prefrontal cortex or nucleus accumbens) following systemic administration of the test compound.[17] A successful outcome here provides strong evidence of brain penetrance and functional target engagement.

Experimental Protocol 4: In Vivo Microdialysis in Rats

Materials:

  • Animals: Adult male Sprague-Dawley rats.

  • Surgical Equipment: Stereotaxic frame, anesthesia machine, microdialysis guide cannula, and probes.

  • Perfusion Solution: Artificial cerebrospinal fluid (aCSF).[17]

  • Analytical System: HPLC with electrochemical detection (HPLC-ECD) for quantifying neurotransmitters.[18]

Procedure:

  • Surgical Implantation: Under anesthesia, implant a guide cannula into the target brain region (e.g., prefrontal cortex) using stereotaxic coordinates. Secure it with dental cement and allow the animal to recover for 2-3 days.[17]

  • Probe Insertion & Baseline: On the day of the experiment, place the rat in a freely moving microdialysis setup. Insert a microdialysis probe through the guide cannula and begin perfusing with aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: After a stabilization period of 1-2 hours, collect dialysate samples every 20 minutes for at least 60-80 minutes to establish a stable baseline of neurotransmitter levels.[17][19]

  • Compound Administration: Administer the novel this compound derivative via a relevant route (e.g., intraperitoneal injection). Administer a vehicle control to a separate cohort of animals.

  • Post-Dosing Collection: Continue collecting dialysate samples every 20 minutes for 3-4 hours post-administration.

  • Analysis: Analyze the collected dialysate samples using HPLC-ECD to quantify the concentrations of DA, NE, and 5-HT. The results are typically expressed as a percentage change from the stable baseline.

Data Analysis, Presentation, and Interpretation

Accurate data analysis is crucial for making informed decisions. For in vitro assays, raw data should be converted to percent inhibition relative to controls. This data is then plotted against the logarithm of the compound concentration to generate a sigmoidal dose-response curve.[20]

Statistical Analysis: Non-linear regression is used to fit the curve and determine key parameters like IC50 (for functional assays) or Ki (for binding assays).[21][22] Statistical significance is determined using appropriate tests to compare the potency of different derivatives or to assess the confidence intervals of the calculated parameters.[23][24]

Data Summary: The potency and selectivity data for a series of novel derivatives should be summarized in a clear, comparative table.

Table 1: Hypothetical Potency and Selectivity Profile of Novel Derivatives

Compound DAT Ki (nM) SERT Ki (nM) NET Ki (nM) DAT IC50 (nM) SERT IC50 (nM) NET IC50 (nM) MAO-A IC50 (µM) MAO-B IC50 (µM)
Derivative 1 15 25 30 22 40 45 > 50 > 50
Derivative 2 120 10 15 180 18 25 > 50 25
Derivative 3 8 150 90 12 210 130 45 > 50
Cocaine 250 300 400 350 450 550 > 100 > 100
Fluoxetine >1000 1 250 >1000 1.5 350 > 100 > 100

| Desipramine | >1000 | 150 | 5 | >1000 | 200 | 8 | > 100 | > 100 |

This table presents hypothetical data for illustrative purposes.

Interpretation:

  • Derivative 1 shows a balanced, potent profile across all three transporters with no MAO activity, making it an ideal TRI lead candidate.

  • Derivative 2 is potent but shows selectivity for SERT/NET over DAT and some weak MAO-B inhibition, suggesting it may be a better dual inhibitor candidate.

  • Derivative 3 is a potent and selective DAT inhibitor, but less effective at SERT/NET.

Conclusion

Benchmarking the potency of novel this compound derivatives requires a systematic and scientifically rigorous approach. By progressing through a logical sequence of binding, functional, selectivity, and in vivo assays, researchers can build a comprehensive pharmacological profile for each compound. This tiered strategy ensures that only the most promising candidates, those with high on-target potency, a clean off-target profile, and confirmed central nervous system target engagement, are advanced toward further preclinical and clinical development.[25][26][27]

References

A Comparative Guide to the In Vivo Efficacy of 3-(4-Fluorobenzyl)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-(4-fluorobenzyl)pyrrolidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents targeting a range of central nervous system (CNS) disorders. This guide provides a comparative analysis of the in vivo efficacy of various compounds derived from this core structure, with a focus on their potential as anticonvulsants, analgesics, and antidepressants. By synthesizing data from multiple preclinical studies, this document aims to offer researchers and drug development professionals a comprehensive overview of the structure-activity relationships (SAR) and therapeutic potential of this promising class of molecules.

Anticonvulsant and Antinociceptive Potential: Exploring Pyrrolidine-2,5-dione Analogs

A significant body of research has focused on the synthesis and evaluation of pyrrolidine-2,5-dione derivatives for their anticonvulsant and pain-relieving properties. While not direct derivatives of this compound, these structurally related compounds provide valuable insights into the potential of the pyrrolidine core in CNS drug discovery.

Comparative Efficacy in Preclinical Seizure Models

The maximal electroshock (MES), 6 Hz, and subcutaneous pentylenetetrazole (scPTZ) tests are standard preclinical models used to evaluate the efficacy of potential antiepileptic drugs. The MES test is a model of generalized tonic-clonic seizures, while the 6 Hz test is a model of psychomotor seizures and is also used to identify compounds effective against drug-resistant epilepsy. The scPTZ test is a model for myoclonic and absence seizures.

One notable study investigated a series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives, identifying a lead compound, Compound 33 , with broad-spectrum anticonvulsant activity. In the MES test, Compound 33 demonstrated a median effective dose (ED₅₀) of 27.4 mg/kg, and in the 6 Hz test (32 mA), the ED₅₀ was 30.8 mg/kg. Furthermore, at a dose of 100 mg/kg, it significantly delayed the onset of seizures in the scPTZ model[1]. Another study on 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides identified Compound 14 as a potent anticonvulsant with an ED₅₀ of 49.6 mg/kg in the MES test, 31.3 mg/kg in the 6 Hz (32 mA) test, and 67.4 mg/kg in the scPTZ test[2].

CompoundMES (ED₅₀ mg/kg)6 Hz (32 mA) (ED₅₀ mg/kg)scPTZ (ED₅₀ mg/kg)Reference
Compound 33 27.430.8Active at 100 mg/kg[1]
Compound 14 49.631.367.4[2]

These findings highlight the potential of the pyrrolidine-2,5-dione scaffold in developing broad-spectrum anticonvulsants. The causality behind this efficacy likely lies in the interaction of these compounds with neuronal voltage-gated sodium and calcium channels, key players in seizure propagation.

Efficacy in Neuropathic and Inflammatory Pain Models

The formalin test and models of chemotherapy-induced neuropathic pain are crucial for evaluating the analgesic potential of new chemical entities. The formalin test has two phases: an early, acute phase reflecting direct nociceptor activation, and a later, inflammatory phase.

Compound 33 also exhibited significant analgesic effects. In the formalin test, it was effective at a dose of 45 mg/kg. Moreover, in an oxaliplatin-induced neuropathic pain model, it effectively alleviated allodynia at doses of 30 and 45 mg/kg[1]. Similarly, Compound 14 demonstrated high efficacy in the formalin-induced tonic pain model, as well as in a capsaicin-induced neurogenic pain model and an oxaliplatin-induced neuropathic pain model[2].

These results suggest that compounds derived from the pyrrolidine scaffold can modulate pain pathways, potentially offering a dual therapeutic benefit for conditions like epilepsy, which are often comorbid with chronic pain.

Monoamine Reuptake Inhibition for Depression and Anxiety

The this compound moiety is a key component in the design of monoamine reuptake inhibitors, which are a cornerstone of treatment for depression and anxiety disorders. These compounds work by increasing the synaptic levels of neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA).

While direct comparative in vivo efficacy data for a series of this compound derivatives in models of depression is limited in the available literature, studies on structurally similar 3,3-disubstituted pyrrolidines have shown promising results. Representative compounds from these series displayed good in vivo pharmacokinetics and high monoamine receptor occupancies, which are indicative of good brain penetration and potential antidepressant activity[3]. One study on a novel pyran-based triple reuptake inhibitor, D-473, demonstrated efficacy in the rat forced swim test with oral administration, a key predictor of antidepressant activity[4][5]. The optimal effective dose did not induce locomotor activation, suggesting a favorable side-effect profile.

The forced swim test (FST) is a widely used behavioral model to screen for antidepressant efficacy. In this test, a reduction in the duration of immobility is indicative of an antidepressant-like effect[6][7][8]. The elevated plus maze (EPM) is another common behavioral assay used to assess anxiolytic activity. An increase in the time spent in the open arms of the maze is considered a measure of reduced anxiety[9][10][11][12][13].

Experimental Protocols: A Closer Look

To ensure the scientific integrity and reproducibility of the findings presented, this section details the methodologies for key in vivo experiments.

Maximal Electroshock (MES) Seizure Test

The MES test is a well-established model for screening anticonvulsant drugs effective against generalized tonic-clonic seizures[14][15][16][17][18].

Protocol:

  • Animal Preparation: Adult male mice are acclimatized to the laboratory conditions.

  • Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is included.

  • Electrode Placement: Corneal electrodes are placed on the eyes of the animal after the application of a topical anesthetic.

  • Stimulation: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered.

  • Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this tonic extension.

  • Data Analysis: The ED₅₀, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.

Causality and Validation: This test's predictive validity for generalized tonic-clonic seizures stems from its ability to identify compounds that prevent seizure spread through the brainstem. The all-or-none nature of the endpoint (presence or absence of tonic hindlimb extension) provides a clear and quantifiable measure of efficacy.

Forced Swim Test (FST)

The FST is a primary screening tool for assessing the antidepressant potential of new compounds[1][2][6][7][8].

Protocol:

  • Apparatus: A transparent cylindrical tank filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Pre-test Session: On the first day, animals are placed in the cylinder for a 15-minute habituation session.

  • Test Session: 24 hours later, the animals are administered the test compound or vehicle and placed back in the water for a 5-6 minute test session.

  • Behavioral Scoring: The duration of immobility (floating with only movements necessary to keep the head above water) is recorded during the final 4 minutes of the test.

  • Data Analysis: A significant reduction in immobility time compared to the vehicle control group suggests an antidepressant-like effect.

Causality and Validation: The underlying principle is that an animal, after initial escape attempts, will become immobile, a state of "behavioral despair." Antidepressant compounds are thought to increase active coping strategies, leading to reduced immobility. The test is validated by its sensitivity to clinically effective antidepressant drugs.

Von Frey Test for Mechanical Allodynia

This test is used to assess mechanical allodynia, a key symptom of neuropathic pain, where a normally non-painful stimulus is perceived as painful[19][20][21][22][23].

Protocol:

  • Animal Acclimation: Rats or mice are placed in individual compartments on an elevated mesh floor and allowed to acclimate.

  • Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

  • Response Measurement: The paw withdrawal threshold is determined as the filament stiffness that elicits a withdrawal response in 50% of the applications (using the up-down method).

  • Data Analysis: A significant increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates an analgesic effect.

Causality and Validation: This test directly measures the sensitivity of the paw to a mechanical stimulus, providing a quantitative measure of tactile allodynia. Its validity is supported by its ability to detect the effects of known analgesic drugs in models of neuropathic pain.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are mediated through their interaction with specific molecular targets and signaling pathways.

Anticonvulsant and Analgesic Mechanisms

Anticonvulsant_Analgesic_Mechanism cluster_drug Pyrrolidine-2,5-dione Derivatives cluster_channels Neuronal Ion Channels cluster_effects Cellular Effects cluster_outcomes Therapeutic Outcomes Compound Compound VGSC Voltage-Gated Sodium Channels Compound->VGSC Inhibition VGCC Voltage-Gated Calcium Channels Compound->VGCC Inhibition Reduced_Excitability Reduced Neuronal Excitability VGSC->Reduced_Excitability Reduced_Neurotransmission Reduced Neurotransmitter Release VGCC->Reduced_Neurotransmission Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect Analgesic_Effect Analgesic Effect Reduced_Excitability->Analgesic_Effect Reduced_Neurotransmission->Analgesic_Effect

Many anticonvulsant and analgesic derivatives of the pyrrolidine scaffold are believed to exert their effects by modulating the activity of voltage-gated sodium channels (VGSCs) and voltage-gated calcium channels (VGCCs). By inhibiting these channels, the compounds reduce neuronal hyperexcitability and the release of pain-mediating neurotransmitters.

Monoamine Reuptake Inhibition Mechanism

Monoamine_Reuptake_Inhibition cluster_drug This compound Derivatives cluster_transporters Monoamine Transporters cluster_synapse Synaptic Cleft cluster_outcomes Therapeutic Outcomes Compound Compound SERT Serotonin Transporter (SERT) Compound->SERT Blockade NET Norepinephrine Transporter (NET) Compound->NET Blockade DAT Dopamine Transporter (DAT) Compound->DAT Blockade Increased_Monoamines Increased Synaptic Monoamines (5-HT, NE, DA) SERT->Increased_Monoamines NET->Increased_Monoamines DAT->Increased_Monoamines Antidepressant_Effect Antidepressant Effect Increased_Monoamines->Antidepressant_Effect Anxiolytic_Effect Anxiolytic Effect Increased_Monoamines->Anxiolytic_Effect

As monoamine reuptake inhibitors, these compounds bind to and block the serotonin transporter (SERT), norepinephrine transporter (NET), and/or dopamine transporter (DAT). This inhibition prevents the reuptake of these neurotransmitters from the synaptic cleft, thereby increasing their concentration and enhancing neurotransmission, which is believed to underlie their antidepressant and anxiolytic effects.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel CNS-active compounds. The available in vivo data, particularly for pyrrolidine-2,5-dione analogs, demonstrate significant potential for anticonvulsant and analgesic applications. While the data for antidepressant and anxiolytic activities are less mature for direct derivatives, the foundational role of this scaffold in monoamine reuptake inhibitors strongly supports its continued exploration in this area.

Future research should focus on systematic SAR studies of this compound derivatives to delineate the structural features that confer potency and selectivity for different CNS targets. Direct, head-to-head in vivo comparative studies of these derivatives in validated animal models are crucial for identifying lead candidates with optimal efficacy and safety profiles. Such studies will be instrumental in translating the promise of this chemical scaffold into novel and effective therapies for a range of debilitating neurological and psychiatric disorders.

References

A Head-to-Head Comparison of Synthetic Routes to 3-(4-Fluorobenzyl)pyrrolidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 3-(4-fluorobenzyl)pyrrolidine scaffold is a privileged motif in modern medicinal chemistry, serving as a crucial building block in the development of a wide array of therapeutic agents, particularly those targeting neurological disorders.[1] Its unique structural and electronic properties, conferred by the fluorobenzyl group, make it a valuable component for modulating interactions with biological targets. The efficient and scalable synthesis of this key intermediate is therefore of paramount importance to researchers in drug discovery and development.

This guide provides a comprehensive, head-to-head comparison of distinct synthetic strategies for the preparation of this compound. By examining the underlying chemical principles, and presenting available experimental data, this document aims to equip researchers with the critical information needed to select the most appropriate synthetic route for their specific research and development needs.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections. The primary challenge lies in the efficient formation of the carbon-carbon bond between the pyrrolidine ring and the 4-fluorobenzyl group. This guide will focus on three principal and illustrative pathways:

  • Route A: Reductive Amination of a Pyrrolidinone Precursor. This classical yet robust method involves the condensation of a suitable pyrrolidinone with 4-fluorobenzaldehyde, followed by the reduction of the resulting enamine or iminium intermediate.

  • Route B: Grignard Reaction with a Pyrrolidine Electrophile. This powerful C-C bond-forming strategy utilizes a 4-fluorobenzylmagnesium halide to attack an electrophilic pyrrolidine precursor.

  • Route C: Catalytic Hydrogenation of a Pyrrolidine Precursor. This method relies on the reduction of a pre-functionalized pyrrolidine containing a double bond in conjugation with the 4-fluorophenyl group.

Head-to-Head Comparison of Synthetic Routes

ParameterRoute A: Reductive AminationRoute B: Grignard ReactionRoute C: Catalytic Hydrogenation
Starting Materials Pyrrolidin-3-one, 4-fluorobenzaldehyde4-Fluorobenzyl bromide/chloride, Pyrrolidine-based electrophile3-(4-Fluorobenzylidene)pyrrolidine derivative
Key Transformations Imine/enamine formation, ReductionGrignard reagent formation, Nucleophilic additionCatalytic hydrogenation
Number of Steps Typically 2-3 stepsTypically 2-3 stepsTypically 1-2 steps
Reported Overall Yield Moderate to GoodVariable, can be highGood to Excellent
Scalability Generally goodCan be challenging due to Grignard sensitivityExcellent
Key Advantages Readily available starting materials, Mild reaction conditionsPowerful C-C bond formation, Potential for stereocontrolHigh yields, Clean reaction, Amenable to large scale
Potential Challenges Control of over-alkylation, Purity of intermediateAnhydrous conditions required, Potential for side reactionsAvailability of starting alkene, Catalyst cost

In-Depth Analysis of Synthetic Routes

Route A: Reductive Amination

This strategy offers a straightforward and reliable approach to this compound. The reaction typically proceeds via the formation of an enamine or iminium ion intermediate from the condensation of a pyrrolidinone (often N-protected) and 4-fluorobenzaldehyde. Subsequent reduction with a suitable hydride source, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), furnishes the desired product.

Causality Behind Experimental Choices: The choice of reducing agent is critical. Sodium triacetoxyborohydride is often preferred as it is milder and more selective for the reduction of the iminium ion in the presence of the aldehyde, minimizing side reactions. The use of an N-protecting group on the pyrrolidinone, such as a Boc or Cbz group, is often necessary to prevent side reactions and to improve the solubility and handling of the intermediates.

Reductive_Amination Pyrrolidin-3-one Pyrrolidin-3-one Intermediate Enamine/Iminium Ion Pyrrolidin-3-one->Intermediate Condensation 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde->Intermediate Product This compound Intermediate->Product Reduction (e.g., NaBH(OAc)₃)

Diagram 1: Reductive Amination Pathway
Route B: Grignard Reaction

The Grignard reaction provides a powerful and direct method for the formation of the key C-C bond. This route involves the preparation of 4-fluorobenzylmagnesium bromide or chloride from the corresponding 4-fluorobenzyl halide and magnesium metal. This organometallic reagent then acts as a potent nucleophile, attacking a suitable electrophilic pyrrolidine precursor, such as an N-protected 3-halopyrrolidine or a pyrrolidin-3-one.

Causality Behind Experimental Choices: The success of a Grignard reaction is highly dependent on maintaining strictly anhydrous conditions to prevent quenching of the highly reactive organomagnesium reagent. The choice of the pyrrolidine electrophile is also crucial. While pyrrolidin-3-one can be used, the reaction can sometimes lead to the formation of a tertiary alcohol which would require an additional reduction step. Using an N-protected 3-halopyrrolidine allows for a direct displacement reaction.

Grignard_Reaction 4-Fluorobenzyl_Halide 4-Fluorobenzyl_Halide Grignard_Reagent 4-Fluorobenzyl- magnesium Halide 4-Fluorobenzyl_Halide->Grignard_Reagent Mg Mg Mg->Grignard_Reagent Intermediate_Adduct Intermediate Adduct Grignard_Reagent->Intermediate_Adduct Pyrrolidine_Electrophile N-Protected Pyrrolidin-3-one or 3-Halopyrrolidine Pyrrolidine_Electrophile->Intermediate_Adduct Nucleophilic Attack Product This compound Intermediate_Adduct->Product Workup/ Reduction (if needed)

Diagram 2: Grignard Reaction Pathway
Route C: Catalytic Hydrogenation

This route is often the most efficient and scalable for the synthesis of this compound, provided the starting material is readily accessible. The key step is the catalytic hydrogenation of a precursor such as 3-(4-fluorobenzylidene)pyrrolidine. This reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.

Causality Behind Experimental Choices: The choice of catalyst and reaction conditions (pressure, temperature, and solvent) is critical for achieving high conversion and selectivity. Palladium on carbon is a widely used and effective catalyst for the reduction of carbon-carbon double bonds. The reaction is often carried out in a protic solvent like ethanol or methanol to facilitate the hydrogenation process. This method is highly attractive for industrial applications due to its operational simplicity, high atom economy, and the ease of removal of the heterogeneous catalyst by filtration.

Catalytic_Hydrogenation Starting_Material 3-(4-Fluorobenzylidene)- pyrrolidine derivative Product This compound Starting_Material->Product H₂, Pd/C

Diagram 3: Catalytic Hydrogenation Pathway

Detailed Experimental Protocols

Route C: Catalytic Hydrogenation of 3-(4-Fluorobenzylidene)-1-Boc-pyrrolidine

This protocol is presented as a representative example due to its high efficiency and scalability.

Step 1: Synthesis of 3-(4-Fluorobenzylidene)-1-Boc-pyrrolidine

  • To a stirred solution of 1-Boc-3-pyrrolidinone (1.0 eq) in a suitable solvent such as methanol is added 4-fluorobenzaldehyde (1.1 eq) and a catalytic amount of a base like pyrrolidine.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 3-(4-fluorobenzylidene)-1-Boc-pyrrolidine.

Step 2: Catalytic Hydrogenation

  • A solution of 3-(4-fluorobenzylidene)-1-Boc-pyrrolidine (1.0 eq) in ethanol is placed in a hydrogenation vessel.

  • A catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%) is added to the solution.

  • The vessel is purged with hydrogen gas and then maintained under a hydrogen atmosphere (typically 1-5 atm) with vigorous stirring.

  • The reaction is monitored by TLC or GC-MS until the starting material is consumed.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude N-Boc-3-(4-fluorobenzyl)pyrrolidine.

Step 3: Deprotection

  • The crude N-Boc-3-(4-fluorobenzyl)pyrrolidine is dissolved in a suitable solvent such as dichloromethane or dioxane.

  • An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added.

  • The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC).

  • The solvent and excess acid are removed under reduced pressure. The residue is then basified with an aqueous solution of a base like sodium hydroxide and extracted with an organic solvent. The organic layers are dried and concentrated to give this compound.

Conclusion and Future Perspectives

The synthesis of this compound can be effectively achieved through several distinct synthetic routes. The choice of the optimal pathway is contingent upon factors such as the scale of the synthesis, the availability of starting materials, and the desired level of purity.

  • Reductive amination offers a reliable and versatile method, particularly for smaller-scale laboratory syntheses.

  • The Grignard reaction provides a powerful tool for direct C-C bond formation, though it requires more stringent reaction conditions.

  • Catalytic hydrogenation stands out as the most efficient and scalable route, making it the preferred method for multigram and industrial-scale production.

Future research in this area may focus on the development of more sustainable and atom-economical methods, such as direct C-H activation of the pyrrolidine ring, to further streamline the synthesis of this important medicinal chemistry building block.

References

A Comparative Guide to In Vitro-In Vivo Correlation (IVIVC) for Novel 3-(4-Fluorobenzyl)pyrrolidine-Based Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The development of novel therapeutics for neurological and psychiatric disorders is a complex endeavor, where establishing a clear line of sight from laboratory findings to clinical efficacy is paramount. The 3-(4-fluorobenzyl)pyrrolidine scaffold has emerged as a versatile and privileged structure in medicinal chemistry, particularly for designing potent monoamine reuptake inhibitors (MRIs).[1][2][3][4] These compounds target the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, which are critical regulators of neurotransmission and are implicated in conditions like depression, ADHD, and substance abuse.[5][6][7]

However, potent in vitro activity does not always translate to in vivo success. The journey from a petri dish to a living system is fraught with challenges, including absorption, distribution, metabolism, excretion (ADME), and off-target effects. This guide provides a comprehensive framework for establishing a robust in vitro-in vivo correlation (IVIVC) for this compound derivatives. By systematically comparing predictive in vitro data with definitive in vivo outcomes, researchers can de-risk candidates, optimize lead compounds, and accelerate the development of safer, more effective medicines.[8][9]

Part I: The Predictive Foundation: In Vitro Characterization

The initial phase of characterization aims to build a comprehensive in vitro profile for each derivative. This profile serves as the foundation for predicting in vivo behavior. We will assess three critical areas: on-target potency, off-target safety, and drug-like properties.

On-Target Potency and Selectivity

The primary mechanism of action for this class of compounds is the inhibition of monoamine transporters.[10][11] It is crucial to quantify not only the potency at each transporter but also the selectivity profile, as this will heavily influence the therapeutic indication and potential side effects.

Experimental Protocol: Neurotransmitter Uptake Inhibition Assay [6][12][13]

This functional assay measures a compound's ability to block the uptake of a radiolabeled neurotransmitter into cells engineered to express a specific human transporter (DAT, NET, or SERT).

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing hDAT, hNET, or hSERT are cultured to confluence in 96-well plates.

  • Compound Preparation: Test compounds (e.g., Derivatives A, B, C) are serially diluted in assay buffer to create a range of concentrations.

  • Assay Procedure:

    • Cells are washed with pre-warmed assay buffer.

    • Diluted test compounds or a vehicle control are added to the wells and pre-incubated for 15 minutes at 37°C. A potent, known inhibitor (e.g., GBR 12909 for DAT) is used to determine non-specific uptake.

    • A solution containing a radiolabeled substrate (e.g., [³H]dopamine for DAT) at a concentration near its Michaelis-Menten constant (Km) is added to initiate the uptake reaction.

    • The reaction is incubated for a short period (e.g., 10 minutes) at 37°C, ensuring the measurement is within the linear range of uptake.

    • Uptake is terminated by rapidly washing the cells with ice-cold assay buffer.

    • Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are normalized to the control wells, and the concentration of the compound that inhibits 50% of the specific uptake (IC₅₀) is determined by fitting the data to a four-parameter logistic equation.

Early Safety Assessment: Cardiotoxicity Risk

A significant cause of drug candidate failure is unforeseen cardiotoxicity, often linked to the inhibition of the hERG potassium channel, which can lead to fatal arrhythmias.[14][15][16] Early in vitro screening is a mandatory step to flag this liability.

Experimental Protocol: hERG Automated Patch Clamp Assay [14][17][18]

This electrophysiological assay directly measures the effect of a compound on the current flowing through hERG channels expressed in a mammalian cell line.

  • Cell Preparation: HEK293 cells stably expressing the hERG channel are prepared for analysis.

  • System Setup: An automated patch-clamp system (e.g., QPatch or SyncroPatch) is used. This technology allows for high-throughput measurement of ion channel activity in a whole-cell configuration.

  • Assay Procedure:

    • Cells are captured, and a high-resistance seal (>100 MΩ) is formed.

    • A specific voltage protocol is applied to elicit and measure the hERG tail current, which is characteristic of this channel.

    • After establishing a stable baseline current, the vehicle control (e.g., 0.1% DMSO) is applied, followed by sequentially increasing concentrations of the test compound.

    • A known hERG inhibitor (e.g., E-4031) is used as a positive control to ensure assay validity.

  • Data Analysis: The percentage of current inhibition at each concentration is calculated. The IC₅₀ value is then determined from the concentration-response curve.

ADME Profiling: Can the Drug Reach its Target?

A potent molecule is useless if it cannot cross the blood-brain barrier (BBB) or is metabolized too quickly. In vitro ADME assays provide crucial early predictions of a compound's pharmacokinetic behavior.[19][20]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) [21]

This non-cell-based assay models the passive diffusion of a compound across the BBB.

  • Plate Preparation: A 96-well filter plate is coated with a lipid mixture (e.g., porcine brain lipid extract) dissolved in an organic solvent (e.g., dodecane), forming an artificial membrane.

  • Compound Application: The test compound is dissolved in a buffer solution (pH 7.4) and added to the donor wells of the filter plate.

  • Incubation: The filter plate is placed into a 96-well acceptor plate containing buffer, and the entire "sandwich" is incubated for several hours at room temperature.

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.

  • Data Analysis: The effective permeability (Pe) is calculated. Compounds with high Pe values are more likely to cross the BBB via passive diffusion.

Experimental Protocol: Liver Microsomal Stability Assay [22][23][24]

This assay assesses the metabolic stability of a compound in the presence of key drug-metabolizing enzymes (Cytochrome P450s) found in the liver.[20]

  • Reaction Mixture: Test compounds are incubated with liver microsomes (from rat or human) and a cofactor, NADPH, at 37°C.

  • Time-Course Sampling: Aliquots of the reaction are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are analyzed by LC-MS/MS to measure the depletion of the parent compound over time.

  • Data Analysis: The natural logarithm of the remaining compound percentage is plotted against time. From the slope of this line, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

In Vitro Data Summary

The following table summarizes hypothetical data for three distinct this compound derivatives, illustrating how this initial screen can guide candidate selection.

DerivativeDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)hERG IC₅₀ (µM)PAMPA-BBB Pe (10⁻⁶ cm/s)Microsomal t½ (min)
Compound A 15250800> 3012.545
Compound B 51015001.215.110
Compound C 12015025> 302.1> 60

Interpretation:

  • Compound A shows good potency and selectivity for DAT, a clean hERG profile, high predicted BBB permeability, and moderate metabolic stability. It is a promising candidate for a psychostimulant-like profile.[25][26][27]

  • Compound B is highly potent but non-selective and shows a significant hERG liability, making it a high-risk candidate. Its rapid metabolism suggests a short duration of action.

  • Compound C is SERT-selective but has very low predicted BBB permeability, suggesting it may not reach its CNS target effectively.

Part II: The Ground Truth: In Vivo Evaluation

In vivo studies are essential to validate the in vitro predictions and understand how the compound behaves in a complex biological system.

Pharmacokinetics (PK) and Brain Penetration

The primary goal of the initial in vivo study is to determine if the compound can achieve and maintain therapeutic concentrations in the target organ—the brain.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats are used.

  • Administration: The compound is administered via two routes in separate groups: intravenous (IV) bolus (e.g., 1 mg/kg) to determine fundamental PK parameters and oral gavage (PO) (e.g., 10 mg/kg) to assess oral bioavailability.

  • Sample Collection: At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), blood samples are collected. At the end of the study, animals are euthanized, and brains are harvested.

  • Bioanalysis: Plasma and brain tissue are processed and analyzed by LC-MS/MS to determine compound concentrations.

  • Data Analysis: PK parameters such as Clearance (CL), Volume of Distribution (Vd), Half-life (t½), and Oral Bioavailability (%F) are calculated. The brain-to-plasma concentration ratio (Kp) is determined to quantify BBB penetration.

In Vivo Efficacy: Target Engagement and Behavioral Effects

Once adequate brain exposure is confirmed, the next step is to demonstrate that the compound engages its target and elicits the desired physiological or behavioral response.

Experimental Protocol: Locomotor Activity Assay [25]

For a DAT-selective compound like our hypothetical Compound A, an increase in spontaneous locomotor activity is a classic behavioral marker of efficacy.

  • Animal Model: Male C57BL/6 mice are used.

  • Habituation: Mice are placed in open-field activity chambers and allowed to habituate for 30 minutes.

  • Administration: Animals are administered either the vehicle or various doses of the test compound (e.g., 1, 3, 10 mg/kg, intraperitoneally).

  • Data Recording: Locomotor activity (e.g., distance traveled, beam breaks) is recorded for 1-2 hours post-administration using automated tracking software.

  • Data Analysis: The dose-response relationship is analyzed, and the dose that produces 50% of the maximal effect (ED₅₀) is calculated.

In Vivo Data Summary

This table presents hypothetical in vivo data for Compound A, our promising candidate from the in vitro screen.

ParameterValueUnit
Clearance (IV)15mL/min/kg
Half-life (t½)3.5hours
Oral Bioavailability (%F)40%
Brain:Plasma Ratio (Kp)2.5-
Locomotor ED₅₀3.0mg/kg

Part III: Bridging the Gap: Establishing the In Vitro-In Vivo Correlation

The ultimate goal is to build a predictive model where the in vitro data can reliably forecast the in vivo results. This correlation allows for more informed decisions and reduces reliance on extensive animal testing for every new derivative.[28][29][30]

The IVIVC Framework

A successful IVIVC is not a single correlation but a web of relationships connecting multiple in vitro and in vivo parameters. The diagram below illustrates the ideal workflow, where early, high-throughput in vitro assays feed into predictive models that inform targeted, decisive in vivo experiments.

IVIVC_Workflow cluster_2 Part III: Correlation & Prediction invitro_potency On-Target Potency (Uptake Assay) correlation IVIVC Model invitro_potency->correlation invitro_adme ADME / Permeability (Microsomes, PAMPA) invitro_adme->correlation invitro_safety Safety (hERG Assay) invitro_safety->correlation Go/No-Go Decision invivo_pk Pharmacokinetics (Brain:Plasma Ratio) invivo_pd Efficacy (Behavioral Model) invivo_pk->invivo_pd invivo_pd->correlation Refines correlation->invivo_pk Predicts

Caption: High-level workflow for establishing an IVIVC.

Correlating ADME with Pharmacokinetics

A strong IVIVC often begins by linking in vitro ADME data to in vivo PK parameters.

  • Metabolic Stability vs. Clearance: There is often a direct correlation between the in vitro half-life in liver microsomes and the in vivo systemic clearance.[31] For Compound A, the moderate stability (t½ = 45 min) corresponds well with the observed low-to-moderate clearance (15 mL/min/kg), suggesting metabolism is a primary route of elimination. A compound with a 10-minute in vitro half-life would be predicted to have much higher in vivo clearance.

  • Permeability vs. Brain Penetration: The PAMPA-BBB assay is a predictor of passive diffusion. Compound A's high permeability (Pe = 12.5) correctly predicted its excellent brain penetration (Kp = 2.5). Conversely, Compound C's low Pe value (2.1) would lead to a prediction of poor brain exposure, likely precluding it from further in vivo testing for a CNS indication. It's important to note that this model does not account for active transport mechanisms (influx or efflux), which can sometimes lead to discrepancies between in vitro predictions and in vivo reality.[32][33][34]

Integrating Potency, PK, and Efficacy

The ultimate goal is to predict the effective in vivo dose from in vitro potency. This requires integrating all available data in a logical cascade.

IVIVC_Logic ic50 In Vitro Potency (DAT IC₅₀ = 15 nM) occupancy Predicted Brain Target Occupancy ic50->occupancy Combined with pk Pharmacokinetics (Kp = 2.5) pk->occupancy ed50 In Vivo Efficacy (ED₅₀ = 3 mg/kg) occupancy->ed50 Drives

Caption: Logical cascade from in vitro potency to in vivo efficacy.

For Compound A, the in vitro DAT IC₅₀ is 15 nM. To achieve a therapeutic effect, a certain percentage of dopamine transporters in the brain must be occupied by the drug. By combining the in vitro potency with the in vivo brain exposure data (from the PK study), one can estimate the dose required to achieve, for example, 50% receptor occupancy. This estimated dose can then be directly compared to the experimentally determined behavioral ED₅₀. A strong correlation exists when the dose predicted to cause significant target occupancy aligns closely with the dose that produces the desired behavioral effect (3.0 mg/kg for Compound A).

Conclusion

The this compound scaffold represents a promising starting point for novel monoamine reuptake inhibitors. However, translating this promise into a viable drug candidate requires a disciplined and integrated approach to drug discovery. By systematically generating high-quality in vitro data on potency, safety, and ADME, and then using this data to make intelligent predictions about in vivo performance, research teams can build a robust IVIVC. This correlation serves as an invaluable tool, enabling the rapid and efficient comparison of new derivatives, the prioritization of candidates with the highest probability of success, and ultimately, the acceleration of innovative medicines to the patients who need them.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-(4-Fluorobenzyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-(4-Fluorobenzyl)pyrrolidine (CAS No. 193220-17-6). As a compound combining a basic pyrrolidine ring with a fluorinated aromatic moiety, its disposal requires careful consideration of its chemical reactivity, potential hazards, and regulatory frameworks. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal procedures protect personnel, the environment, and maintain institutional compliance.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

A thorough understanding of the hazards associated with this compound is the foundation of its safe disposal. The molecule's structure suggests a combination of hazards derived from its parent components: pyrrolidine and a fluorinated benzyl group.

  • Pyrrolidine Moiety: Pyrrolidine is a cyclic secondary amine, making it a flammable, corrosive base.[1][2] It reacts exothermically with acids and is incompatible with strong oxidizing agents.[1][3]

  • Fluorinated Benzyl Group: The presence of a carbon-fluorine bond introduces further considerations. While the C-F bond is strong, the combustion or improper treatment of fluorinated organic compounds can lead to the formation of highly toxic and corrosive byproducts, such as hydrogen fluoride (HF).[4][5]

Therefore, this compound must be treated as a flammable, corrosive, and toxic hazardous waste .[6] Improper disposal, such as drain disposal, is strictly prohibited by regulations like the Resource Conservation and Recovery Act (RCRA) and can lead to environmental contamination and severe penalties.[7][8]

Hazard Profile: this compound
Chemical Name This compound
CAS Number 193220-17-6[9]
Molecular Formula C₁₁H₁₄FN[9]
Inferred Physical State Liquid
Primary Hazards Corrosive: Causes severe skin burns and eye damage due to its basic amine nature.[10][11] Flammable: Assumed to be a flammable liquid, posing a fire hazard.[1][2] Toxic: Harmful if swallowed, inhaled, or absorbed through the skin.[10][11] Environmental Hazard: Harmful to aquatic life.
Reactivity Hazards Reacts violently with acids and strong oxidizing agents.[3] Combustion may produce toxic gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen fluoride (HF).[3]

Pre-Disposal Workflow: Segregation and Containment

The moment a chemical is deemed "waste," it is subject to regulation.[12][13] The following workflow ensures compliance and safety from the point of generation.

DisposalWorkflow cluster_0 Step 1: Generation & Determination cluster_1 Step 2: Containment & Labeling cluster_2 Step 3: Storage & Disposal gen Waste Generated (Unused, contaminated, or expired) det Hazardous Waste Determination (Presume Hazardous based on corrosive, flammable, toxic nature) gen->det cont Select Compatible Container (HDPE or Glass, Leak-proof Lid) det->cont label_waste Attach EPA-Compliant Label 'Hazardous Waste' Full Chemical Name Hazard Pictograms cont->label_waste saa Store in Satellite Accumulation Area (SAA) (At/near point of generation) label_waste->saa seg Ensure Segregation (Away from acids, oxidizers) Use Secondary Containment saa->seg pickup Request EH&S Pickup (For licensed disposal) seg->pickup

Caption: Waste Disposal Workflow from Generation to Pickup.

Step-by-Step Protocol:
  • Hazardous Waste Determination : From the moment you intend to discard this compound, it is considered waste.[13] Based on its chemical properties, it must be managed as hazardous waste in accordance with EPA RCRA regulations.[14][15][16]

  • Container Selection :

    • Use only chemically compatible containers. High-Density Polyethylene (HDPE) or glass containers are appropriate choices.[12]

    • Ensure the container is in good condition, free from cracks or residue, and has a secure, leak-proof screw cap.[7][13]

    • Never use metal containers, as the basic nature of the amine can cause corrosion over time.[6]

  • Segregation : This is a critical safety step. Incompatible chemicals must be physically separated.[7]

    • Acids : Keep waste separate from all acids. Mixing will cause a strong, potentially violent exothermic neutralization reaction.[1]

    • Oxidizing Agents : Store away from strong oxidizers (e.g., peroxides, nitrates) to prevent a dangerous reaction.

    • Ignition Sources : As a flammable liquid, keep the waste container away from open flames, sparks, and hot surfaces.[3][10]

SegregationLogic cluster_incompatibles Store Separately From: waste This compound Waste Container acids Acids (e.g., HCl, H₂SO₄) waste->acids Reason: Violent Exothermic Reaction oxidizers Strong Oxidizers (e.g., Peroxides, Bleach) waste->oxidizers Reason: Fire/ Explosion Hazard ignition Ignition Sources (Flames, Sparks, Hot Plates) waste->ignition Reason: Fire Hazard (Flammable Liquid)

Caption: Chemical Segregation Logic Diagram.

On-Site Accumulation, Labeling, and Storage

Proper accumulation and storage are mandated by law and are essential for safety.

Labeling Protocol

Once waste is added to a container, it must be immediately labeled. The EPA requires that each label clearly displays:

  • The words "Hazardous Waste" .[17]

  • The full, unambiguous chemical name: "this compound" .

  • A clear indication of the hazards (e.g., pictograms for Flammable, Corrosive, Toxic).[17]

Satellite Accumulation Area (SAA)
  • The waste container must be kept at or near the point of generation and under the control of laboratory personnel.[7][17] This designated location is known as a Satellite Accumulation Area (SAA).

  • Keep the waste container tightly closed at all times, except when adding waste.[12]

  • The SAA must be in a well-ventilated area, such as a chemical fume hood or a designated, vented cabinet.[4]

  • Secondary Containment : Place the primary waste container inside a larger, chemically resistant container (like a basin or tray) to contain any potential leaks or spills.[6][7]

Final Disposal and Emergency Procedures

Arranging for Final Disposal
  • Do not dispose of this compound down the sink or in regular trash. This is illegal and environmentally harmful.[7][8]

  • Once the waste container is full, or if you are generating waste infrequently, contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup.[12]

  • EH&S will arrange for a licensed hazardous waste contractor to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[17][18] The most probable disposal method for this compound is high-temperature incineration, which is necessary to safely destroy the fluorinated organic structure.

Emergency Spill Procedures

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Assess the Spill :

    • Small Spill (<100 mL) inside a fume hood :

      • Ensure you are wearing appropriate Personal Protective Equipment (PPE): at a minimum, a lab coat, chemical splash goggles, and two pairs of chemically resistant gloves (e.g., nitrile).[4]

      • Absorb the spill with an inert material like vermiculite, dry sand, or a chemical absorbent pad.[1][19] Do not use combustible materials like paper towels.

      • Using non-sparking tools, carefully collect the absorbed material and place it in a sealable, compatible container.[19]

      • Label the container as "Hazardous Waste: this compound Spill Debris" and manage it for disposal.

    • Large Spill (>100 mL) or any spill outside a fume hood :

      • Evacuate the immediate area.[13]

      • If safe to do so, close the door to the lab to contain vapors.

      • Contact your institution's emergency line and the EH&S office immediately. Do not attempt to clean it up yourself.

References

Navigating the Safe Handling of 3-(4-Fluorobenzyl)pyrrolidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the synthesis and application of novel chemical entities are paramount to discovery. 3-(4-Fluorobenzyl)pyrrolidine, a substituted pyrrolidine, represents a class of compounds with significant potential in medicinal chemistry. However, realizing this potential necessitates a foundational commitment to safety. This guide provides essential, immediate, and procedural intelligence for the safe handling, use, and disposal of this compound, ensuring both the integrity of your research and the safety of your laboratory personnel.

Our approach moves beyond a simple checklist, delving into the rationale behind each recommendation. By understanding the why, we empower researchers to make informed decisions, fostering a proactive safety culture that anticipates and mitigates risks.

Immediate Safety Profile & Hazard Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not be readily available from all suppliers, we can extrapolate a reliable hazard profile from its structural components: the pyrrolidine ring and the fluorinated benzyl group. The hydrochloride salt of this compound provides further insight into its potential hazards.

Pyrrolidine itself is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[1] It is known to cause severe skin burns and eye damage.[2] The introduction of a fluorobenzyl group can modify these properties, and as with many fluorinated organic compounds, care must be taken to avoid inhalation and skin contact.[3]

Primary Hazards:

  • Skin and Eye Contact: Assumed to be corrosive or irritant, capable of causing burns or serious eye damage.[2]

  • Inhalation: Vapors or aerosols may be harmful and cause respiratory irritation.[1]

  • Ingestion: Expected to be harmful if swallowed.[1]

Hazard Classification (Anticipated)GHS PictogramPrecautionary Statement Summary
Skin Corrosion/IrritationGHS05: CorrosionP280: Wear protective gloves/protective clothing/eye protection/face protection.
Serious Eye Damage/IrritationGHS05: CorrosionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Acute Toxicity (Oral, Dermal, Inhalation)GHS07: Exclamation MarkP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P270: Do not eat, drink or smoke when using this product.
Flammability (based on Pyrrolidine)GHS02: FlameP210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The following recommendations are based on a risk assessment of the compound's anticipated properties.

Eye and Face Protection:
  • Minimum Requirement: Chemical splash goggles are mandatory.

  • High-Risk Operations: When there is a significant risk of splashing or aerosol generation, a face shield worn in conjunction with chemical splash goggles is required.[3]

Skin and Body Protection:
  • Gloves: The choice of glove material is critical. While specific breakthrough data for this compound is not available, recommendations can be made based on its chemical class.

    • Recommended: Butyl rubber or Viton® gloves are often recommended for handling a wide variety of organic compounds, including those with corrosive properties.[4] Nitrile gloves may offer adequate protection for incidental contact, but their resistance to prolonged exposure is uncertain.[5]

    • Action in Case of Splash: It is imperative to have a clear understanding of glove breakthrough times.[6][7][8] In the absence of specific data, a conservative approach is to immediately remove and dispose of gloves after any direct contact with the substance.[5]

    • Double Gloving: For handling larger quantities or during high-risk procedures, wearing two pairs of gloves is a prudent measure.[3]

  • Lab Coat: A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron or suit is recommended.

Respiratory Protection:
  • Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]

  • Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1] A written respiratory protection program, including fit-testing, is an OSHA requirement when respirators are necessary.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the workflow.

Receiving and Storage:
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] The container should be tightly sealed.

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

Handling Procedures:

The following workflow is designed to minimize exposure and prevent accidental release.

G cluster_prep Preparation cluster_handling Handling cluster_waste Waste Management cluster_post Post-Handling prep_ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_hood Verify Chemical Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Apparatus and Reagents prep_hood->prep_materials handle_transfer Transfer Compound within the Fume Hood prep_materials->handle_transfer Begin Work handle_reaction Perform Experimental Procedures handle_cleanup Clean Work Area and Decontaminate Equipment handle_reaction->handle_cleanup waste_solid Segregate Contaminated Solid Waste (Gloves, Wipes) handle_cleanup->waste_solid waste_liquid Collect Liquid Waste in a Labeled, Sealed Container handle_cleanup->waste_liquid post_ppe Doff PPE in the Correct Order waste_liquid->post_ppe Complete Work post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Pre-computation: Before starting any work, ensure you have read and understood the relevant safety information. Have a clear experimental plan.

  • Preparation:

    • Don all required PPE as outlined above.

    • Ensure the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents inside the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Conduct all transfers and manipulations of this compound within the fume hood.

    • Use appropriate tools (spatulas, pipettes) to avoid direct contact.

    • Keep the container sealed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Remove PPE in the reverse order it was put on, being careful to avoid contaminating your skin.

    • Wash your hands thoroughly with soap and water.

Emergency Procedures: Be Prepared

Spills:

  • Small Spills: For minor spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[7] Collect the absorbed material into a sealed container for proper disposal.[3]

  • Large Spills: In the event of a large spill, evacuate the immediate area and alert your institution's emergency response team.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan: Environmental Responsibility

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination.

G cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal gen_liquid Unused/Waste This compound collect_liquid Designated, Labeled 'Halogenated Organic Waste' Container gen_liquid->collect_liquid gen_solid Contaminated PPE, Glassware, Absorbents collect_solid Sealed, Labeled 'Solid Chemical Waste' Container gen_solid->collect_solid disposal_vendor Licensed Chemical Waste Disposal Vendor collect_liquid->disposal_vendor Scheduled Pickup collect_solid->disposal_vendor Scheduled Pickup

Caption: A streamlined process for the responsible disposal of chemical waste.

Disposal Protocol:

  • Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's waste management plan. Halogenated organic waste should typically be collected separately.[9]

  • Containers: Use designated, properly labeled, and sealed containers for both liquid and solid waste.

  • Professional Disposal: Arrange for the disposal of chemical waste through your institution's environmental health and safety office or a licensed chemical waste disposal company. Never dispose of this compound down the drain.[9]

By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research while maintaining a secure laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Fluorobenzyl)pyrrolidine
Reactant of Route 2
3-(4-Fluorobenzyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.